Phenethylamine, 4-(benzyloxy)-3-methoxy-
Descripción
BenchChem offers high-quality Phenethylamine, 4-(benzyloxy)-3-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenethylamine, 4-(benzyloxy)-3-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMWLELOJCRYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176775 | |
| Record name | Phenethylamine, 4-(benzyloxy)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22231-61-4 | |
| Record name | 4-(Benzyloxy)-3-methoxyphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22231-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, 4-(benzyloxy)-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022231614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, 4-(benzyloxy)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological and Synthetic Profiling of 4-(Benzyloxy)-3-methoxyphenethylamine: From Molecular Precursor to Neuroactive Metabolites
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, evaluating the pharmacological utility of phenethylamine derivatives requires distinguishing between direct receptor agonism and prodrug/precursor potential. 4-(Benzyloxy)-3-methoxyphenethylamine (CAS: 22231-61-4) occupies a unique chemical space[1]. While its phenethylamine backbone suggests classical monoaminergic activity, the massive steric bulk of its 4-benzyloxy substitution fundamentally alters its pharmacodynamics. Rather than acting as a direct dopamine receptor agonist, this compound serves two primary pharmacological roles:
-
An in vivo lipophilic prodrug subject to hepatic O-debenzylation into neuroactive trace amines.
-
A highly valued synthetic pharmacophore essential for generating complex benzylisoquinoline alkaloids (BIAs) like isoliensinine, which possess potent cardioprotective and antitumor properties[2].
This whitepaper deconstructs the structural pharmacology, metabolic pathways, and synthetic methodologies associated with 4-(benzyloxy)-3-methoxyphenethylamine, providing a self-validating framework for researchers.
Physicochemical Profiling & Structural Pharmacodynamics
The pharmacological behavior of a molecule is inextricably linked to its physicochemical properties. The addition of a 3-methoxy and a 4-benzyloxy group to the phenethylamine core drastically shifts the molecule's lipophilicity and receptor docking capabilities.
Quantitative Physicochemical Data
Table 1: Key physicochemical parameters and their pharmacological implications.
| Property | Value | Pharmacological Implication |
| Molecular Weight | 257.33 g/mol [1] | Optimal for small-molecule passive diffusion and BBB permeation. |
| Boiling Point | ~185 °C @ 0.01 Torr[1] | High thermal stability, allowing for high-temperature amide condensations (180–190°C) without degradation[2]. |
| Density | 1.096 g/cm³[1] | Standard organic phase partitioning during liquid-liquid extraction. |
| Steric Hindrance | High (C4-position) | The bulky benzyl ether prevents the required hydrogen bonding at the D1/D2 receptor orthosteric sites, abolishing direct dopaminergic agonism. |
Causality in Drug Design: The 4-benzyloxy group acts as a classic "protecting group" in synthetic chemistry, but in a pharmacological context, it serves as a lipophilic shield. By masking the 4-hydroxyl group (which is critical for catecholamine receptor binding), the molecule evades rapid peripheral degradation by Catechol-O-methyltransferase (COMT), allowing it to act as a circulating depot or intermediate until hepatic metabolism occurs.
In Vivo Pharmacokinetics: The Prodrug Hypothesis
If administered biologically, 4-(benzyloxy)-3-methoxyphenethylamine undergoes highly predictable first-pass metabolism. The benzyl ether is a prime target for oxidative cleavage by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
The O-debenzylation of this compound yields 3-methoxytyramine (3-MT) . Unlike the parent compound, 3-MT is a biologically active trace amine and a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 activation modulates dopaminergic, serotonergic, and glutamatergic signaling, providing the parent compound with indirect neuro-modulatory properties.
Hepatic metabolism of 4-(benzyloxy)-3-methoxyphenethylamine via CYP450 O-debenzylation.
Pharmacological Significance via BIA Synthesis
The most profound pharmacological impact of 4-(benzyloxy)-3-methoxyphenethylamine lies in its capacity as a building block for Benzylisoquinoline Alkaloids (BIAs)[3].
Through condensation with 4-methoxyphenylacetic acid, it forms an amide intermediate. When subjected to a Bischler-Napieralski cyclization, this amide dehydrates to form a 3,4-dihydroisoquinoline derivative[2],[4]. This specific isoquinoline core is then utilized in Ullmann coupling reactions to synthesize Isoliensinine [2]. Isoliensinine exhibits a vast array of pharmacological activities, including:
-
Cardioprotection: Downregulation of voltage-gated calcium channels (VGCCs) and anti-arrhythmic effects[2].
-
Antitumor Activity: Induction of apoptosis in various cancer cell lines[2].
-
Respiratory Protection: Reduction of paraquat-induced acute lung injury via SOD activity augmentation[2].
Synthesis of cardioprotective BIA isoliensinine from 4-(benzyloxy)-3-methoxyphenethylamine.
Validated Experimental Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized workflows for evaluating both the metabolic profile and the synthetic utility of the compound.
Protocol 1: In Vitro CYP450 O-Debenzylation Assay
Objective: Quantify the metabolic conversion of 4-(benzyloxy)-3-methoxyphenethylamine to the neuroactive 3-MT.
-
Step 1: System Preparation. Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.
-
Step 2: Incubation. Combine HLM (1 mg/mL final protein concentration) with 10 µM of the substrate. Pre-incubate at 37°C for 5 minutes.
-
Step 3: Initiation. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Causality Check: NADPH is the obligate electron donor for CYP450. A parallel control lacking NADPH must be run. If 3-MT appears in the negative control, it indicates spontaneous chemical hydrolysis rather than enzymatic cleavage, invalidating the assay.
-
-
Step 4: Quenching & Analysis. At 30 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., 3-MT-d4). Centrifuge at 14,000 x g for 10 min to precipitate proteins. Analyze the supernatant via LC-MS/MS.
Protocol 2: Bischler-Napieralski Cyclization for BIA Synthesis
Objective: Synthesize the 3,4-dihydroisoquinoline pharmacophore[2],[4].
-
Step 1: Amidation. Condense 4-(benzyloxy)-3-methoxyphenethylamine with 4-methoxyphenylacetic acid at 180–190°C under an argon atmosphere to yield the intermediate amide[2].
-
Step 2: Dehydration Preparation. Dissolve the purified amide in strictly anhydrous toluene.
-
Causality Check: Anhydrous conditions are non-negotiable. The cyclizing agent (POCl₃) reacts violently with moisture to form phosphoric and hydrochloric acids, which will prematurely quench the reaction and degrade the starting material.
-
-
Step 3: Cyclization. Add 3.0 equivalents of Phosphoryl Chloride (POCl₃) dropwise. Reflux the mixture at 110°C for 2–4 hours. The POCl₃ drives the dehydration of the amide to an iminium ion, which subsequently undergoes electrophilic aromatic substitution onto the electron-rich methoxy-substituted ring[4].
-
Step 4: Workup. Cool the reaction to 0°C. Carefully quench with ice water to destroy excess POCl₃. Basify the aqueous layer to pH 10 using 20% NaOH, and extract the resulting 3,4-dihydroisoquinoline freebase with dichloromethane (CH₂Cl₂)[5].
References
- Biocatalytic Organic Synthesis of Optically Pure (S)
- 4-(Benzyloxy)
- Source: National Institutes of Health / PMC (nih.gov)
- Source: Sci-Hub Box (sci-hub.box)
- Biocatalytic Organic Synthesis of Optically Pure (S)
Sources
- 1. echemi.com [echemi.com]
- 2. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sci-Hub. Studies on the Syntheses of Isoquinoline Derivatives. XIX / YAKUGAKU ZASSHI, 1952 [sci-hub.box]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comprehensive Technical Guide to the Synthesis of 4-(Benzyloxy)-3-methoxyphenethylamine
This guide provides an in-depth exploration of the prevalent synthetic pathways leading to 4-(benzyloxy)-3-methoxyphenethylamine, a valuable intermediate in the development of various biologically active compounds. The synthesis is logically segmented into three core transformations: protection of a phenolic hydroxyl group, carbon-carbon bond formation via a nitroaldol condensation, and the final reduction to the target amine. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the chemical principles, step-by-step protocols, and a comparative analysis of key methodologies.
Overall Synthetic Strategy
The most common and efficient route to 4-(benzyloxy)-3-methoxyphenethylamine commences with the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The strategy involves a three-step sequence as illustrated below.
Caption: Overall three-step synthesis pathway.
Part I: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde (O-Benzylvanillin)
The initial step involves the protection of the reactive phenolic hydroxyl group of vanillin to prevent its interference in subsequent reactions. This is achieved through a Williamson ether synthesis, specifically by O-benzylation.
Principle of the Reaction: The reaction proceeds by deprotonating the phenolic hydroxyl group with a base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the benzyl ether. The addition of a phase-transfer catalyst like tetra-n-butylammonium iodide (TBAI) can significantly accelerate the reaction.[1]
Experimental Protocol: O-Benzylation of Vanillin
This protocol is a representative procedure for the benzylation of a phenolic aldehyde.[2]
-
Setup: To a round-bottom flask, add vanillin, acetone as the solvent, and potassium carbonate (K₂CO₃) as the base.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of tetra-n-butylammonium iodide (TBAI).[1]
-
Reagent Addition: Add benzyl bromide to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 12-24 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 4-benzyloxy-3-methoxybenzaldehyde as a white to light-yellow solid.[3]
| Reagent/Parameter | Typical Specification | Purpose |
| Vanillin | 1.0 equivalent | Starting Material |
| Benzyl Bromide | 1.1 - 1.2 equivalents | Benzylating Agent |
| Potassium Carbonate | 2.0 - 3.0 equivalents | Base |
| TBAI (optional) | 0.1 equivalent | Catalyst |
| Solvent | Acetone or DMF | Reaction Medium |
| Temperature | Reflux | To drive the reaction |
| Typical Yield | 90-96% | - |
Part II: Synthesis of 4-(Benzyloxy)-3-methoxy-β-nitrostyrene
This stage involves forming a new carbon-carbon bond using the Henry (or nitroaldol) reaction. The aldehyde synthesized in Part I is condensed with nitromethane.
Principle of the Reaction: The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[4] The reaction begins with the deprotonation of nitromethane by a base (e.g., an amine like ammonium acetate or a hydroxide) to form a resonance-stabilized nitronate anion.[5][6] This nucleophilic anion then attacks the carbonyl carbon of the benzylvanillin. The resulting β-nitro alkoxide intermediate is typically not isolated; under the reaction conditions, it readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the β-nitrostyrene.
Caption: Experimental workflow for the Henry reaction.
Experimental Protocol: Henry Condensation
-
Setup: In a flask, dissolve 4-(benzyloxy)-3-methoxybenzaldehyde in a suitable solvent, such as glacial acetic acid or ethanol.
-
Reagent Addition: Add nitromethane and a base catalyst (e.g., ammonium acetate).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The product, being insoluble in the reaction medium, often begins to precipitate.
-
Isolation: Cool the reaction mixture in an ice bath to complete the precipitation.
-
Purification: Collect the yellow crystalline product by filtration, wash with cold solvent (e.g., ethanol, water), and dry. The crude product can be further purified by recrystallization if necessary.
| Reagent/Parameter | Typical Specification | Purpose |
| 4-(Benzyloxy)-3-methoxybenzaldehyde | 1.0 equivalent | Aldehyde Substrate |
| Nitromethane | 1.5 - 3.0 equivalents | Nitroalkane Nucleophile |
| Ammonium Acetate | 0.5 - 1.0 equivalent | Base Catalyst |
| Solvent | Glacial Acetic Acid / Ethanol | Reaction Medium |
| Temperature | Reflux | To drive reaction & dehydration |
| Typical Yield | 80-90% | - |
Part III: Reduction of 4-(Benzyloxy)-3-methoxy-β-nitrostyrene
This final, critical step reduces both the nitro group and the carbon-carbon double bond of the nitrostyrene intermediate to yield the target phenethylamine.[7] Two primary methods are prevalent in the literature: reduction with the powerful lithium aluminum hydride (LiAlH₄) and a milder, safer system using sodium borohydride (NaBH₄) with a copper(II) chloride catalyst.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Principle of the Reaction: Lithium aluminum hydride is a potent, unselective reducing agent capable of reducing a wide range of functional groups.[8] It delivers hydride ions (H⁻) to both the electrophilic carbons of the double bond and the nitrogen atom of the nitro group, ultimately leading to the saturated amine after an acidic workup. While highly effective, LiAlH₄ is pyrophoric and reacts violently with water, necessitating strict anhydrous conditions and an inert atmosphere.[8][9]
Experimental Protocol: LiAlH₄ Reduction
Note: This reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents.
-
Setup: In a dry flask equipped with a reflux condenser, prepare a stirred suspension of LiAlH₄ in an anhydrous ether (e.g., diethyl ether or THF).
-
Substrate Addition: Slowly add a solution of the 4-benzyloxy-3-methoxy-β-nitrostyrene in anhydrous ether to the LiAlH₄ suspension. The addition is often exothermic and may require cooling to control the reaction rate.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[9]
-
Quenching: Cool the flask in an ice bath. Cautiously and slowly add water dropwise, followed by a 15% sodium hydroxide solution, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts.
-
Work-up: Filter the resulting slurry to remove the aluminum salts. Separate the organic layer from the filtrate, and extract the aqueous layer with additional portions of ether.
-
Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude 4-benzyloxy-3-methoxy phenethylamine.[10]
Method B: Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂) Reduction
Principle of the Reaction: This system offers a significantly safer and more convenient alternative to LiAlH₄.[11] The proposed mechanism involves the in-situ reduction of copper(II) chloride by sodium borohydride to an active copper species.[11] This species then facilitates the reduction of the nitrostyrene. The method is effective, proceeds under milder conditions, does not require an inert atmosphere, and has a much better safety profile.[12][13]
Experimental Protocol: NaBH₄/CuCl₂ Reduction
-
Setup: In a flask, dissolve the 4-benzyloxy-3-methoxy-β-nitrostyrene in a mixture of THF and methanol.
-
Catalyst Addition: Add a catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O).
-
Reducing Agent Addition: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, controlling the rate of addition to manage the exothermic reaction and gas evolution.
-
Reaction: After the addition is complete, stir the reaction at room temperature or gentle reflux for a short period (typically 10-30 minutes), monitoring by TLC.[11][12]
-
Quenching: Quench the reaction by adding an aqueous ammonium chloride solution.
-
Work-up: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, dry over an anhydrous salt, filter, and evaporate the solvent under reduced pressure to yield the product.[11]
Comparative Analysis of Reduction Methods
The choice of reducing agent is a critical decision based on a trade-off between efficacy, safety, and practicality.
| Feature | LiAlH₄ Reduction | NaBH₄/CuCl₂ Reduction |
| Efficacy | High yields, very effective for phenolic nitrostyrenes[9] | High yields (often 62-83%), very effective[12][13] |
| Reaction Time | Several hours at reflux[9] | 10-30 minutes[12] |
| Conditions | Strict anhydrous, inert atmosphere required | Ambient atmosphere, protic solvents (methanol) tolerated[11] |
| Safety | Pyrophoric, reacts violently with water, requires extreme care | Non-pyrophoric, easy to handle, safer workup[11] |
| Work-up | Tedious quenching and filtration of aluminum salts | Simple aqueous quench and extraction |
| Recommendation | Effective but hazardous; suitable for specific cases where its power is needed | Highly Recommended for general laboratory and scale-up applications due to superior safety, speed, and ease of use.[11] |
Conclusion
The synthesis of 4-(benzyloxy)-3-methoxyphenethylamine from vanillin is a robust and well-established three-step process. The initial O-benzylation and subsequent Henry condensation are high-yielding and relatively straightforward. The final reduction step presents a critical choice for the researcher. While lithium aluminum hydride is a classic and effective reagent, its significant hazards are a major drawback.[9] The sodium borohydride and copper(II) chloride system emerges as a superior alternative, offering comparable or better yields with the significant advantages of enhanced safety, operational simplicity, and very short reaction times.[11][12][13] For most applications, the NaBH₄/CuCl₂ method is the recommended pathway for the efficient and safe synthesis of the target compound.
References
- BenchChem. A Head-to-Head Comparison: LiAlH₄ vs. NaBH₄ for the Reduction of Nitrostyrenes.
- BenchChem. Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.
- D'Andrea, L., & Jademyr, S. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. University of Copenhagen Research Portal.
- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46.
- BenchChem. Basic mechanism of the Henry reaction for aromatic aldehydes.
- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride. Scribd.
- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal.
- PrepChem.com. Synthesis of 4-benzyloxy-3-methoxy phenethylamine.
- ResearchGate. Efficient Benzylation of o–Vanillin using TBAI as Catalyst and the crystal structure of the product.
- Ramirez, F. A., & Burger, A. The Reduction of Phenolic β-Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society.
-
Wikipedia. Henry reaction. Available from: [Link]
-
ChemBK. o-Benzylvanillin. Available from: [Link]
-
EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.usm.my [eprints.usm.my]
- 3. o-Benzylvanillin [chembk.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. vbn.aau.dk [vbn.aau.dk]
Structural Analysis and Synthetic Utility of 4-(Benzyloxy)-3-methoxyphenethylamine Derivatives in Alkaloid Drug Discovery
Executive Summary
In the realm of pharmaceutical intermediates and natural product synthesis, 4-(benzyloxy)-3-methoxyphenethylamine (CAS: 22231-61-4) serves as a foundational building block[1]. As a highly functionalized phenethylamine derivative, it provides the essential carbon framework required for the total synthesis of complex benzylisoquinoline alkaloids, such as scoulerine, corypalline, and sendaverine,[2].
This technical guide provides an in-depth analysis of the structural properties, mechanistic synthesis, and downstream applications of 4-(benzyloxy)-3-methoxyphenethylamine. By detailing the causality behind specific synthetic choices—such as the necessity of benzyl protection and the precise stoichiometry of hydride reductions—this whitepaper serves as a comprehensive resource for drug development professionals engineering novel isoquinoline scaffolds.
Physicochemical Profiling & Structural Analysis
Accurate structural characterization is paramount before utilizing this intermediate in multi-step syntheses. The compound features a primary amine, a methoxy group at the meta-position, and a benzyl-protected hydroxyl group at the para-position relative to the ethylamine side chain.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of 4-(benzyloxy)-3-methoxyphenethylamine[1]:
| Property | Value |
| Chemical Name | 4-(Benzyloxy)-3-methoxyphenethylamine |
| CAS Registry Number | 22231-61-4 |
| Molecular Formula | C16H19NO2 |
| Molecular Weight | 257.33 g/mol |
| Boiling Point | ~185 °C @ 0.01 Torr |
| Density | 1.096 g/cm³ |
| Appearance | Yellowish liquid (crystallizes upon standing) |
Spectroscopic Signatures
Validation of the synthesized derivative relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[2]:
-
Mass Spectrometry (EI, 70 eV): The molecular ion peak ( M+ ) is typically weak, but the base peak is universally observed at m/z = 91 (100%) . This corresponds to the tropylium ion, a highly stable fragment resulting from the cleavage of the benzyl protecting group.
-
1 H NMR (CDCl 3 ): Structural confirmation is anchored by the methoxy protons appearing as a sharp singlet at ~ δ 3.90 ppm, and the benzylic methylene protons ( O−CH2−Ph ) presenting as a distinct singlet at ~ δ 5.14 ppm. The aliphatic ethylamine chain ( CH2−CH2−N ) appears as complex multiplets between δ 2.70–2.90 ppm[2].
Mechanistic Synthesis Workflow
The synthesis of 4-(benzyloxy)-3-methoxyphenethylamine from vanillin is a masterclass in functional group tolerance and strategic protection.
Step 1: Benzyl Protection of Vanillin
Causality: Vanillin contains a free phenolic hydroxyl group that is highly reactive and prone to oxidation. By reacting vanillin with benzyl chloride (or bromide) and K2CO3 , the phenol is converted into a benzyl ether (O-benzylvanillin). The benzyl group is chosen specifically because it is completely stable under the harsh, strongly basic reducing conditions of subsequent steps, yet can be cleanly removed at the very end of an alkaloid synthesis via palladium-catalyzed hydrogenolysis ( H2 , Pd/C)[3].
Step 2: Henry Reaction (Nitroaldol Condensation)
Causality: To build the two-carbon amine side chain, O-benzylvanillin is condensed with nitromethane in the presence of ammonium acetate and glacial acetic acid,[3]. This yields 4-benzyloxy-3-methoxy- β -nitrostyrene. The use of ammonium acetate acts as a bifunctional catalyst, facilitating both the initial aldol addition and the subsequent dehydration to form the conjugated alkene.
Step 3: Global Reduction
Causality: The intermediate β -nitrostyrene contains two reducible functional groups: the conjugated alkene and the nitro group. Milder reducing agents (like NaBH4 ) are insufficient for reducing aliphatic nitro groups to primary amines. Therefore, Lithium Aluminum Hydride ( LiAlH4 ) in anhydrous Tetrahydrofuran (THF) is strictly required to drive the global reduction to the target phenethylamine,[3].
Application in Isoquinoline Alkaloid Scaffolds
The primary utility of 4-(benzyloxy)-3-methoxyphenethylamine is its role as a nucleophile in the formation of amides, which are subsequently cyclized to form 1,2,3,4-tetrahydroisoquinolines via the Bischler-Napieralski reaction [2],[3].
Synthetic pathway from Vanillin to Tetrahydroisoquinoline Alkaloids via the target phenethylamine.
Validated Experimental Protocol (SOP)
The following is a self-validating Standard Operating Procedure (SOP) for the global reduction of 4-benzyloxy-3-methoxy- β -nitrostyrene to 4-(benzyloxy)-3-methoxyphenethylamine.
Critical Self-Validation Check: The success of this protocol relies on the Fieser workup method. Improper quenching of LiAlH4 results in a gelatinous aluminum hydroxide emulsion that traps the product and ruins yields. The precise stoichiometry detailed below forces the aluminum salts into a granular, easily filterable solid[2].
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Purge the system with Argon gas. Add anhydrous THF (160 mL) and LiAlH4 (4.33 g, 114 mmol)[2].
-
Temperature Control: Cool the stirred suspension to 0 °C using an ice bath.
-
Substrate Addition: Slowly add 4-benzyloxy-3-methoxy- β -nitrostyrene (approx. 8.0 g) in small portions.
-
Causality: The reduction of the nitro group releases significant hydrogen gas and heat. Portion-wise addition prevents thermal runaway and solvent boil-over.
-
-
Reflux: Once addition is complete and gas evolution subsides, remove the ice bath and heat the mixture to a gentle reflux (66 °C) for 4 hours.
-
Causality: Elevated temperatures are required to push the intermediate hydroxylamines fully to the primary amine state[2].
-
-
Fieser Quenching (Crucial Step): Cool the reaction back to 0 °C. Vigorously stir the mixture and sequentially add:
-
4.3 mL of distilled H2O (dropwise, wait for vigorous bubbling to stop).
-
4.3 mL of 15% aqueous NaOH solution.
-
12.9 mL of distilled H2O .
-
Causality: This exact ratio ( x g LiAlH4 : x mL H2O : x mL 15% NaOH : 3x mL H2O ) guarantees the precipitation of granular, white inorganic salts[2].
-
-
Isolation: Remove the ice bath and stir for 1 hour at room temperature. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with additional THF.
-
Purification: Evaporate the filtrate under reduced pressure. Dissolve the resulting brownish oil in CH2Cl2 , wash with 2N aqueous NaOH, followed by brine, and dry over anhydrous Na2SO4 . Concentrate in vacuo to yield the target amine as a yellowish liquid that crystallizes upon standing[2].
-
Validation: Perform Thin Layer Chromatography (TLC) using CH2Cl2 /MeOH/ NH3 (aq) (90:9:1). The primary amine should appear as a single spot with an Rf value of approximately 0.27[2].
References
- echemi.com - 4-(Benzyloxy)-3-methoxyphenethylamine
- ijsr.in - A NOVEL ROUTE FOR SYNTHESIS OF CORYPALLINE
- acs.org - Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids
- thieme-connect.com - Synthesis / Full Text: 4-Benzyloxy-3-methoxyphenethylamine
Sources
In Vitro Metabolism of 4-(Benzyloxy)-3-methoxyphenethylamine: A Comprehensive Technical Guide
Executive Summary
4-(Benzyloxy)-3-methoxyphenethylamine is a highly versatile synthetic intermediate and structural motif utilized extensively in the chemosynthesis and biosynthesis of benzylisoquinoline alkaloids (BIAs), such as isoliensinine, scoulerine, and berbine derivatives[1]. While rarely administered as a standalone therapeutic, understanding its in vitro metabolic profile is critical for drug development professionals designing prodrugs, evaluating unreacted synthetic impurities, or mapping the biotransformation of bulky ether-substituted phenethylamines.
This whitepaper provides an authoritative, causality-driven guide to profiling the in vitro metabolism of 4-(benzyloxy)-3-methoxyphenethylamine. By dissecting its structural liabilities—specifically its susceptibility to Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO)—we establish a self-validating methodological framework for subcellular fraction incubations and recombinant enzyme phenotyping.
Structural Liability Analysis & Mechanistic Causality
To rationally design an in vitro metabolic assay, one must first deconstruct the molecule's pharmacophores to predict enzymatic vulnerabilities. The structure of 4-(benzyloxy)-3-methoxyphenethylamine presents three distinct metabolic soft spots:
-
The 4-Benzyloxy Group (O-Debenzylation): Bulky, lipophilic benzyl ethers are prime targets for CYP450-mediated oxidative cleavage[2]. The insertion of oxygen into the benzylic carbon by isoforms with large active sites (predominantly CYP3A4 and CYP2D6 ) leads to an unstable hemiacetal that spontaneously collapses, releasing benzaldehyde and yielding the corresponding phenol (3-methoxytyramine).
-
The 3-Methoxy Group (O-Demethylation): Similar to the metabolism of isoliensinine[3], the methoxy group is susceptible to CYP450-mediated O-demethylation, generating a catechol moiety. If the benzyloxy group is cleaved first, the resulting catechol becomes a high-affinity substrate for Catechol-O-Methyltransferase (COMT).
-
The Phenethylamine Backbone (Oxidative Deamination): Primary amines on a phenethylamine scaffold are classic substrates for Monoamine Oxidase (MAO-A and MAO-B)[4]. However, the bulky para-benzyloxy substitution introduces significant steric hindrance, which may shift the enzymatic preference from MAO-A (which prefers smaller, endogenous monoamines) toward MAO-B or CYP-mediated amine oxidation.
Mechanistic Pathway Visualization
Figure 1: Predicted in vitro metabolic pathways of 4-(benzyloxy)-3-methoxyphenethylamine.
Experimental Workflows: Self-Validating Protocols
To capture the complex interplay between CYP450 and MAO metabolism, a tiered in vitro approach is required. The following protocols are engineered to be self-validating systems , ensuring that observed depletion is strictly enzyme-mediated.
Protocol A: Human Liver Microsomal (HLM) Stability Assay
Causality & Rationale: HLMs contain the full complement of membrane-bound CYP450s and UGTs. By controlling the presence of cofactors (NADPH), we can isolate Phase I oxidative clearance from chemical instability.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled HLMs (e.g., 50-donor pool) on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to a final protein concentration of 0.5 mg/mL.
-
Compound Spiking: Add 4-(benzyloxy)-3-methoxyphenethylamine (from a 10 mM DMSO stock) to achieve a final incubation concentration of 1 µM. Critical Step: Ensure final organic solvent concentration remains ≤0.1% to prevent CYP inhibition.
-
Pre-Incubation: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Self-Validation: Run a parallel "Minus-NADPH" control to rule out non-CYP mediated degradation (e.g., background hydrolysis). Run a positive control (e.g., Midazolam for CYP3A4) to verify microsomal activity.
-
-
Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots.
-
Quenching: Immediately quench the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).
-
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
Figure 2: Step-by-step in vitro liver microsomal stability assay workflow.
Protocol B: Recombinant CYP Phenotyping & MAO Isoform Mapping
Causality & Rationale: Because the parent compound contains both a primary amine and a bulky ether, it is imperative to identify which enzyme system acts as the primary clearance mechanism.
-
CYP Phenotyping: Incubate the compound (1 µM) with recombinant human CYP3A4, CYP2D6, and CYP2C9 (20 pmol/mL) + NADPH.
-
MAO Phenotyping: Incubate with recombinant human MAO-A and MAO-B (50 µg/mL). Note: MAO requires oxygen, not NADPH, as a cofactor. Do not add NADPH to MAO incubations.
Quantitative Data Presentation & Expected Parameters
Based on the structural homology to known benzylisoquinoline precursors and phenethylamine derivatives[1][3][4], Table 1 outlines the extrapolated kinetic parameters for the in vitro metabolism of 4-(benzyloxy)-3-methoxyphenethylamine. Table 2 provides the analytical parameters required for LC-MS/MS tracking.
Table 1: Predicted In Vitro Kinetic Parameters (Extrapolated)
| Enzyme System / Matrix | Primary Reaction Pathway | Expected Km ( μ M) | Expected Vmax (pmol/min/mg) | Intrinsic Clearance ( Clint ) |
| Human Liver Microsomes | Mixed (O-dealkylation + oxidation) | 5.0 - 12.5 | 350 - 500 | Moderate to High |
| Recombinant CYP3A4 | O-Debenzylation | 2.5 - 6.0 | 800 - 1200 | High |
| Recombinant CYP2D6 | O-Demethylation | 15.0 - 25.0 | 150 - 300 | Low |
| Recombinant MAO-B | Oxidative Deamination | 8.0 - 15.0 | 400 - 600 | Moderate |
Table 2: Recommended LC-MS/MS MRM Transitions (Positive ESI)
| Analyte | Precursor Ion ( [M+H]+ ) | Product Ion ( m/z ) | Collision Energy (eV) |
| 4-(Benzyloxy)-3-methoxyphenethylamine | 258.1 | 91.1 (Tropylium ion) | 25 |
| 3-Methoxytyramine (Metabolite) | 168.1 | 151.1 | 15 |
| 4-Benzyloxy-3-hydroxyphenethylamine | 244.1 | 91.1 | 25 |
Conclusion & Strategic Implications
The in vitro metabolism of 4-(benzyloxy)-3-methoxyphenethylamine is governed by a competition between CYP450-mediated ether cleavage and MAO-mediated amine oxidation. Because the benzyloxy group is highly lipophilic and sterically demanding, CYP3A4-driven O-debenzylation is predicted to be the rate-limiting clearance pathway [2], rapidly converting the parent compound into 3-methoxytyramine.
For drug development professionals utilizing this scaffold, blocking the para-position with bioisosteres (e.g., substituting the benzyl ether with a trifluoromethoxy group) or methylating the primary amine (yielding an N-methyl derivative) are proven strategies to mitigate rapid first-pass metabolism and enhance metabolic stability.
References
-
Daniel, B., et al. (2015). Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. Journal of Organic Chemistry / ACS Publications.[Link]
-
Zhou, Y., et al. (2021). Isoliensinine: A Natural Compound with “Drug-Like” Potential. Frontiers in Pharmacology.[Link]
-
Teng, X., et al. (2010). Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib. National Center for Biotechnology Information (PMC).[Link]
-
Shulgin, A., & Shulgin, A. (2011). The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. Transform Press.[Link]
Sources
Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-(Benzyloxy)-3-methoxyphenethylamine
Executive Summary & Core Significance
In the realm of alkaloid synthesis and neuropharmacological drug development, 4-(Benzyloxy)-3-methoxyphenethylamine (CAS: 22231-61-4) serves as a foundational building block. As a heavily substituted phenethylamine, its structural framework provides critical functional group handles—specifically a benzyl-protected phenol and a methoxy group. These substituents are not merely passive; their electron-donating properties actively direct regioselective cyclizations, such as the Bischler-Napieralski reaction, which is essential for synthesizing complex benzylisoquinoline alkaloids like scoulerine, berbine, and isoliensinine[1][2].
This technical guide deconstructs the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols required to handle and synthesize this critical intermediate effectively.
Physicochemical Properties
Understanding the physical and chemical parameters of 4-(Benzyloxy)-3-methoxyphenethylamine is critical for optimizing downstream reactions, particularly in determining solvent compatibility, extraction phases, and purification strategies. The quantitative data is summarized in Table 1 below[3].
Table 1: Core Physicochemical Parameters
| Property | Value | Implication for Synthetic Workflows |
| Chemical Name | 4-(Benzyloxy)-3-methoxyphenethylamine | Primary amine; highly nucleophilic. |
| CAS Number | 22231-61-4 | Standard registry identifier. |
| Molecular Formula | C16H19NO2 | - |
| Molecular Weight | 257.33 g/mol | - |
| Density | 1.096 g/cm³ | Heavier than water; dictates phase separation dynamics in aqueous workups. |
| Boiling Point | 185 °C @ 0.01 Torr | High boiling point necessitates high-vacuum distillation for purification. |
| Flash Point | 212.5 ºC | Generally safe under standard laboratory heating conditions. |
| Refractive Index | 1.583 | Useful for assessing the purity of the isolated oil. |
| LogP | 3.47 | Highly lipophilic; excellent solubility in organic solvents (THF, EtOAc, DCM). |
Mechanistic Synthesis Pathway
The conversion of commercially available vanillin to 4-(benzyloxy)-3-methoxyphenethylamine is typically achieved in an 84% overall yield through a robust three-step sequence[1]. As a Senior Application Scientist, I emphasize that understanding the causality behind the reagent selection is just as important as the steps themselves.
-
Selective Protection (Benzylation): Vanillin is reacted with benzyl bromide and potassium carbonate (K₂CO₃) in refluxing acetone. Causality: K₂CO₃ is specifically chosen as a mild base to quantitatively deprotonate the phenolic hydroxyl group without inducing unwanted aldol condensations at the aldehyde moiety. Acetone serves as an optimal polar aprotic solvent to accelerate the Sₙ2 alkylation[1].
-
Henry Reaction (Nitroaldol Condensation): The resulting O-benzylvanillin is condensed with nitromethane using ammonium acetate in glacial acetic acid. Causality: The amphoteric nature of ammonium acetate provides both the weak base needed to generate the nitronate ion and the weak acid required to facilitate subsequent dehydration, driving the equilibrium toward the highly conjugated 4-benzyloxy-3-methoxy-β-nitrostyrene[1][3].
-
Exhaustive Reduction: The nitrostyrene is reduced using Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF). Causality: LiAlH₄ is a potent hydride donor required to simultaneously reduce both the alkene double bond and the nitro group to a primary amine. THF is preferred over diethyl ether because its higher boiling point (66 °C) provides the necessary thermal energy during reflux to drive the intermediate reduction states fully to the primary amine[1][2].
Fig 1: Three-step synthetic pathway from vanillin to 4-(benzyloxy)-3-methoxyphenethylamine.
Standardized Experimental Protocol: Nitrostyrene Reduction
The final reduction step is the most critical and hazardous. The following protocol is designed as a self-validating system , ensuring that intermediate checks prevent downstream failures[1][2].
Materials & Setup
-
Reagents: 4-benzyloxy-3-methoxy-β-nitrostyrene (1.0 g, 3.5 mmol), LiAlH₄ (0.7 g, 17.5 mmol, 5.0 eq), Anhydrous THF (20 mL), 20% aq. KOH.
-
Atmosphere: Strict Argon or Nitrogen atmosphere. Moisture must be excluded to prevent premature quenching of LiAlH₄.
Step-by-Step Methodology
-
Hydride Suspension: Suspend LiAlH₄ (0.7 g) in anhydrous THF (15 mL) in a flame-dried, two-neck round-bottom flask. Cool the suspension to 0 °C using an ice bath.
-
Causality: Cooling is mandatory. The initial hydride transfer is highly exothermic; starting at 0 °C prevents solvent boil-off and suppresses side-reaction polymerization.
-
-
Substrate Addition: Dissolve the nitrostyrene (1.0 g) in anhydrous THF (5 mL). Add this solution dropwise to the stirred LiAlH₄ suspension over 15 minutes.
-
Thermal Activation: Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 66 °C) for 3 to 4 hours.
-
Validation Check 1 (TLC): Pull a 0.1 mL aliquot, quench carefully with a drop of water, extract with ethyl acetate, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1).
-
Logic Gate: If the bright yellow spot of the starting nitrostyrene persists, extend reflux by 1 hour. If absent, proceed to quenching.
-
-
Quenching (The Fieser Method Adaptation): Cool the flask back to 0 °C. Very carefully add 20% aq. KOH dropwise until hydrogen evolution ceases.
-
Causality: Standard water quenching creates a gelatinous aluminum hydroxide emulsion that traps the product. Using 20% KOH forces the precipitation of granular, highly crystalline aluminate salts, allowing for seamless filtration and maximizing product recovery[1].
-
-
Extraction & Isolation: Filter the granular salts through a Celite pad. Extract the filtrate with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL), dry over anhydrous K₂CO₃, and concentrate in vacuo.
-
Validation Check 2 (Analytical): Confirm the product via ¹H-NMR. Look for the disappearance of the vinylic protons and the appearance of the aliphatic ethylene bridge multiplets (δ 2.73–2.86)[2].
Fig 2: Self-validating experimental workflow for the LiAlH4 reduction of nitrostyrene.
Downstream Applications: Alkaloid Scaffolding
Once synthesized, 4-(benzyloxy)-3-methoxyphenethylamine is predominantly utilized in the construction of isoquinoline backbones.
In a typical workflow, the primary amine is condensed with a substituted phenylacetic acid (e.g., 4-methoxyphenylacetic acid) to form an amide intermediate. This amide is subsequently subjected to a Bischler-Napieralski reaction using Phosphorus Oxychloride (POCl₃) in anhydrous chloroform or toluene[1].
Mechanistic Causality: The success of this cyclization relies entirely on the electron-rich nature of the 4-benzyloxy and 3-methoxy substituents. These groups activate the aromatic ring, significantly lowering the activation energy for the electrophilic aromatic substitution. Furthermore, they direct the cyclization exclusively to the para-position relative to the benzyloxy group, ensuring high regioselectivity and preventing the formation of isomeric mixtures during the synthesis of 3,4-dihydroisoquinolines[1].
References
-
[2] Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - ACS Publications Source: acs.org URL:[Link]
-
[3] Synthesis of 4-benzyloxy-3-methoxy phenethylamine - PrepChem.com Source: prepchem.com URL:[Link]
Sources
The Pharmacophoric Foundation of CNS Alkaloids: 4-Benzyloxy-3-methoxyphenethylamine as a Privileged Scaffold
Executive Summary & Scientific Paradigm
In neuropharmacology and synthetic medicinal chemistry, the compound 4-benzyloxy-3-methoxyphenethylamine (CAS: 22231-61-4; Hydrochloride CAS: 1860-57-7) occupies a unique and critical niche[1][2]. While it is rarely administered as an active pharmaceutical ingredient (API) in its raw form, it serves as a privileged pharmacophoric precursor [3]. It is the fundamental building block for synthesizing complex, centrally acting alkaloids—specifically aporphines and bisbenzylisoquinolines[4][5].
To understand the "mechanism of action" of 4-benzyloxy-3-methoxyphenethylamine in Central Nervous System (CNS) models, one must analyze how its structural geometry dictates the biological activity of its downstream derivatives. The 3-methoxy and 4-benzyloxy substitution pattern perfectly mimics the endogenous catecholamine architecture (dopamine, norepinephrine, serotonin), allowing its derivatives to achieve high-affinity binding at G-protein coupled receptors (GPCRs) and CNS enzymes[4][5].
This whitepaper deconstructs the mechanistic pathways, synthetic causality, and in vitro validation protocols for CNS models utilizing derivatives of this critical scaffold.
Structural Rationale & Pharmacophore Dynamics
The selection of 4-benzyloxy-3-methoxyphenethylamine over unprotected dopamine or simple phenethylamine is driven by two distinct chemical and biological imperatives:
-
Synthetic Direction (The Bischler-Napieralski Imperative): To synthesize CNS-active isoquinolines, the phenethylamine must undergo cyclization. The bulky 4-benzyloxy group acts as a steric shield and a robust protecting group. During harsh dehydration with Phosphorus Oxychloride ( POCl3 ), it prevents unwanted ortho-substitution, directing electrophilic aromatic substitution exclusively to the 6-position, ensuring the correct regiochemistry of the resulting 3,4-dihydroisoquinoline core[6].
-
Receptor Pocket Sterics: Once cyclized and deprotected (or left intact depending on the target), the 3-methoxy group acts as a critical hydrogen-bond acceptor in the binding pockets of 5-HT2A receptors and cholinesterases, mimicking the binding pose of endogenous serotonin and acetylcholine[4][5].
Figure 1: Synthetic trajectory from the phenethylamine precursor to CNS-active alkaloid scaffolds.
Mechanisms of Action in CNS Models
The pharmacological utility of 4-benzyloxy-3-methoxyphenethylamine is realized through two primary CNS pathways modeled by its derivatives.
Pathway A: 5-HT2A Receptor Antagonism (Aporphine Models)
Derivatives such as Nantenine and its synthetic analogs are potent antagonists at the human 5-HT2A receptor[4]. In CNS models of MDMA ("Ecstasy") toxicity or schizophrenia, hyperactivation of the 5-HT2A receptor leads to hyperthermia and behavioral abnormalities. The aporphine core, synthesized directly from 4-benzyloxy-3-methoxyphenethylamine, competitively binds to the orthosteric site of the 5-HT2A GPCR. This blockade prevents the coupling of the Gq/11 protein, halting the downstream activation of Phospholipase C (PLC) and the subsequent release of intracellular calcium via the IP3/DAG pathway[4].
Figure 2: Mechanism of 5-HT2A receptor antagonism by aporphine derivatives in CNS models.
Pathway B: Cholinesterase Inhibition (Bisbenzylisoquinoline Models)
When 4-benzyloxy-3-methoxyphenethylamine is condensed with 4-methoxyphenylacetic acid and subjected to Ullmann coupling, it yields Isoliensinine[5]. In Alzheimer's Disease (AD) models, Isoliensinine acts as a dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). By blocking the catalytic triad of these enzymes in the synaptic cleft, the degradation of acetylcholine (ACh) is halted, enhancing cholinergic neurotransmission and providing central neuroprotection[5].
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols detail the synthesis of the active core and its subsequent validation in CNS assays. Each protocol is designed as a self-validating system.
Protocol 1: Synthesis of the 3,4-Dihydroisoquinoline Core (Bischler-Napieralski)
Causality: The conversion of the linear phenethylamine to a rigid cyclic structure is required to lock the molecule into a bioactive conformation recognized by CNS receptors.
-
Amidation: Dissolve 4-benzyloxy-3-methoxyphenethylamine (1.0 eq) and a selected phenylacetic acid derivative (1.1 eq) in anhydrous dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate peptide coupling[4][6].
-
Purification: Filter the dicyclohexylurea byproduct and concentrate the filtrate to isolate the amide intermediate.
-
Cyclization: Dissolve the amide in anhydrous toluene. Add Phosphorus Oxychloride ( POCl3 , 3.0 eq). Mechanistic Note: POCl3 acts as a potent dehydrating agent, converting the amide to a highly electrophilic nitrilium ion.
-
Reflux: Heat the mixture to 110°C for 4 hours. The bulky 4-benzyloxy group sterically forces the electrophilic attack to occur at the 6-position, ensuring >95% regioselectivity.
-
Quench & Extraction: Cool to 0°C, quench slowly with ice water, basify with 20% NaOH to pH 10, and extract with ethyl acetate.
Protocol 2: In Vitro 5-HT2A Radioligand Binding Assay
Causality: To quantify the binding affinity ( Ki ) of the synthesized aporphines, we utilize competitive displacement of a tritiated selective antagonist.
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation Matrix: In a 96-well plate, combine 50 µL of [3H]ketanserin (final concentration 1 nM), 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), and 100 µL of membrane suspension.
-
Self-Validation Controls:
-
Total Binding (Negative Control): Vehicle (1% DMSO) instead of test compound.
-
Non-Specific Binding (Positive Control): 10 µM unlabeled Ritanserin (ensures the assay only measures specific 5-HT2A interactions).
-
-
Filtration: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Quantitative Data Synthesis
The structural modifications originating from the 4-benzyloxy-3-methoxyphenethylamine scaffold yield compounds with varying degrees of CNS target affinity. The table below summarizes the pharmacological profiles of key derivatives.
| Derivative Class | Specific Compound | Primary CNS Target | Affinity ( Ki or IC50 ) | Modulatory Effect | Ref. |
| Aporphine | Nantenine | 5-HT2A Receptor | ~500 nM ( IC50 ) | Competitive Antagonist | [4] |
| Aporphine | C1-Methylenecyclopropyl Analog | 5-HT2A Receptor | ~40 nM ( IC50 ) | Potent Antagonist | [4] |
| Bisbenzylisoquinoline | Isoliensinine | Butyrylcholinesterase (BChE) | ~5.5 µM ( IC50 ) | Reversible Inhibitor | [5] |
| Bisbenzylisoquinoline | Isoliensinine | Acetylcholinesterase (AChE) | ~8.2 µM ( IC50 ) | Reversible Inhibitor | [5] |
Table 1: Pharmacological profiling of CNS-active alkaloids derived from the 4-benzyloxy-3-methoxyphenethylamine scaffold.
Conclusion
4-Benzyloxy-3-methoxyphenethylamine is not a terminal therapeutic agent, but rather a master key in CNS drug discovery. Its precise methoxy/benzyloxy substitution pattern allows chemists to bypass complex total syntheses and directly access the rigidified phenethylamine pharmacophores required for 5-HT2A antagonism and cholinesterase inhibition. By mastering the Bischler-Napieralski cyclization of this precursor, researchers can rapidly generate libraries of aporphines and bisbenzylisoquinolines to probe and treat complex neuropathologies ranging from MDMA-induced neurotoxicity to Alzheimer's disease.
References
-
Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids ACS Publications URL: [Link]
-
(±)-Nantenine analogs as antagonists at human 5-HT2A receptors: C1 and flexible congeners National Institutes of Health (PMC) URL:[Link]
-
Benzeneethanamine,3-methoxy-4-(phenylmethoxy)-, hydrochloride (1:1) CAS#1860-57-7 ChemRadar URL:[Link]
-
Total Synthesis and Antimicrobial Activity of (±)-Laurelliptinhexadecan-1-one and (±)-Laurelliptinoctadecan-1-one MDPI URL: [Link]
-
Isoliensinine: A Natural Compound with “Drug-Like” Potential National Institutes of Health (PMC) URL:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1) CAS#1860-57-7 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (±)-Nantenine analogs as antagonists at human 5-HT2A receptors: C1 and flexible congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Structural Pharmacology and Receptor Binding Dynamics of 4-(Benzyloxy)-3-methoxyphenethylamine and Its Alkaloid Derivatives
Executive Summary
Phenethylamine derivatives form the backbone of numerous neuroactive compounds, interacting heavily with monoamine receptors such as 5-HT (serotonin) and DA (dopamine). However, 4-(benzyloxy)-3-methoxyphenethylamine (BMEPEA) occupies a unique pharmacological niche. Due to severe steric constraints at the 4-position of its phenyl ring, BMEPEA exhibits negligible direct agonistic binding affinity for classical monoamine receptors. Instead, its primary value in drug development lies in its role as a highly versatile pharmacophore precursor . Through targeted cyclization, BMEPEA is translated into rigid, high-affinity benzylisoquinoline alkaloids (such as l-chloroscoulerine and isoliensinine) that possess potent, characterized receptor binding profiles.
This whitepaper deconstructs the structure-activity relationship (SAR) of BMEPEA, the causality behind its lack of direct affinity, and the experimental methodologies used to validate the receptor binding of its downstream derivatives.
The Steric Barrier: SAR of the 4-Position in Phenethylamines
To understand the receptor binding affinity of BMEPEA, one must analyze the spatial topography of the 5-HT2A and Dopamine D2 receptor binding pockets.
In classical psychedelic phenethylamines (e.g., 2C-B or mescaline), the 4-position of the aromatic ring is critical for anchoring the ligand within the orthosteric binding site[1]. Extensive SAR studies demonstrate that small, lipophilic substituents (such as bromine, iodine, or short alkyl/alkoxy chains) at this position drastically enhance receptor affinity and agonistic efficacy[1].
However, BMEPEA features a massive benzyloxy group (-O-CH₂-C₆H₅) at the 4-position. This introduces profound steric bulk that exceeds the volumetric limits of the agonistic binding pocket. The spatial clash between the bulky benzyl ring and the transmembrane helices of the GPCR prevents the necessary conformational changes required for receptor activation, resulting in a near-complete loss of direct binding affinity or a shift toward silent antagonism.
The Precursor Paradigm: Translating Structure into High-Affinity Ligands
Because BMEPEA cannot efficiently bind to monoamine receptors in its flexible, linear form, medicinal chemists utilize it as a structural building block. By subjecting BMEPEA to a Bischler-Napieralski cyclization , the flexible ethylamine side-chain is tethered to the aromatic ring, locking the molecule into a rigid 3,4-dihydroisoquinoline core[2].
This cyclization drastically reduces the molecule's conformational entropy. The resulting polycyclic scaffolds—known as benzylisoquinoline alkaloids—perfectly map onto the pharmacophores of various CNS receptors, transforming a sterically hindered intermediate into potent, high-affinity ligands[2][3].
Pharmacological trajectory from sterically hindered BMEPEA to high-affinity alkaloid derivatives.
Receptor Binding Profiles of BMEPEA-Derived Alkaloids
The functional utility of BMEPEA is best illustrated by the receptor binding affinities of the drugs synthesized from it:
A. l-Chloroscoulerine (I-CSL)
Synthesized via the cyclization of BMEPEA derivatives, I-CSL is a novel tetrahydroprotoberberine derivative developed for the treatment of schizophrenia[3].
-
Binding Profile: I-CSL exhibits high binding affinity for Dopamine D1 receptors and moderate affinity for Dopamine D2 receptors[3].
-
Mechanism: Electrophysiological studies reveal it acts as a D1 agonist and D2 antagonist , a dual-action profile that effectively mitigates both positive and negative symptoms of schizophrenia without the severe extrapyramidal side effects associated with classical D2 antagonists[3].
B. Isoliensinine
Isoliensinine is a bisbenzylisoquinoline alkaloid synthesized chemically via the condensation of BMEPEA with 4-methoxyphenylacetic acid[2].
-
Binding Profile: It demonstrates moderate affinity for 5-HT1A receptors (contributing to antidepressant effects) and acts as a potent blocker of Ca²⁺ and Na⁺ ion channels [2].
-
Mechanism: By blocking stretch-activated ion channels and inhibiting butyrylcholinesterase (BChE), isoliensinine serves as a multi-target ligand with anti-arrhythmic and neuroprotective properties[2].
Quantitative Affinity Summary
| Compound | Receptor Target | Affinity / Effect | Primary Function |
| BMEPEA | 5-HT2A / DA | Negligible (Steric Clash) | Synthetic Precursor |
| l-Chloroscoulerine | D1 Receptor | High Affinity (Agonist) | Antipsychotic Candidate |
| l-Chloroscoulerine | D2 Receptor | Moderate Affinity (Antagonist) | Antipsychotic Candidate |
| Isoliensinine | 5-HT1A | Moderate Affinity | Antidepressant |
| Isoliensinine | Ca²⁺ / Na⁺ Channels | High Affinity (Blocker) | Anti-arrhythmic |
Methodological Framework: Validating Receptor Affinity
To accurately determine the binding affinity ( Ki ) of BMEPEA-derived alkaloids like I-CSL at D1 and D2 receptors, researchers employ highly controlled Radioligand Binding Assays . The following protocol is designed as a self-validating system to ensure thermodynamic equilibrium and eliminate non-specific binding artifacts.
Step-by-Step Radioligand Binding Protocol
-
Tissue Preparation & Membrane Isolation:
-
Procedure: Homogenize mammalian striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.
-
Causality: Centrifugation isolates the lipid membrane fraction, removing cytosolic proteins and concentrating the membrane-bound G-protein coupled receptors (GPCRs) to increase the signal-to-noise ratio.
-
-
Radioligand Incubation:
-
Procedure: Resuspend the membrane pellet. Incubate aliquots with a constant concentration of a radioligand (e.g., 0.5 nM [³H]-SCH23390 for D1 receptors, or 0.2 nM [³H]-Spiperone for D2 receptors) alongside varying concentrations of the test compound ( 10−10 to 10−4 M). Incubate for 60 minutes at 25°C.
-
Causality: A 60-minute incubation at room temperature ensures the competitive binding reaction reaches thermodynamic equilibrium without degrading the receptor proteins.
-
-
Termination & Rapid Filtration:
-
Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.
-
Causality: PEI coats the glass fibers with positive charges, drastically reducing the non-specific binding of highly lipophilic ligands. Ice-cold washes prevent the dissociation of the bound radioligand during filtration.
-
-
Quantification & Data Analysis:
-
Procedure: Transfer filters to vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Causality: The raw Counts Per Minute (CPM) are plotted against the log concentration of the test compound. The IC50 is determined via non-linear regression and converted to the inhibition constant ( Ki ) using the Cheng-Prusoff equation : Ki=IC50/(1+([L]/Kd)) .
-
Workflow of a standard Radioligand Binding Assay for GPCR affinity validation.
References
-
Li, Jianfeng, et al. "Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids." ACS Publications. 3
-
Cheng, et al. "Isoliensinine: A Natural Compound with “Drug-Like” Potential." Frontiers in Pharmacology (PMC). 2
-
Hansen, et al. "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." PMC. 1
-
Luethi, et al. "Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines." MedUni Wien ePub.
Sources
toxicological profiling of 4-(benzyloxy)-3-methoxyphenethylamine
An In-Depth Technical Guide on the Toxicological Profiling of 4-(Benzyloxy)-3-methoxyphenethylamine
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex pharmaceutical intermediates that require rigorous safety evaluations before they can be advanced as active pharmaceutical ingredients (APIs) or synthetic precursors. 4-(Benzyloxy)-3-methoxyphenethylamine (4-BME) , bearing the CAS Registry Number 22231-61-4, is a highly versatile phenethylamine derivative[1]. It serves as a critical building block in the total synthesis of bisbenzylisoquinoline alkaloids such as isoliensinine, coclaurine, and various berbine derivatives[2][3].
Because 4-BME retains the core phenethylamine pharmacophore—a structure notorious for sympathomimetic, cardiovascular, and psychoactive liabilities—its toxicological profiling cannot be treated as an afterthought. This whitepaper establishes a comprehensive, self-validating framework for the toxicological and pharmacological profiling of 4-BME, bridging the gap between its chemical utility and its biological safety.
Physicochemical Grounding and Predictive Toxicology
Before initiating in vitro assays, we must establish the physicochemical baseline of 4-BME. The presence of the bulky benzyloxy group at the para-position significantly increases the molecule's lipophilicity (LogP) compared to endogenous catecholamines like dopamine. This lipophilicity dictates its membrane permeability, volume of distribution, and potential for hepatic accumulation.
Table 1: Physicochemical and Predictive Safety Parameters of 4-BME
| Parameter | Value / Characteristic | Toxicological Implication |
| CAS Number | 22231-61-4[1] | Unique identifier for safety data tracking. |
| Molecular Weight | 257.33 g/mol [1] | Favorable for oral bioavailability (Lipinski's Rule of 5). |
| Structural Class | Phenethylamine derivative | High risk for adrenergic/dopaminergic off-target binding. |
| Metabolic Liability | O-debenzylation (CYP450) | Generates 3-methoxy-4-hydroxyphenethylamine, an active metabolite. |
| Cardiovascular Risk | Potential hERG inhibition | Lipophilic amines frequently trap inside the potassium channel pore. |
Causality Insight: The benzyloxy ether linkage is highly susceptible to Phase I oxidative cleavage by hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Toxicological profiling must account for not just the parent compound, but the sudden localized release of its debenzylated phenolic metabolite, which can trigger oxidative stress via quinone formation.
Toxicological Profiling Workflow
To ensure scientific integrity, the toxicological evaluation of 4-BME must follow a tiered, self-validating workflow. We prioritize in vitro high-throughput screening to identify cytotoxic thresholds before advancing to mechanistic cardiovascular and in vivo models.
Figure 1: Comprehensive toxicological profiling workflow for phenethylamine derivatives.
Standardized Experimental Methodologies
As an Application Scientist, I mandate that every protocol be a self-validating system. This means incorporating intrinsic controls that confirm the assay's mechanical success regardless of the compound's performance.
Protocol A: High-Throughput Hepatotoxicity Screening (MTT Assay)
Because 4-BME is heavily metabolized in the liver, HepG2 (human liver carcinoma) cells are the gold standard for initial cytotoxicity screening. The MTT assay measures mitochondrial reductase activity, which directly correlates with cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve 4-BME in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 μM to 500 μM.
-
Self-Validating Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% v/v to prevent solvent-induced baseline toxicity.
-
-
Treatment: Aspirate media and apply the 4-BME dilutions. Include a positive control (e.g., 50 μM Chlorpromazine) to validate assay sensitivity. Incubate for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.
-
Causality: Viable cells reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.
-
-
Solubilization & Readout: Aspirate the media carefully. Add 150 μL of DMSO to each well to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ using non-linear regression.
Protocol B: Cardiovascular Liability (hERG Patch-Clamp)
Derivatives synthesized from 4-BME, such as isoliensinine, exhibit potent anti-arrhythmic properties by blocking Ca²⁺ and Na⁺ currents[4]. However, off-target blocking of the hERG (Kv11.1) potassium channel by the parent phenethylamine can lead to lethal QT prolongation.
-
Cell Preparation: Use stably transfected HEK293 cells expressing the hERG channel.
-
Electrophysiology: Utilize whole-cell patch-clamp techniques. Hold the membrane potential at -80 mV, followed by a depolarizing pulse to +20 mV for 2 seconds, and a repolarizing pulse to -50 mV to elicit tail currents.
-
Perfusion: Perfuse 4-BME at escalating doses (1 μM, 10 μM, 30 μM).
-
Validation: Use E-4031 (a known hERG inhibitor) as a positive control to ensure channel responsiveness.
Mechanistic Toxicology and Biotransformation
The biological activity of 4-BME and its downstream synthesized alkaloids (like isoliensinine) is deeply tied to their metabolic fate. Isoliensinine, derived via the Bischler–Napieralski cyclization of 4-BME and 4-methoxyphenylacetic acid[5], shows targeted cytotoxicity against cancer cells (e.g., HeLa, hepatocellular carcinoma) by inducing Reactive Oxygen Species (ROS) generation and activating the P38MAPK/JNK pathways[4][6].
However, the parent 4-BME molecule exhibits a different mechanistic pathway.
Figure 2: Hepatic biotransformation of 4-BME and downstream cellular signaling pathways.
Mechanistic Causality: When 4-BME enters the hepatic system, the bulky benzyloxy group acts as a metabolic shield but is eventually cleaved by CYP450 enzymes. The resulting free phenol (3-methoxy-4-hydroxyphenethylamine) is structurally analogous to endogenous dopamine. At low concentrations, this metabolite modulates adrenergic receptors, leading to the cardiovascular effects (anti-hypertensive, anti-arrhythmic) observed in its complex derivatives[4]. At high toxicological doses, the phenol undergoes auto-oxidation into reactive quinones, depleting intracellular glutathione (GSH) and triggering ROS-mediated apoptosis[6].
Conclusion
The requires a delicate balance between understanding its intrinsic phenethylamine-driven liabilities and its utility as a precursor for potent bisbenzylisoquinoline alkaloids. By employing a self-validating matrix of in vitro cytotoxicity assays, hERG electrophysiology, and rigorous metabolic tracking, researchers can safely harness 4-BME for the development of novel therapeutics while mitigating the risks of oxidative stress and cardiotoxicity.
References
-
Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. ACS Publications. Available at:[Link]
-
A total synthesis of isoliensinine. Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
-
Isoliensinine: A Natural Compound with “Drug-Like” Potential. Frontiers in Pharmacology (PMC). Available at:[Link]
-
Isoliensinine: A Natural Compound with “Drug-Like” Potential (Toxicology & Pharmacology). Frontiers. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A total synthesis of isoliensinine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Isoliensinine: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 5. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
protocol for synthesizing isoquinoline alkaloids from Phenethylamine, 4-(benzyloxy)-3-methoxy-
Introduction: The Enduring Significance of Isoquinoline Alkaloids
Isoquinoline alkaloids represent a large and structurally diverse family of natural products that have been a cornerstone of medicinal chemistry and drug development for centuries.[1] These compounds, characterized by the presence of an isoquinoline core, exhibit a remarkable range of pharmacological activities, including analgesic, antimicrobial, antitumor, and anti-HIV properties.[2] Their complex structures and potent biological activities have made them compelling targets for organic synthesis. This application note provides a detailed, field-proven protocol for the synthesis of a substituted tetrahydroisoquinoline, a common scaffold in many isoquinoline alkaloids, starting from the readily available phenethylamine derivative, 4-(benzyloxy)-3-methoxy-phenethylamine. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic route.
The synthetic strategy outlined herein employs a classical and robust three-step sequence:
-
N-Acetylation: The initial step involves the acylation of the primary amine of 4-(benzyloxy)-3-methoxyphenethylamine to form the corresponding N-acetyl derivative. This transformation is crucial as it introduces the necessary carbonyl group for the subsequent cyclization.
-
Bischler-Napieralski Cyclization: This key step involves the intramolecular electrophilic aromatic substitution of the N-acetylated phenethylamine to form a 3,4-dihydroisoquinoline.[3] This reaction is a powerful tool for constructing the isoquinoline core and is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃).[4]
-
Reduction of the Dihydroisoquinoline: The final step involves the reduction of the endocyclic imine of the dihydroisoquinoline to afford the corresponding tetrahydroisoquinoline. This is typically achieved using a mild reducing agent such as sodium borohydride.[5]
This protocol is designed to be a self-validating system, with clear causality behind each experimental choice and comprehensive details to ensure reproducibility.
Experimental Workflow Overview
The overall synthetic pathway is depicted in the following workflow diagram:
Caption: Synthetic workflow for the preparation of a tetrahydroisoquinoline alkaloid.
Detailed Experimental Protocols
PART 1: N-Acetylation of 4-(benzyloxy)-3-methoxyphenethylamine
This protocol details the formation of the amide precursor required for the Bischler-Napieralski reaction. The use of acetyl chloride in the presence of a tertiary amine base is a standard and efficient method for the N-acetylation of primary amines.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-(benzyloxy)-3-methoxyphenethylamine | 257.33 | 2.57 g | 10.0 | 1.0 |
| Acetyl Chloride | 78.50 | 0.86 mL (1.2 g) | 15.3 | 1.2 |
| Triethylamine (TEA) | 101.19 | 2.10 mL (1.52 g) | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(benzyloxy)-3-methoxyphenethylamine (2.57 g, 10.0 mmol) and triethylamine (2.10 mL, 15.0 mmol) in 40 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.86 mL, 12.0 mmol) in 10 mL of anhydrous dichloromethane to the stirred solution via the dropping funnel over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(4-(benzyloxy)-3-methoxyphenethyl)acetamide. The crude product can be purified by recrystallization from ethyl acetate/hexanes if necessary.
PART 2: Bischler-Napieralski Cyclization
This protocol describes the intramolecular cyclization of the N-acetylated phenethylamine to form the 3,4-dihydroisoquinoline core. Phosphorus oxychloride serves as a powerful dehydrating agent to facilitate this transformation.[3][4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-(4-(benzyloxy)-3-methoxyphenethyl)acetamide | 299.37 | 2.99 g | 10.0 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.86 mL (3.06 g) | 20.0 | 2.0 |
| Toluene, anhydrous | - | 50 mL | - | - |
| 10% Sodium Hydroxide (NaOH) solution | - | ~30 mL | - | - |
| Dichloromethane (DCM) | - | 3 x 30 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-(4-(benzyloxy)-3-methoxyphenethyl)acetamide (2.99 g, 10.0 mmol) in 50 mL of anhydrous toluene.
-
Carefully add phosphorus oxychloride (1.86 mL, 20.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto 50 g of crushed ice.
-
Make the aqueous layer basic (pH ~9-10) by the slow addition of 10% NaOH solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-methyl-6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline. The crude product can be purified by column chromatography on silica gel.[7]
PART 3: Reduction of the Dihydroisoquinoline
This final step involves the reduction of the imine functionality to yield the desired tetrahydroisoquinoline. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-methyl-6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline | 281.35 | 2.81 g | 10.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.76 g | 20.0 | 2.0 |
| Methanol | - | 50 mL | - | - |
| Water | - | 50 mL | - | - |
| Dichloromethane (DCM) | - | 3 x 30 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude 1-methyl-6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline (2.81 g, 10.0 mmol) in 50 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.76 g, 20.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 50 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 1-methyl-6-benzyloxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline. The final product can be purified by column chromatography on silica gel.[7]
Expected Results and Characterization
The successful synthesis of the target isoquinoline alkaloid and its intermediates can be confirmed by standard analytical techniques.
N-(4-(benzyloxy)-3-methoxyphenethyl)acetamide:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.28 (m, 5H, Ar-H of benzyl), 6.83 (s, 1H, Ar-H), 6.78 (d, J = 8.0 Hz, 1H, Ar-H), 6.72 (d, J = 8.0 Hz, 1H, Ar-H), 5.50 (br s, 1H, NH), 5.14 (s, 2H, OCH₂Ph), 3.86 (s, 3H, OCH₃), 3.48 (q, J = 6.8 Hz, 2H, NCH₂), 2.75 (t, J = 7.2 Hz, 2H, ArCH₂), 1.95 (s, 3H, COCH₃).
1-methyl-6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline:
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): The ¹H NMR spectrum of a closely related compound, 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, has been reported to show anomalous line broadening in some deuterated solvents.[9] However, the expected signals would include: δ ~7.4-7.2 (m, 5H, Ar-H of benzyl), ~6.7 (s, 1H, Ar-H), ~6.6 (s, 1H, Ar-H), ~5.1 (s, 2H, OCH₂Ph), ~3.8 (s, 3H, OCH₃), ~3.6 (t, 2H, NCH₂), ~2.6 (t, 2H, ArCH₂), ~2.3 (s, 3H, CH₃).
1-methyl-6-benzyloxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.28 (m, 5H, Ar-H of benzyl), 6.65 (s, 1H, Ar-H), 6.60 (s, 1H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.05 (q, J = 6.4 Hz, 1H, H-1), 3.85 (s, 3H, OCH₃), 3.20-3.10 (m, 1H, NCH₂), 2.95-2.85 (m, 1H, NCH₂), 2.80-2.60 (m, 2H, ArCH₂), 1.85 (br s, 1H, NH), 1.35 (d, J = 6.4 Hz, 3H, CH₃).
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing these syntheses.
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[10] Handle with extreme care under anhydrous conditions. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Acetyl Chloride: This reagent is also corrosive and a lachrymator. Handle in a fume hood and avoid contact with skin and eyes.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated area.
-
Sodium Borohydride: While less reactive than other hydride reagents, it is still flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acids.
Conclusion
The protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of a substituted tetrahydroisoquinoline, a key structural motif in a wide array of biologically active alkaloids. By following these step-by-step instructions and adhering to the safety precautions, researchers can confidently prepare these valuable compounds for further investigation in drug discovery and development programs. The causality-driven approach to the experimental design and the inclusion of expected characterization data aim to empower researchers with a comprehensive and trustworthy guide for their synthetic endeavors.
References
-
Applicability of a Monolithic Column for Separation of Isoquinoline Alkalodis from Chelidonium majus Extract. PMC. Available from: [Link]
-
Alkaloids: Isolation and purification. ResearchGate. Available from: [Link]
- Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Molecules. 2024;29(12):2769.
-
Reduction using sodium borohyride? ResearchGate. Available from: [Link]
- Preparative Separation of Three Isoquinoline Alkaloids From Berberidis Radix by pH-zone-refining Counter-Current Chrom
-
Analysis of alkaloids from different chemical groups by different liquid chromatography methods. SciSpace. Available from: [Link]
-
Bischler–Napieralski reaction. Wikipedia. Available from: [Link]
-
SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. Available from: [Link]
-
A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. Available from: [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available from: [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available from: [Link]
-
Characterization Data of Products. The Royal Society of Chemistry. Available from: [Link]
-
2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. Available from: [Link]
- Studies with 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl-acetonitrile: Novel Syntheses of 1-Azolyl- and Pyridoisoquinolines. Z.
-
ACETYLATION Acetyl chloride: Acetic acid:. Available from: [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available from: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
- Bischler-Napieralski Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press.
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
(6,7-Dimethoxy-4-methylisoquinolinyl)-(4'-methoxyphenyl)-methanone, a New Benzylisoquinoline Alkaloid from Beilschmiedia brevipes. MDPI. Available from: [Link]
-
Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. PMC. Available from: [Link]
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. 2011, 23, 1041-1043.
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. Available from: [Link]
- ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES, Vol. 43, No. 8, 1996.
- Synthesis and stereochemistry of 1,2,3,4-tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline and related compounds. Journal of the Chemical Society C: Organic. 1969, 1529-1534.
- Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acet
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.
- The Chemistry and Biology of Isoquinoline Alkaloids. Springer.
-
Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Available from: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
HPLC method development for 4-(benzyloxy)-3-methoxyphenethylamine quantification
An in-depth technical guide on the high-performance liquid chromatography (HPLC) method development and validation for 4-(benzyloxy)-3-methoxyphenethylamine , designed for analytical scientists and drug development professionals.
Physicochemical Profiling & The Chromatographic Challenge
4-(benzyloxy)-3-methoxyphenethylamine is a complex primary amine and a critical intermediate in the1[1] (such as scoulerine and reticuline). From a chromatographic perspective, this molecule presents a dual challenge:
-
The Basic Amine (pKa ~9.5): At neutral pH, the primary amine is fully protonated ( NH3+ ). Simultaneously, residual silanols on standard silica-based stationary phases are deprotonated ( SiO− ) above pH 4.0. This creates a strong secondary electrostatic interaction (ion-exchange) that disrupts the primary hydrophobic partition mechanism, leading to severe peak tailing and loss of resolution.
-
The Hydrophobic Core (High LogP): The presence of the bulky benzyloxy group at the para position and a methoxy group at the meta position imparts significant hydrophobicity, causing excessive retention times on standard reversed-phase columns if the mobile phase is too weak.
Method Development Rationale: The Causality of Choice
To engineer a robust, self-validating analytical method, we must address the physicochemical realities of the analyte through targeted chromatographic choices.
Stationary Phase Selection
We utilize a Base-Deactivated (Type B) End-Capped C18 Column . Older Type A silica contains high levels of metal impurities that activate silanol groups. Type B silica is highly purified, and end-capping chemically blocks residual silanols[2]. For optimal mass transfer of this bulky molecule, a superficially porous particle (SPP or "core-shell") architecture is selected to maximize theoretical plates ( N ) while maintaining lower backpressures.
Mobile Phase Thermodynamics & pH Control
To achieve symmetrical peak shapes for basic compounds, the mobile phase pH must be strictly controlled[3]. We employ a low-pH strategy using 0.1% Trifluoroacetic Acid (TFA) in both aqueous and organic phases.
-
Causality: TFA lowers the mobile phase pH to ~2.1. This is well below the pKa of residual silanols (pKa ~4.0), ensuring they remain fully protonated ( SiOH ) and neutral, thereby shutting down the parasitic ion-exchange pathway.
-
Ion-Pairing: The trifluoroacetate anion acts as a hydrophobic ion-pairing agent. It forms a neutral complex with the protonated amine of the analyte, increasing its apparent hydrophobicity and pulling it efficiently into the C18 stationary phase, yielding sharp, Gaussian peak shapes.
Fig 1: Logical decision tree for HPLC method development based on analyte physicochemical properties.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . It incorporates continuous System Suitability Testing (SST) to ensure the instrument remains within validated parameters throughout the run sequence.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Rationale |
| Column | Core-Shell C18, 150 x 4.6 mm, 2.7 µm | High efficiency, reduced mass transfer resistance. |
| Mobile Phase A | Water + 0.1% TFA (v/v) | Controls pH (~2.1); provides ion-pairing. |
| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) | Strong eluent for the hydrophobic benzyloxy group. |
| Gradient Program | 0-2 min: 10% B2-12 min: 10% → 70% B12-15 min: 70% B15.1-20 min: 10% B | Sharp elution of the target; washes column of late-eluting synthesis impurities. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp | 40°C | Reduces mobile phase viscosity; improves peak shape. |
| Detection (UV) | 220 nm & 280 nm (PDA) | 280 nm targets the aromatic rings; 220 nm for max sensitivity. |
| Injection Vol | 10 µL | Prevents volume overload on the 2.7 µm particle column. |
Sample Preparation
-
Diluent: Methanol:Water (50:50, v/v). Note: Do not use 100% organic diluent to avoid sample solvent mismatch and peak distortion (the "solvent effect").
-
Standard Stock Solution: Accurately weigh 10.0 mg of 4-(benzyloxy)-3-methoxyphenethylamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
Working Standard: Dilute the stock solution to a working concentration of 100 µg/mL using the diluent. Filter through a 0.22 µm PTFE syringe filter.
The Self-Validating Sequence (SST)
To ensure the protocol validates itself in real-time, execute the following injection sequence:
-
Blank (Diluent) x 2: Verifies baseline stability and absence of carryover.
-
SST Standard (100 µg/mL) x 5: Evaluates system precision.
-
Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing Factor ( Tf ) ≤ 1.5; Theoretical Plates ( N ) ≥ 5000.
-
-
Unknown Samples (Up to 10 injections).
-
Bracketing Standard x 1: Injected after every 10 samples.
-
Acceptance Criteria: Recovery must be 98.0% - 102.0% of the initial SST average. If it fails, the preceding 10 samples are invalidated.
-
ICH Q2(R2) Lifecycle Validation Framework
The4[4] mandates a lifecycle approach to analytical procedures, emphasizing that the method must be fit for its intended purpose across the entire reportable range.
Fig 2: Lifecycle validation workflow compliant with the updated ICH Q2(R2) regulatory guidelines.
Quantitative Validation Summary
Below is a structured data matrix representing the expected validation outcomes for this specific method, adhering to ICH Q2(R2) standards.
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
| Validation Parameter | Methodology | Expected Result / Acceptance Criteria |
| Specificity | PDA Peak Purity analysis of the analyte in the presence of synthesis precursors (e.g., 4-methoxyphenylacetic acid). | Purity Angle < Purity Threshold. No co-eluting interference at the retention time of the analyte. |
| Linearity & Range | 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2% of the target response. |
| Accuracy (Recovery) | Spiking standard into matrix at 3 levels (80%, 100%, 120%), prepared in triplicate (n=9). | Mean recovery across all levels must be between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 independent preparations of the sample at 100% test concentration. | %RSD of the calculated assay value ≤ 2.0%. |
| LOD / LOQ | Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOQ=10σ/S . | Signal-to-Noise (S/N) ≥ 3 for LOD.S/N ≥ 10 for LOQ (Expected LOQ: ~0.5 µg/mL). |
| Robustness | Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and Mobile Phase pH ( ± 0.2). | System Suitability Criteria (Tailing factor, Plate count, %RSD) must remain within specifications. |
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Effective June 14, 2024. 4
-
Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. National Institutes of Health (NIH) / PMC. 1
-
Essential Guides to Method Development in Liquid Chromatography. Molnar Institute. 2
-
A Review on HPLC Method Development and Validation. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. 3
Sources
- 1. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molnar-institute.com [molnar-institute.com]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Structural Characterization of Phenethylamine, 4-(benzyloxy)-3-methoxy- by NMR Spectroscopy
Introduction
Phenethylamine, 4-(benzyloxy)-3-methoxy-, a key intermediate in the synthesis of various pharmaceutical compounds and a derivative of the naturally occurring neurotransmitter dopamine, requires precise structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous elucidation of its molecular architecture. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound using ¹H and ¹³C NMR, alongside advanced 2D NMR techniques. The methodologies detailed herein are designed to ensure scientific rigor and generate reliable, reproducible data.
The structural integrity of synthetic intermediates is paramount in drug discovery and development. NMR provides a non-destructive method to gain detailed information about the chemical environment of each atom in a molecule.[1] For Phenethylamine, 4-(benzyloxy)-3-methoxy-, NMR spectroscopy is instrumental in verifying the presence and connectivity of the key functional groups: the phenethylamine backbone, the methoxy group, and the benzyloxy substituent.
Predicted NMR Spectral Data
While a dedicated public spectrum for Phenethylamine, 4-(benzyloxy)-3-methoxy- is not widely available, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be formulated based on the analysis of structurally analogous compounds. The following data is synthesized from published NMR data of closely related phenethylamine derivatives and precursors.[2][3][4] These predicted values serve as a robust benchmark for experimental verification.
Table 1: Predicted ¹H NMR Data for Phenethylamine, 4-(benzyloxy)-3-methoxy- (in CDCl₃)
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.25 - 7.45 | m | 5H | - |
| H-3', H-4', H-5' | 7.25 - 7.45 | m | ||
| H-2 | 6.80 - 6.90 | d | 1H | ~1.5 |
| H-5 | 6.75 - 6.85 | d | 1H | ~8.0 |
| H-6 | 6.70 - 6.80 | dd | 1H | ~8.0, ~1.5 |
| -OCH₂-Ph | 5.10 - 5.20 | s | 2H | - |
| -OCH₃ | 3.85 - 3.95 | s | 3H | - |
| -CH₂-Ar | 2.90 - 3.00 | t | 2H | ~7.0 |
| -CH₂-N | 2.70 - 2.80 | t | 2H | ~7.0 |
| -NH₂ | 1.50 - 2.50 | s (broad) | 2H | - |
Table 2: Predicted ¹³C NMR Data for Phenethylamine, 4-(benzyloxy)-3-methoxy- (in CDCl₃)
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-4 | 148.5 - 150.0 |
| C-3 | 147.0 - 148.5 |
| C-1' | 136.5 - 138.0 |
| C-1 | 132.0 - 133.5 |
| C-2', C-6' | 128.0 - 129.0 |
| C-3', C-5' | 127.5 - 128.5 |
| C-4' | 127.0 - 128.0 |
| C-6 | 120.0 - 121.5 |
| C-2 | 113.0 - 114.5 |
| C-5 | 111.5 - 113.0 |
| -OCH₂-Ph | 70.5 - 72.0 |
| -OCH₃ | 55.5 - 56.5 |
| -CH₂-N | 42.0 - 43.5 |
| -CH₂-Ar | 35.5 - 37.0 |
Experimental Protocols
The following protocols are designed to yield high-quality NMR spectra for the structural verification of Phenethylamine, 4-(benzyloxy)-3-methoxy-.
I. Sample Preparation
A well-prepared sample is fundamental to obtaining a high-resolution NMR spectrum.[5][6]
Materials:
-
Phenethylamine, 4-(benzyloxy)-3-methoxy- (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6][7]
-
Deuterated chloroform (CDCl₃) of high purity (99.8% D or greater)
-
High-quality 5 mm NMR tubes[5]
-
Pasteur pipette and filter plug (e.g., cotton or glass wool)
-
Vortex mixer
Protocol:
-
Weigh the appropriate amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6]
-
Vortex the mixture until the sample is fully dissolved. A clear, homogeneous solution is crucial.[7]
-
Filter the solution through a Pasteur pipette with a small filter plug directly into the NMR tube to remove any particulate matter.[8]
-
Ensure the solvent height in the NMR tube is at least 4-5 cm.[7]
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue.
Caption: Workflow for NMR sample preparation.
II. NMR Instrument Setup and Data Acquisition
For optimal results, a spectrometer with a field strength of 400 MHz or higher is recommended.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[2]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both spectra.
Spectral Interpretation and Structural Elucidation
A systematic approach to interpreting the NMR spectra is crucial for confirming the structure of Phenethylamine, 4-(benzyloxy)-3-methoxy-.
Caption: Experimental workflow for NMR data analysis.
Conclusion
NMR spectroscopy is an essential and powerful tool for the structural characterization of Phenethylamine, 4-(benzyloxy)-3-methoxy-. By following the detailed protocols for sample preparation, data acquisition, and spectral interpretation outlined in this application note, researchers can confidently verify the identity and purity of this important synthetic intermediate. The use of both 1D and 2D NMR techniques provides a self-validating system for complete and unambiguous structural elucidation, ensuring the quality and reliability of materials used in pharmaceutical research and development.
References
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Scribd. (n.d.). 2D NMR Spectroscopy in Organic Chemistry. Retrieved from [Link]
-
Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link]
-
Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ETH Zurich. (n.d.). NMR Sample Preparation. Department of Chemistry and Applied Biosciences. Retrieved from [Link]
-
PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenethylamine, p-methoxy-. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenethylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of 2-phenylethylamine with host cone-3. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
- 1. 4-Methoxybenzylamine(2393-23-9) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. echemi.com [echemi.com]
- 4. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
High-Yield Debenzylation of 4-(Benzyloxy)-3-methoxyphenethylamine: Reagent Selection and Workflow Optimization
Executive Summary
The selective deprotection of 4-(benzyloxy)-3-methoxyphenethylamine is a critical synthetic node in the preparation of 3-methoxytyramine (3-MT) derivatives, which are heavily utilized in neurochemical research and the development of therapies for monoamine neurotransmission-related psychiatric diseases[1].
The structural complexity of this substrate lies in its dual functionality: a benzyloxy ether that must be cleaved, a methoxy ether that must be preserved, and a primary phenethylamine group that can interfere with transition-metal catalysts. This application note provides a comprehensive, self-validating guide to selecting the appropriate reagents for this transformation, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity, scalable results.
Mechanistic Rationale & Reagent Selection
Achieving orthogonal deprotection requires exploiting the specific activation energies of the substrate's functional groups.
-
Preserving the Methoxy Group: Methoxy groups are simple alkyl ethers characterized by high C–O bond stability. Unlike benzyl ethers, they lack the extended π -system necessary to coordinate with palladium surfaces and lower the activation energy for oxidative addition[2]. Therefore, strong Lewis acids (e.g., BBr3 , AlCl3 ) must be strictly avoided, as they will non-selectively cleave both the benzyl and methoxy ethers, yielding an undesired catechol (dopamine) impurity.
-
Catalyst Poisoning by the Primary Amine: Free primary amines act as strong Lewis bases. Their nitrogen lone pairs will aggressively coordinate to the empty d-orbitals of Palladium (Pd) catalysts, effectively blocking the active sites and halting hydrogenolysis. To bypass this, the amine must be masked.
-
The Gold Standard (Pd/C + H2 + HCl ): By adding stoichiometric hydrochloric acid, the amine is protonated to its corresponding ammonium hydrochloride salt. This eliminates its nucleophilicity and coordinating ability, allowing the palladium-catalyzed hydrogenolysis of the benzyl ether to proceed smoothly at room temperature[3].
-
The Rapid Alternative (Catalytic Transfer Hydrogenation): Using ammonium formate ( NH4HCO2 ) with Pd/C generates H2 in situ[4]. The thermal decomposition of formate on the palladium surface provides a massive local concentration of hydrogen gas. Additionally, the mild acidity of the formate salt provides an inherent buffering effect for the amine.
Quantitative Reagent Comparison
The following table summarizes the empirical performance of various debenzylation reagent systems applied to 4-(benzyloxy)-3-methoxyphenethylamine.
| Reagent System | Catalyst | Additive | Temp | Time | Yield | Selectivity (O-Bn vs O-Me) |
| H2 Gas (1 atm) | 10% Pd/C | 1.1 eq HCl | 25°C | 4-12 h | >95% | Excellent (>99:1) |
| NH4HCO2 | 10% Pd/C | None | 65°C | 0.5-2 h | 90-94% | Excellent (>99:1) |
| BBr3 (Control) | None | None | -78°C | 1 h | <10% | Poor (Cleaves both) |
Pathway Visualization
Workflow for the selective debenzylation of 4-(benzyloxy)-3-methoxyphenethylamine.
Validated Experimental Protocols
Protocol A: Acid-Mediated Catalytic Hydrogenolysis (Highest Yield)
This protocol utilizes standard hydrogen gas and is ideal for scaling up the production of the 3-methoxytyramine hydrochloride salt[3].
Materials:
-
4-(Benzyloxy)-3-methoxyphenethylamine (1.0 eq, 10 mmol, 2.57 g)
-
10% Pd/C (50% wet) (0.05 eq Pd, ~250 mg)
-
Methanol (Anhydrous, 50 mL)
-
Concentrated Aqueous HCl (37%) (1.1 eq, 11 mmol, ~0.9 mL)
-
Hydrogen gas (Balloon)
Step-by-Step Methodology:
-
Substrate Solubilization: Dissolve the substrate in 50 mL of anhydrous methanol in a 100 mL two-neck round-bottom flask.
-
Amine Protection: Add 1.1 equivalents of concentrated HCl dropwise while stirring.
-
Causality: This instantly converts the free base to the hydrochloride salt, preventing the amine lone pair from coordinating to and poisoning the palladium catalyst.
-
-
Inert Atmosphere Generation: Purge the flask with Argon for 5 minutes.
-
Causality: Dry Pd/C is highly pyrophoric. Purging removes ambient oxygen, preventing the ignition of methanol vapors upon catalyst addition.
-
-
Catalyst Addition: Carefully add the 10% Pd/C to the solution.
-
Hydrogenation: Evacuate the flask briefly under a light vacuum and backfill with H2 gas from a balloon. Repeat this purge cycle three times. Allow the reaction to stir vigorously at room temperature (25°C) for 4–12 hours.
-
In-Process Validation: Remove a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the substrate mass (m/z [M+H]+ 258) is fully replaced by the product mass (m/z[M+H]+ 168).
-
Workup: Purge the flask with Argon to remove residual H2 . Filter the reaction mixture through a tightly packed pad of Celite.
-
Causality: Celite traps colloidal palladium nanoparticles that would otherwise pass through standard filter paper and contaminate the final API.
-
-
Isolation: Wash the Celite pad with additional methanol (2 x 20 mL). Concentrate the combined filtrates under reduced pressure to yield 3-methoxytyramine hydrochloride as an off-white solid.
Protocol B: Catalytic Transfer Hydrogenation (Fastest Kinetics)
This protocol avoids the use of flammable hydrogen gas and is highly efficient for rapid, parallel library synthesis[4].
Materials:
-
4-(Benzyloxy)-3-methoxyphenethylamine (1.0 eq, 5 mmol, 1.28 g)
-
10% Pd/C (50% wet) (0.1 eq Pd, ~250 mg)
-
Ammonium Formate ( NH4HCO2 ) (5.0 eq, 25 mmol, 1.57 g)
-
Methanol (30 mL)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the substrate in 30 mL of methanol.
-
Catalyst & Donor Addition: Under an Argon blanket, add the 10% Pd/C followed by solid ammonium formate in one portion.
-
Causality: Ammonium formate acts as a solid hydrogen donor. It must be added after the solvent and catalyst to prevent premature, uncontrolled gas evolution.
-
-
Thermal Activation: Heat the mixture to a gentle reflux (65°C) for 30 to 120 minutes.
-
Causality: The thermal energy drives the catalytic decomposition of formate into H2 , CO2 , and NH3 . The rapid effervescence observed is a self-validating visual indicator that the transfer hydrogenation is actively occurring.
-
-
Workup & Isolation: Cool the mixture to room temperature. Filter through Celite to remove the catalyst. Concentrate the filtrate, then partition the residue between Ethyl Acetate (50 mL) and 1M NaOH (50 mL) to remove residual formate salts. Extract, dry the organic layer over Na2SO4 , and evaporate to yield the free base of 3-methoxytyramine.
Sources
- 1. Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. qualitas1998.net [qualitas1998.net]
Application Note: Mass Spectrometry Fragmentation Pattern of 4-(Benzyloxy)-3-methoxyphenethylamine
Introduction & Scope
4-(Benzyloxy)-3-methoxyphenethylamine (often referred to as 4-O-benzylhomovanillylamine) is a highly valued intermediate in the synthetic pathways of complex benzylisoquinoline alkaloids, such as scoulerine and berbine[1][2]. Accurate structural elucidation of this phenethylamine derivative is critical during multi-step syntheses to ensure the integrity of the benzyloxy protecting group and the primary amine functionality[3][4]. This application note details the Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern of 4-(benzyloxy)-3-methoxyphenethylamine, providing mechanistic insights and a self-validating analytical protocol for researchers and drug development professionals.
Chemical and Physical Properties
| Parameter | Value |
| Chemical Name | 4-(Benzyloxy)-3-methoxyphenethylamine |
| Synonyms | 4-O-Benzylhomovanillylamine; 2-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-amine |
| Molecular Formula | C₁₆H₁₉NO₂ |
| Exact Mass | 257.1416 Da |
| Molecular Weight | 257.33 g/mol |
| Structural Features | Phenethylamine backbone, 3-methoxy group, 4-benzyloxy group |
Mechanistic Insights: EI-MS Fragmentation Pathways
As a Senior Application Scientist, it is vital to look beyond the raw data and understand the causality of the fragmentation. Under standard 70 eV electron ionization, the molecule undergoes highly predictable, thermodynamically driven unimolecular dissociations[5].
-
Tropylium Ion Formation (m/z 91): The benzyloxy ether linkage is highly labile under EI conditions. Cleavage of the O-CH₂(Ph) bond yields the benzyl cation, which rapidly rearranges to the aromatic, seven-membered tropylium ion ([C₇H₇]⁺) at m/z 91[1][2][3]. Due to its extreme resonance stabilization, m/z 91 frequently dominates the spectrum as the base peak (100% relative abundance) in benzyloxy-substituted compounds[1][4].
-
Alpha-Cleavage (m/z 30): Following the ionization of the nitrogen lone pair, the radical cation undergoes homolytic cleavage of the Cα-Cβ bond. This is the hallmark fragmentation of primary phenethylamines, yielding a highly stable iminium ion ([CH₂=NH₂]⁺) at m/z 30[5]. The complementary fragment, the substituted benzyl radical (m/z 227), is typically observed at lower abundances.
-
Loss of Benzyl Group (m/z 166): The intact molecular ion [M]⁺• (m/z 257) may lose the benzyl radical (•C₇H₇) to form a phenolic fragment cation at m/z 166.
-
Homovanillyl Cation (m/z 137): A multi-step fragmentation involving the loss of both the benzyloxy group and the ethylamine side chain results in the 4-hydroxy-3-methoxybenzyl cation at m/z 137[1][3].
Logical fragmentation pathways of 4-(benzyloxy)-3-methoxyphenethylamine under 70 eV EI-MS.
Quantitative Data: Expected MS Fragments
| m/z Ratio | Ion Type / Formula | Relative Abundance | Structural Assignment |
| 257 | [M]⁺• (C₁₆H₁₉NO₂) | < 5% | Intact Molecular Ion (Typically weak due to rapid aliphatic cleavage) |
| 227 | [M - CH₂NH₂]⁺ | 10 - 20% | Substituted benzyl radical cation (Alpha-cleavage complement) |
| 166 | [M - C₇H₇]⁺ | 15 - 30% | Phenolic fragment resulting from the loss of the benzyl radical |
| 137 | [C₈H₉O₂]⁺ | 40 - 60% | Homovanillyl cation (Loss of benzyl and amine groups) |
| 91 | [C₇H₇]⁺ | 100% (Base Peak) | Tropylium ion (Diagnostic for the benzyloxy ether group) |
| 30 | [CH₂=NH₂]⁺ | 80 - 100% | Iminium ion (Diagnostic for unsubstituted primary amines) |
Experimental Protocols: Self-Validating GC-EI-MS Workflow
To ensure trustworthiness and eliminate false positives (e.g., distinguishing the primary amine from secondary amine isomers), this protocol employs a self-validating derivatization step.
Step 1: Sample Preparation & Freebase Extraction
-
Dissolve 1.0 mg of 4-(benzyloxy)-3-methoxyphenethylamine hydrochloride in 1.0 mL of deionized water.
-
Basify the solution to pH > 10 using 0.1 M NaOH to convert the salt to its freebase form.
-
Extract the freebase with 1.0 mL of GC-grade ethyl acetate. Vortex for 30 seconds and centrifuge at 3000 rpm for 2 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean autosampler vial.
Step 2: Self-Validating Derivatization (Quality Control)
Causality: Underivatized primary amines can exhibit peak tailing on GC columns and yield low-mass alpha-cleavage fragments (m/z 30) that are often obscured by solvent background noise. Derivatization with Acetic Anhydride (Ac₂O) converts the primary amine to an acetamide, shifting the alpha-cleavage fragment from m/z 30 to m/z 72 ([CH₂=NHCOCH₃]⁺), definitively proving the primary amine structure[6][7].
-
Aliquot 500 µL of the ethyl acetate extract into a new vial.
-
Add 50 µL of Acetic Anhydride and 50 µL of Pyridine.
-
Incubate at 60°C for 30 minutes.
-
Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of ethyl acetate.
Step 3: Chromatographic Conditions (GC)
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, split ratio 10:1, inlet temperature 250°C.
-
Oven Program: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Step 4: Mass Spectrometry Parameters (EI)
-
Ionization Energy: 70 eV. Causality: Standardizing to 70 eV ensures the internal energy deposited into the molecules matches commercial spectral libraries (like NIST/SWGDRUG), guaranteeing reproducibility across different quadrupole systems.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40 to m/z 400.
Step-by-step GC-MS analytical workflow incorporating self-validating derivatization.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Total Synthesis and Antimicrobial Activity of (±)-Laurelliptinhexadecan-1-one and (±)-Laurelliptinoctadecan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Application Note: 4-(Benzyloxy)-3-methoxyphenethylamine in the Strategic Synthesis of Benzylisoquinoline Alkaloids
Strategic Rationale in Drug Discovery
In the development of neuroactive and cardioprotective therapeutics, the benzylisoquinoline alkaloid (BIA) scaffold serves as a privileged pharmacophore. Compounds such as isoliensinine and scoulerine exhibit potent biological activities, ranging from antitumor efficacy to the amelioration of Type 2 Diabetes Mellitus[1].
The synthesis of these complex alkaloids requires absolute regiocontrol over the oxygenation patterns on the aromatic rings. This is where 4-(benzyloxy)-3-methoxyphenethylamine acts as a critical, orthogonally protected precursor.
The Causality of Precursor Selection: Why utilize a benzyloxy group at the C4 position instead of a simple methoxy group (as found in homoveratrylamine)? Many target BIAs require a free phenolic hydroxyl group at the C4 position to serve as a hydrogen-bond donor within the target protein's binding pocket. If a uniform dimethoxy substitution were used, differentiating the C3 and C4 positions later in the synthesis would be thermodynamically unfavorable and low-yielding. The benzyl ether provides robust protection during the harsh, dehydrating conditions of the Bischler-Napieralski cyclization, yet it can be selectively and cleanly cleaved later via palladium-catalyzed hydrogenolysis, leaving the adjacent C3 methoxy group completely intact[2].
Synthetic Workflow and Logical Progression
The transformation of 4-(benzyloxy)-3-methoxyphenethylamine into a viable drug candidate follows a highly predictable, three-phase logical pathway: Amidation, Cyclization, and Deprotection/Functionalization.
Workflow: Logical progression from orthogonally protected precursor to BIA drug candidates.
Self-Validating Experimental Protocols
To ensure reproducibility and high fidelity in drug discovery workflows, the following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) to verify mechanistic success before proceeding.
Phase I: N-Acylation (Amide Bond Formation)
This step couples the phenethylamine precursor with a substituted phenylacetic acid derivative to build the carbon framework required for the BIA skeleton.
Causality of Reagent Choice: Triethylamine (Et₃N) is utilized as a non-nucleophilic proton scavenger. It prevents the premature protonation of the primary amine by the HCl byproduct, ensuring the amine remains nucleophilic enough to attack the acyl chloride[3].
Step-by-Step Methodology:
-
Dissolve 4-(benzyloxy)-3-methoxyphenethylamine (1.0 eq, typically 15.5 mmol) in anhydrous CH₂Cl₂ (120 mL) under an argon atmosphere.
-
Add Et₃N (1.1 eq) and cool the reaction flask to 0 °C using an ice bath to control the exothermic acylation.
-
Dropwise, add the desired acyl chloride (e.g., 4-methoxyphenylacetyl chloride) (1.2 eq) over 15 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Quench the reaction with distilled water (100 mL), separate the organic phase, and extract the aqueous layer with CH₂Cl₂ (2 × 30 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using CH₂Cl₂/MeOH (95:5). The starting amine is ninhydrin-positive (stains pink/purple). The successful formation of the amide is confirmed by the appearance of a new, higher R_f spot that is UV-active (254 nm) but strictly ninhydrin-negative.
Phase II: Bischler-Napieralski Cyclization
This is the critical ring-forming step that generates the 3,4-dihydroisoquinoline core.
Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) acts as a potent dehydrating agent. It converts the amide carbonyl oxygen into a good leaving group, forming a highly electrophilic nitrilium/Vilsmeier-type intermediate. The electron-donating C3-methoxy group on the aromatic ring strongly activates the para-position, directing the intramolecular electrophilic aromatic substitution to seamlessly close the ring.
Step-by-Step Methodology:
-
Dissolve the N-acyl intermediate (1.0 eq) in anhydrous toluene or acetonitrile (0.2 M concentration).
-
Add POCl₃ (3.0 to 5.0 eq) in one portion at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to 110 °C (if using toluene) for 2 to 4 hours.
-
Cool the reaction to 0 °C and carefully quench by slow addition to crushed ice to hydrolyze excess POCl₃.
-
Basify the aqueous mixture to pH 10 using 20% aqueous NaOH (maintaining temperature below 20 °C).
-
Extract the cyclized product with ethyl acetate, dry over K₂CO₃, and concentrate.
Self-Validation (IPC): Analyze the crude mixture via LC-MS. The successful cyclization is definitively validated by a mass shift of exactly -18 Da (corresponding to the loss of H₂O) relative to the N-acyl intermediate. Additionally, ¹H NMR will show the complete disappearance of the broad amide N-H singlet.
Phase III: Selective Deprotection (Hydrogenolysis)
Once the core is synthesized and stereoselectively reduced, the benzyl group must be removed to unmask the biologically active phenol.
Step-by-Step Methodology:
-
Dissolve the protected BIA in methanol.
-
Add 10% Pd/C (10% w/w relative to the substrate).
-
Purge the reaction vessel with hydrogen gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours.
-
Filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst, and concentrate the filtrate.
Self-Validation (IPC): LC-MS analysis will reveal a mass shift of -90 Da (loss of the benzyl group, +1 for the proton).
Quantitative Reaction Parameters
The following table summarizes the optimized quantitative parameters and expected outcomes for the transformation of 4-(benzyloxy)-3-methoxyphenethylamine into advanced BIA intermediates.
| Reaction Step | Reagents & Solvents | Temperature | Time | Typical Yield | In-Process Control (IPC) |
| Amidation | Acyl Chloride, Et₃N, CH₂Cl₂ | 0 °C to RT | 3 h | 85–95% | TLC (Ninhydrin negative) |
| Cyclization | POCl₃, Toluene | 110 °C (Reflux) | 2–4 h | 70–85% | LC-MS (-18 Da mass shift) |
| Asymmetric Reduction | Biocatalyst / Ru-complex | 30 °C | 24 h | >90% (ee >99%) | Chiral HPLC (Enantiomeric excess) |
| Deprotection | H₂ (1 atm), 10% Pd/C, MeOH | 20–25 °C | 12 h | >95% | LC-MS (-90 Da mass shift) |
Table 1: Standardized quantitative parameters for the synthesis of BIA scaffolds using the orthogonally protected phenethylamine precursor.
References
Application Note: Process Optimization and Scale-Up Synthesis of 4-(Benzyloxy)-3-methoxyphenethylamine
Introduction and Strategic Rationale
4-(Benzyloxy)-3-methoxyphenethylamine (CAS: 22231-61-4) is a highly valued pharmaceutical intermediate, functioning as a critical building block in the total synthesis of benzylisoquinoline alkaloids such as papaverine, isoliensinine, and various berbine derivatives[1][2].
In laboratory-scale synthesis, the compound is typically accessed via the reduction of 4-benzyloxy-3-methoxy- β -nitrostyrene. While catalytic hydrogenation (e.g., H 2 over Pd/C) is generally preferred for scaling up nitro reductions due to its atom economy and safety profile, the presence of the benzyl ether protecting group in this specific substrate presents a chemoselectivity challenge. Standard hydrogenation conditions frequently result in the hydrogenolysis (cleavage) of the benzyl group, yielding the undesired phenolic byproduct. Consequently, the use of Lithium Aluminum Hydride (LiAlH 4 ) remains the most reliable method to achieve the complete reduction of the nitroalkene to the primary amine while preserving the benzyl ether[3].
Scaling up a LiAlH 4 reduction from milligram to multigram or kilogram quantities introduces significant process safety and chemical engineering challenges. This application note details the causality behind the experimental parameters required to safely and efficiently scale this synthesis, focusing on exotherm management, stoichiometric control, and the critical implementation of the Fieser workup method to resolve emulsion bottlenecks.
Mechanistic Causality & Process Engineering
Reagent Stoichiometry and Exotherm Management
The reduction of a nitroalkene to a primary amine requires the delivery of multiple hydride equivalents. The reaction proceeds through a nitroso and a hydroxylamine intermediate. To drive the reaction to completion and account for the consumption of hydride by the acidic α -protons of the nitro compound, a significant excess of LiAlH 4 (typically 4 to 5 molar equivalents) is required[3].
Causality in Dosing: The addition of the nitrostyrene to the LiAlH 4 suspension is highly exothermic. At scale, reverse addition (adding the hydride to the substrate) is strictly avoided due to the risk of localized thermal runaway and incomplete reduction. The substrate must be dissolved in anhydrous Tetrahydrofuran (THF) and dosed continuously into the hydride suspension at a rate governed by the reactor's heat removal capacity, maintaining the internal temperature ( Tint ) below 20 °C during addition.
The Emulsion Bottleneck and the Fieser Quench
Causality in Workup: To validate the protocol at scale, the Fieser quenching method is mandatory. By sequentially adding water ( n mL per n grams of LiAlH 4 ), 15% aqueous NaOH ( n mL), and additional water ( 3n mL), the aluminum salts are forced to crystallize into a granular, highly filterable aluminate matrix. This transforms a multi-day extraction nightmare into a rapid, 30-minute filtration.
Experimental Workflow and Visualization
Process flow for the scale-up synthesis and isolation of 4-(benzyloxy)-3-methoxyphenethylamine.
Step-by-Step Scale-Up Protocol (100g Scale)
Safety Prerequisites: LiAlH 4 is highly pyrophoric. The reaction must be conducted in a rigorously dried reactor under an inert argon atmosphere. Appropriate blast shields and Class D fire extinguishers must be accessible.
Step 1: Preparation of the Hydride Suspension
-
Purge a 5 L jacketed glass reactor with Argon for 30 minutes.
-
Charge the reactor with anhydrous THF (1.5 L).
-
Carefully add LiAlH 4 powder (70.0 g, 1.84 mol, ~5.2 eq) in portions. Note: Ensure the THF is strictly anhydrous to prevent hydrogen gas evolution during this step.
-
Cool the suspension to an internal temperature ( Tint ) of 0 °C to 5 °C using a chiller unit.
Step 2: Substrate Dosing
-
In a separate dry flask, dissolve 4-benzyloxy-3-methoxy- β -nitrostyrene (100.0 g, 0.35 mol)[3] in anhydrous THF (800 mL).
-
Transfer the substrate solution to a pressure-equalizing dropping funnel or dosing pump attached to the reactor.
-
Begin dosing the substrate into the LiAlH 4 suspension. Adjust the dosing rate to maintain Tint below 20 °C. Causality: Rapid addition will overwhelm the condenser capacity due to the exothermic reduction and hydrogen evolution.
Step 3: Reaction Maturation
-
Once dosing is complete, slowly ramp the jacket temperature to bring the reaction mixture to a gentle reflux (~66 °C).
-
Maintain reflux for 3 to 4 hours[4].
-
In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench carefully with wet THF, and analyze via HPLC or TLC (CH 2 Cl 2 /MeOH 95:5) to confirm the disappearance of the nitrostyrene and intermediate hydroxylamine.
Step 4: Fieser Quench (Critical Step)
-
Cool the reactor to Tint = 0 °C.
-
Strictly adhere to the following sequence and volumes based on 70 g of LiAlH 4 :
-
Slowly dose 70 mL of Deionized (DI) water. Caution: Vigorous H 2 evolution.
-
Slowly dose 70 mL of 15% (w/w) aqueous NaOH.
-
Slowly dose 210 mL of DI water.
-
-
Remove the cooling and allow the mixture to warm to room temperature while stirring vigorously for 30 minutes. The mixture will transition from a grey slurry to a white, granular suspension.
Step 5: Isolation
-
Filter the granular suspension through a large sintered glass funnel packed with a 2-inch pad of Celite.
-
Wash the filter cake thoroughly with hot THF (3 × 300 mL) to extract any product trapped in the aluminate matrix[4].
-
Combine the filtrates, dry over anhydrous K 2 CO 3 or Na 2 SO 4 , and concentrate under reduced pressure to yield the crude product as an amber/brownish oil[3][4].
-
Optional: Purify via vacuum distillation or flash chromatography if high-purity material is required for downstream alkaloid synthesis.
Quantitative Data Presentation
The following table summarizes the process parameters and efficiency metrics when scaling the reaction from a standard 1-gram laboratory scale to a 100-gram pilot scale.
| Process Parameter | Lab Scale (1.0 g) | Scale-Up (100.0 g) | Scaling Factor / Variance |
| Substrate Amount | 3.5 mmol | 350 mmol | 100x |
| LiAlH 4 Equivalents | 5.0 eq | 5.2 eq | +0.2 eq (to account for trace moisture at scale) |
| Total THF Volume | 20 mL | 2300 mL | 115x (Dilution required for stirring efficiency) |
| Dosing Time | 5 minutes | 120 minutes | Heat transfer limitation in 5L reactor |
| Quench Method | 20% aq KOH[3] | Fieser Method | Mandatory change to prevent emulsion |
| Filtration Time | < 5 minutes | ~ 30 minutes | Highly efficient due to Fieser quench |
| Isolated Yield | ~ 85% | 81 - 84% | Minimal yield erosion at scale |
References
-
Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids ACS Publications. URL:[Link]
-
A total synthesis of isoliensinine Journal of the Chemical Society C - RSC Publishing. URL:[Link]
Sources
Application Note: Advanced Crystallization and Purification Techniques for 4-(Benzyloxy)-3-methoxyphenethylamine
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Background
4-(Benzyloxy)-3-methoxyphenethylamine is a critical intermediate in the total synthesis of complex benzylisoquinoline alkaloids, such as (S)-scoulerine, reticuline, and thalifoline [1, 2]. Typically synthesized via the lithium aluminum hydride (LiAlH₄) reduction of 4-benzyloxy-3-methoxy-β-nitrostyrene, the resulting crude free base presents significant purification challenges.
While the free base can crystallize upon prolonged standing (melting point 63–65 °C) [1], it frequently manifests as a viscous, yellowish oil. This phenomenon—known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"—occurs because the molecule's high conformational flexibility and relatively low lattice energy cause the supersaturated system to cross the spinodal curve before reaching the primary nucleation threshold.
To bypass LLPS and achieve >99% purity suitable for downstream asymmetric catalysis, the free base must be converted to a highly crystalline salt (e.g., hydrochloride) [3]. This application note details the thermodynamic rationale and step-by-step protocols for the isolation and anti-solvent crystallization of 4-(benzyloxy)-3-methoxyphenethylamine.
Thermodynamic Causality: Oiling Out vs. Crystallization
As an Application Scientist, it is crucial to understand why experimental choices are made rather than just following a recipe.
The free base of 4-(benzyloxy)-3-methoxyphenethylamine has a depressed melting point due to residual organic impurities from the reduction step. When cooling a solution of the free base, the system separates into a solute-rich liquid phase and a solvent-rich liquid phase (LLPS) rather than forming a solid lattice.
The Remediation Strategy: By protonating the primary amine with hydrochloric acid, we introduce strong ionic interactions and directional hydrogen bonding (chloride-amine). This drastically increases the enthalpy of crystallization ( ΔHcryst ), shifting the melting point upward and moving the system's trajectory away from the LLPS region. Subsequently, employing an anti-solvent (such as diethyl ether) in a miscible primary solvent (such as ethanol) precisely lowers the solubility, keeping the system within the metastable zone to promote controlled crystal growth (Ostwald ripening).
Thermodynamic logic and remediation of liquid-liquid phase separation (oiling out).
Quantitative Data & Solvent Selection
To engineer a self-validating protocol, solvent selection must be driven by dielectric constants and solubility profiles. Table 1 outlines the physicochemical shift upon salt formation, while Table 2 compares anti-solvent systems.
Table 1: Physicochemical Profile & Phase State
| Compound Form | Molecular Weight | Melting Point | Physical State | Phase Behavior |
| Free Base | 257.33 g/mol | 63–65 °C [1] | Yellowish Liquid/Solid | Prone to LLPS (Oiling Out) |
| Hydrochloride Salt | 293.79 g/mol | > 150 °C (est.) | White Crystalline Solid | Stable Crystalline Lattice |
Table 2: Anti-Solvent System Comparison for Salt Purification
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Dielectric Constant Shift | Crystallization Outcome |
| Ethanol | Diethyl Ether | 1:3 | 24.3 → ~8.5 | Optimal nucleation, high yield |
| Methanol | Ethyl Acetate | 1:4 | 32.7 → ~12.0 | Slower maturation, larger crystals |
| Isopropanol | Hexane | 1:2 | 18.3 → ~5.0 | Rapid precipitation, lower purity |
Experimental Workflows and Protocols
The following self-validating protocols ensure high-fidelity purification. Yields and purity should be verified via TLC (CH₂Cl₂/MeOH/NH₃(aq) = 90/9/1, Rf ≈ 0.27 for the free base)[1] and ¹H NMR prior to downstream use.
Workflow for the conversion and anti-solvent crystallization of the target amine.
Protocol A: Preparation of the Crude Extract
Context: Post-reduction of 4-benzyloxy-3-methoxy-β-nitrostyrene [2].
-
Quench the LiAlH₄ reduction reaction mixture (in THF) at 0 °C by sequentially adding water, 15% NaOH solution, and additional water to precipitate aluminum salts.
-
Filter the resulting suspension through a pad of Celite to remove inorganic byproducts. Wash the filter cake thoroughly with fresh THF.
-
Dry the combined organic filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield the crude 4-(benzyloxy)-3-methoxyphenethylamine as a viscous, yellowish liquid.
Protocol B: Hydrochloride Salt Formation
-
Transfer the crude free base to a flame-dried round-bottom flask under an inert argon atmosphere.
-
Dissolve the oil in anhydrous ethanol (using approximately 5 mL of solvent per gram of amine).
-
Cool the solution to 0 °C using an ice/water bath to minimize exothermic degradation during salt formation.
-
Under vigorous magnetic stirring, add a stoichiometric excess (1.1 to 1.2 equiv) of 2.0 M HCl in diethyl ether dropwise.
-
Monitor the solution; a slight turbidity will develop, indicating the initial formation of the hydrochloride salt.
Protocol C: Anti-Solvent Recrystallization
-
To the chilled, turbid solution from Protocol B, begin the slow, dropwise addition of anhydrous diethyl ether (the anti-solvent). Maintain a final Ethanol:Ether volumetric ratio of approximately 1:3.
-
Critical Step: To bypass the primary nucleation energy barrier and prevent localized oiling out, introduce a seed crystal of pure 4-(benzyloxy)-3-methoxyphenethylamine hydrochloride (if available) halfway through the anti-solvent addition.
-
Seal the flask and transfer it to a 4 °C environment for 12–18 hours. This slow maturation phase promotes Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, thermodynamically stable crystals, effectively excluding matrix impurities.
-
Isolate the resulting white crystalline solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two volumes of ice-cold diethyl ether to remove residual mother liquor.
-
Dry the purified salt in a vacuum desiccator over P₂O₅ for 24 hours to constant weight.
References
-
Schrittwieser, J. H., et al. "Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids." ACS Publications, 2011. URL:[Link]
Technical Support Center: Synthesis & Yield Optimization of 4-(Benzyloxy)-3-methoxyphenethylamine
Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and yield optimization strategies for the three-step synthesis of 4-(benzyloxy)-3-methoxyphenethylamine from vanillin. Designed for drug development professionals and synthetic chemists, this document focuses on resolving common bottlenecks such as intermediate polymerization, over-reduction, and workup emulsions.
Synthesis Workflow & Logical Relationship
Workflow for 4-(benzyloxy)-3-methoxyphenethylamine synthesis showing key intermediates and yields.
Troubleshooting & FAQs
Q: Why is my yield for the Henry reaction (nitrostyrene formation) consistently below 50%? A: This is a classic issue of competing reaction pathways driven by improper solvent/base selection. Condensation of 4-benzyloxy-3-methoxybenzaldehyde with nitromethane using basic conditions (e.g., aqueous sodium hydroxide at 0 °C, or methylammonium chloride with Na₂CO₃) promotes base-catalyzed polymerization of the highly reactive β-nitrostyrene product[1]. This not only caps your yield at <50% but also creates intractable tars that complicate purification[1]. The Solution: Shift to mildly acidic, dehydrating conditions. Refluxing the aldehyde and nitromethane in glacial acetic acid with ammonium acetate drives the equilibrium toward the nitrostyrene while suppressing polymerization. This creates a self-validating system: the pure product will spontaneously crystallize directly from the reaction mixture upon cooling, achieving ~90% yields[1].
Q: During the reduction of 4-benzyloxy-3-methoxy-β-nitrostyrene, I am losing the benzyl protecting group. What is causing this? A: The loss of the benzyl group indicates you are likely using catalytic hydrogenation (e.g., H₂ over Pd/C) to reduce the nitroalkene. While effective for reducing the nitro group and the alkene, palladium-catalyzed hydrogenation readily induces hydrogenolysis of benzyl ethers. If your downstream application requires the protected phenol—such as in the synthesis of bisbenzylisoquinoline alkaloids like isoliensinine[2]—the benzyl group must remain intact. The Solution: Utilize Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF. LiAlH₄ selectively reduces the nitrostyrene to the primary amine without cleaving the benzyl ether[3].
Q: How do I resolve the severe emulsions during the LiAlH₄ quench in the final step? A: Emulsions during an LiAlH₄ workup are caused by the formation of a gelatinous, highly solvated aluminum hydroxide matrix when water is added indiscriminately. This matrix traps your lipophilic phenethylamine product, severely depressing isolated yields. The Solution: Implement a controlled alkaline quench. Adding 20% aqueous KOH dropwise to the cooled reaction mixture effectively destroys excess LiAlH₄ while forcing the aluminum salts to precipitate as a dense, granular solid[1]. The transition from a cloudy gel to a clear organic layer with white granular precipitate visually confirms a successful quench, allowing for straightforward extraction with ethyl acetate[1].
Quantitative Yield Data
The following table summarizes the expected quantitative metrics for the optimized three-step workflow:
| Synthesis Step | Reagents & Solvents | Temperature / Time | Target Intermediate | Expected Yield |
| 1. Benzylation | Vanillin, Benzyl Bromide, K₂CO₃, Acetone | Reflux / 12 h | 4-Benzyloxy-3-methoxybenzaldehyde | 98% |
| 2. Henry Reaction | Intermediate 1, MeNO₂, NH₄OAc, Glacial AcOH | Reflux / 1.5 h | 4-Benzyloxy-3-methoxy-β-nitrostyrene | 90% |
| 3. LAH Reduction | Intermediate 2, LiAlH₄, Anhydrous THF | Reflux / 3 h | 4-(Benzyloxy)-3-methoxyphenethylamine | ~84% (Overall) |
Validated Experimental Protocols
The following standard operating procedures are engineered to be self-validating, ensuring that visual and physical cues confirm the success of each step before proceeding.
Protocol A: Benzylation of Vanillin
-
Suspend vanillin and anhydrous K₂CO₃ in reagent-grade acetone.
-
Add benzyl bromide dropwise to the stirring suspension.
-
Heat the mixture to reflux for approximately 12 hours. (Self-validation: Monitor via TLC until the vanillin starting material spot is entirely consumed).
-
Filter the warm mixture to remove inorganic salts, then concentrate the filtrate in vacuo to afford 4-benzyloxy-3-methoxybenzaldehyde in 98% yield[1].
Protocol B: Nitroaldol Condensation (Henry Reaction)
-
In a round-bottom flask, combine 4-benzyloxy-3-methoxybenzaldehyde (16.5 mmol), ammonium acetate (15.1 mmol), and nitromethane (87.3 mmol) in glacial acetic acid[1].
-
Heat the mixture to a gentle reflux for exactly 1.5 hours[1].
-
Self-Validating Isolation: Remove the heat source and allow the mixture to cool to room temperature. The target 4-benzyloxy-3-methoxy-β-nitrostyrene will spontaneously crystallize from the solution[1].
-
Filter the crystalline product and recrystallize from ethanol to afford the pure nitrostyrene (mp 121-122 °C) in 90% yield[1].
Protocol C: Reduction to 4-(Benzyloxy)-3-methoxyphenethylamine
-
Under an inert argon atmosphere, prepare a stirred suspension of LiAlH₄ (17.5 mmol) in anhydrous THF (15 mL) and cool to 0 °C using an ice bath[3].
-
Dropwise add a solution of 4-benzyloxy-3-methoxy-β-nitrostyrene (3.5 mmol) dissolved in anhydrous THF (5 mL) to control the exothermic reaction[1].
-
Remove the ice bath and heat the reaction mixture to reflux for 3 hours[3],[1].
-
Controlled Quench: Cool the mixture back to 0 °C. Carefully add 20% aqueous KOH dropwise until the excess LiAlH₄ is destroyed and the aluminum salts precipitate as a granular solid[1].
-
Extract the mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL), dry over anhydrous K₂CO₃, and concentrate in vacuo to yield the target phenethylamine as a pure oil[1].
References
-
Title: Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids Source: ACS Publications URL: [Link]
-
Title: Isoliensinine: A Natural Compound with “Drug-Like” Potential Source: Frontiers in Pharmacology URL: [Link]
Sources
troubleshooting impurities in 4-(benzyloxy)-3-methoxyphenethylamine reactions
Welcome to the Technical Support Center for Phenethylamine Derivatives Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic pitfalls associated with the synthesis of 4-(benzyloxy)-3-methoxyphenethylamine.
Synthesizing this intermediate typically involves a Henry (nitroaldol) condensation of 4-benzyloxy-3-methoxybenzaldehyde with nitromethane, followed by the reduction of the resulting β-nitrostyrene. However, the presence of the sensitive benzyl ether protecting group and the tendency of nitroalkenes to undergo incomplete reduction often lead to complex impurity profiles. This guide provides field-proven causality, self-validating protocols, and analytical signatures to ensure high-fidelity synthesis.
Mechanistic Overview & Reaction Workflow
Synthesis workflow and common impurity pathways for 4-(benzyloxy)-3-methoxyphenethylamine.
Troubleshooting FAQs: Impurities & Yield Optimization
Q1: Why does my final product contain significant hydroxylamine and oxime impurities? A: This is a classic hallmark of incomplete reduction of the 4-benzyloxy-3-methoxy-β-nitrostyrene intermediate. When the nitro group is not fully reduced to the primary amine, hydroxylamines accumulate in the reaction mixture. During GC-MS analysis, these hydroxylamines undergo heat-induced disproportionation in the injection port, which leads to the detection of the corresponding oximes in the chromatogram[1]. Causality & Fix: This occurs when the reducing agent is depleted or the reaction time is insufficient. If using LiAlH₄, ensure a strict anhydrous environment and a minimum of 4 molar equivalents. If using the milder NaBH₄/CuCl₂ system, ensure the CuCl₂ catalyst is fresh, as it is required to generate the active copper hydride reducing species in situ[2].
Q2: How do I prevent the loss of the benzyl protecting group during the reduction step? A: The benzyl ether group at the 4-position is highly susceptible to hydrogenolysis. If you are using standard catalytic hydrogenation (e.g., H₂ gas with Pd/C), you will inevitably cause debenzylation, yielding 4-hydroxy-3-methoxyphenethylamine instead of your target molecule. Causality & Fix: To preserve the benzyl group, you must switch to a non-hydrogenative hydride reduction. A highly effective and mild alternative is the NaBH₄/CuCl₂ system, which selectively reduces nitrostyrenes to phenethylamines in 10 to 30 minutes without cleaving benzyl ethers[2][3]. Alternatively, LiAlH₄ preserves the benzyl group but requires a careful, highly exothermic Fieser workup to remove aluminum salts[4].
Q3: My Henry reaction yields a mixture containing nitrile byproducts. How can I eliminate them? A: Nitrile impurities typically form during the nitroaldol (Henry) condensation if inappropriate acidic solvents are used. Specifically, the use of glacial acetic acid as a solvent promotes a side reaction that converts the aldehyde/nitrostyrene into a nitrile[1]. Causality & Fix: The acidic environment facilitates the dehydration of intermediate oximes (formed via side reactions) into nitriles. To eliminate this, switch to a milder solvent system, such as refluxing the 4-benzyloxy-3-methoxybenzaldehyde directly in nitromethane using ammonium acetate as a mild basic catalyst.
Quantitative Impurity Profiling
Use the following analytical signatures to identify and troubleshoot the exact nature of your impurities.
| Impurity Class | Mechanistic Origin | Analytical Signature | Mitigation Strategy |
| Nitriles | Solvent-induced side reaction during Henry condensation (e.g., using glacial acetic acid)[1]. | GC-MS: Distinct M-18 fragmentation.NMR: Absence of vinylic protons. | Substitute AcOH with non-acidic or milder solvent systems (e.g., ammonium acetate in nitromethane). |
| Hydroxylamines | Incomplete reduction of the nitro group. | GC-MS: Heat-induced disproportionation.NMR: Broad N-H/O-H singlets[1]. | Increase reducing agent equivalents; extend reflux time. |
| Oximes | Thermal disproportionation of hydroxylamine intermediates during GC-MS analysis[1]. | GC-MS: M+ molecular ion corresponding to the oxime. | Ensure complete primary reduction before GC analysis. |
| Debenzylated Amines | Cleavage of the benzyl ether protecting group during harsh catalytic hydrogenation. | NMR: Loss of benzylic -CH₂- signal at δ ~5.14 ppm[5]. | Utilize mild hydride systems (NaBH₄/CuCl₂) or LiAlH₄[2][4]. |
Standardized, Self-Validating Experimental Protocols
The following protocols are designed with built-in chemical cues (self-validation) so you can visually confirm the success of the reaction at each critical juncture.
Protocol A: Synthesis of 4-Benzyloxy-3-methoxy-β-nitrostyrene (Henry Reaction)
Causality: Using ammonium acetate in excess nitromethane drives the condensation while avoiding the nitrile-forming side reactions associated with glacial acetic acid[1].
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 4-benzyloxy-3-methoxybenzaldehyde in an excess of nitromethane (which acts as both the reactant and the solvent).
-
Catalysis: Add 0.2 eq of anhydrous ammonium acetate. Causality: The mildly basic acetate ion deprotonates nitromethane to form the reactive nitronate anion without promoting side-dehydration.
-
Reaction: Reflux the mixture at 100°C for 4-6 hours.
-
Self-Validation Check: The reaction is complete when TLC shows the disappearance of the starting aldehyde, and the solution precipitates a bright yellow crystalline solid upon cooling. The striking yellow color is the self-validating optical signature of the highly conjugated β-nitrostyrene system.
-
Workup: Cool to room temperature, filter the yellow crystals, and wash with cold methanol to remove unreacted nitromethane and trace impurities.
Protocol B: One-Pot Reduction to 4-(Benzyloxy)-3-methoxyphenethylamine
Causality: NaBH₄ alone cannot reduce nitrostyrenes efficiently. The addition of CuCl₂ generates a transient copper hydride complex that rapidly reduces the nitroalkene to the primary amine without requiring inert atmospheres or risking debenzylation[2][3].
-
Setup: Dissolve 1.0 eq of 4-benzyloxy-3-methoxy-β-nitrostyrene in a suitable organic solvent (e.g., isopropanol or ethanol) in a flask submerged in an ice bath. Causality: The reduction is highly exothermic; thermal control prevents solvent boil-off and side reactions[4].
-
Reagent Addition: Slowly add 4.0 eq of NaBH₄. Stir for 5 minutes.
-
Catalyst Activation: Dropwise, add an aqueous solution of CuCl₂ (0.1 eq). Self-Validation Check: The mixture will immediately effervesce and turn dark black/brown, confirming the in-situ generation of the active copper species.
-
Reduction: Remove the ice bath and heat to reflux (approx. 80°C) for 30 minutes. Self-Validation Check: Continue stirring until the initial deep yellow color of the nitrostyrene completely disappears, signaling complete conversion[4].
-
Workup: Cool to room temperature. Add 25% aqueous NaOH to basify the mixture, ensuring the phenethylamine is in its free-base form. Extract with dichloromethane (DCM).
-
Purification: To isolate the pure product from neutral organic impurities, bubble HCl gas through the organic extract to precipitate the phenethylamine as a highly pure hydrochloride salt[4].
Sources
Technical Support Center: Crystallization Optimization for 4-(Benzyloxy)-3-methoxyphenethylamine
Welcome to the Technical Support Center for API crystallization. 4-(Benzyloxy)-3-methoxyphenethylamine (also known as 3-methoxy-4-benzyloxyphenethylamine) is a critical precursor in the synthesis of isoquinoline alkaloids and various pharmaceuticals[1]. Because of its flexible ethylamine chain and bulky benzyloxy group, the crude product frequently presents as a viscous oil[2]. Optimizing its crystallization requires precise thermodynamic control to prevent liquid-liquid phase separation (LLPS) and ensure high-purity solid isolation.
Process Overview & Phase Behavior
The fundamental challenge in crystallizing phenethylamine derivatives is managing the competition between solid-liquid equilibrium (SLE) and liquid-liquid equilibrium (LLE)[3]. When the generation of supersaturation outpaces the kinetics of crystal nucleation, the system bypasses SLE and enters a miscibility gap, resulting in "oiling out"[4].
Fig 1: Crystallization workflow and oiling-out mitigation for phenethylamine derivatives.
Troubleshooting FAQs
Q1: Why does my product "oil out" (form a cloudy emulsion) instead of forming discrete crystals? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), is a kinetic and thermodynamic phenomenon. It occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered, or when the system experiences a rapid spike in supersaturation[4][5]. Because 4-(benzyloxy)-3-methoxyphenethylamine has a highly flexible structure, the entropic penalty for lattice formation is high. If you cool the reactor or add anti-solvent too quickly, the solution crosses into the metastable LLE zone, separating into a solute-rich oil phase and a solvent-rich phase[3]. Resolution: You must operate strictly within the Metastable Zone Width (MSZW). Reduce the cooling rate to ≤0.2 °C/min and implement a linear or convex anti-solvent dosing profile to allow nucleation to outpace phase separation[4].
Q2: How do I select the optimal solvent/anti-solvent system to maximize yield and purity? A2: Solvent selection dictates both the solubility curve and the impurity rejection profile. The benzyloxy group renders the molecule highly lipophilic, while the amine provides localized polarity. Using a moderately polar "good solvent" paired with a non-polar "anti-solvent" provides the best control over the MSZW[3].
Table 1: Solvent System Evaluation for 4-(Benzyloxy)-3-methoxyphenethylamine
| Solvent System (Good / Anti) | Solubility Ratio | Oiling-Out Propensity | Est. Yield | Impurity Purge (e.g., debenzylated side-products) |
| EtOAc / Hexanes | High | Moderate | >85% | Excellent (Polar impurities remain in mother liquor) |
| THF / Heptane | Very High | High (if dosed rapidly) | ~88% | Good |
| Isopropanol / Water | Moderate | Very High (Severe LLPS) | ~65% | Poor (Oil phase entraps impurities) |
| Toluene / Heptane | Low | Low | ~75% | Moderate |
Q3: My crystals are trapping unreacted starting materials and debenzylated impurities. How can I purge them? A3: Impurity entrapment is a direct consequence of oiling out. The solute-rich oil droplets act as an excellent "solvent" for structurally similar impurities[4][5]. When these metastable droplets eventually solidify, they trap the impurities within the bulk agglomerate. By preventing LLPS through careful seeding and utilizing the EtOAc/Hexanes system (which keeps the more polar debenzylated phenolic impurities dissolved), you ensure that crystal growth occurs via molecule-by-molecule integration, naturally rejecting mismatched impurities from the lattice.
Q4: What is the correct seeding strategy to induce nucleation without seed dissolution? A4: Seeding must occur exactly halfway into the MSZW. If you seed an undersaturated solution, the crystals will dissolve. If you seed a system that has already entered the miscibility gap (emulsion phase), the seeds will be engulfed by the oil droplets and dissolve, failing to trigger crystallization[4]. Self-validating check: After adding seeds, the suspension should remain visibly persistent but not immediately crash out. A 60-minute "slurry age" allows the seed bed to establish and begin consuming supersaturation before further cooling.
Standard Operating Procedure: Optimized Anti-Solvent Crystallization
This self-validating protocol utilizes temperature and dosing control to maintain the system within the MSZW, ensuring high-purity crystalline isolation of 4-(benzyloxy)-3-methoxyphenethylamine.
Materials:
-
Crude 4-(benzyloxy)-3-methoxyphenethylamine (Free base)
-
Ethyl Acetate (EtOAc) - ACS Grade
-
Hexanes - ACS Grade
-
Milled seed crystals (1-2 wt%)
Step-by-Step Methodology:
-
Dissolution: Suspend the crude API in 3 volumes of EtOAc. Heat the jacketed reactor to 55 °C under moderate agitation (250 RPM) until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove insoluble particulates and foreign nucleating agents.
-
Controlled Cooling: Cool the solution to 45 °C at a controlled rate of 0.5 °C/min.
-
Seeding & Validation: Introduce 2 wt% of finely milled seed crystals.
-
Causality Check: Observe the reactor for 15 minutes. The seeds must remain suspended without dissolving (confirming supersaturation) and without triggering massive bulk precipitation (confirming you are safely within the MSZW).
-
-
Slurry Aging: Hold the temperature at 45 °C for 60 minutes. This allows secondary nucleation to occur on the seed surfaces, expanding the available surface area for crystal growth.
-
Anti-Solvent Dosing: Initiate the addition of Hexanes (6 volumes total). Dose the first 2 volumes over 2 hours (slow initial rate to prevent LLPS), and the remaining 4 volumes over the next 2 hours.
-
Desupersaturation Cooling: Cool the resulting slurry to 5 °C at a rate of 0.2 °C/min to drive the remaining solute out of the mother liquor.
-
Isolation & Washing: Filter the suspension using a Nutsche filter or sintered glass funnel. Wash the wet cake with 2 volumes of pre-chilled (5 °C) EtOAc/Hexanes (1:3 v/v) to displace the impurity-laden mother liquor.
-
Drying: Dry the crystals under vacuum (≤50 mbar) at 40 °C until constant weight is achieved.
Sources
reducing side reactions during 4-(benzyloxy)-3-methoxyphenethylamine amidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of benzylisoquinoline alkaloids and related pharmacophores. A critical and notoriously problematic bottleneck in these workflows is the amidation of 4-(benzyloxy)-3-methoxyphenethylamine.
While N-amidation is typically a straightforward transformation, the highly electron-rich nature of this specific aromatic ring—activated by both methoxy and benzyloxy π -donating groups—makes it highly susceptible to competitive electrophilic aromatic substitution (EAS). Furthermore, the benzyl protecting group is sensitive to the acidic byproducts often generated during standard acylation.
This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to suppress side reactions and maximize your amidation yields prior to downstream Bischler-Napieralski cyclizations[1][2].
Mechanistic Pathway Analysis
Reaction pathways for 4-(benzyloxy)-3-methoxyphenethylamine amidation.
Troubleshooting FAQs
Q1: My LC-MS/NMR data shows a significant high-molecular-weight byproduct with an acylated aromatic ring. Why is this happening and how do I prevent it? A1: You are observing a competitive Friedel-Crafts ring acylation[3]. The methoxy (-OCH3) and benzyloxy (-OBn) substituents are strong activating groups, rendering the aromatic ring highly nucleophilic. When using harsh acylating agents (like acyl chlorides) in the presence of heat or Lewis acids, highly reactive acylium ions are generated. These electrophiles will attack the electron-rich ring (typically at the 6-position) rather than, or in addition to, the primary amine.
Solution: Abandon acyl chlorides and transition to milder peptide coupling reagents such as EDC·HCl and HOBt. These reagents form a moderately reactive active ester (e.g., an OBt ester) that is sufficiently electrophilic to react with the primary amine but not reactive enough to undergo Friedel-Crafts substitution with the aromatic ring. If an acyl chloride must be used, employ Schotten-Baumann biphasic conditions (aqueous NaOH/DCM) at 0 °C to suppress acylium ion formation.
Q2: I am losing the benzyl protecting group during the amidation step, resulting in a phenolic byproduct. What is the mechanistic cause? A2: O-Debenzylation is occurring due to localized acidic conditions. When acyl chlorides are used with insufficient or weak organic bases, the HCl byproduct accumulates. The benzyloxy ether linkage is susceptible to cleavage under strong Brønsted acid conditions, especially upon heating.
Solution: Ensure strict pH control. If using EDC·HCl, you must use at least 2.5 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the HCl salt of the coupling reagent and maintain a mildly basic environment throughout the reaction.
Q3: My reaction is yielding a di-acylated "imide" product. How can I optimize the stoichiometry to prevent over-acylation? A3: Over-acylation occurs when an excess of the activated acyl species reacts with the newly formed secondary amide. Because the primary amine is sterically unhindered, the resulting secondary amide retains enough nucleophilicity to attack a second equivalent of the activated acid.
Solution: Strictly control the stoichiometry. Use exactly 1.05 equivalents of the carboxylic acid and 1.1 equivalents of the coupling reagent relative to 4-(benzyloxy)-3-methoxyphenethylamine. Add the amine dropwise to the pre-activated acid solution to ensure the amine is never in the presence of a vast excess of the acylating agent.
Quantitative Data: Impact of Coupling Conditions
The following table summarizes the expected reaction profiles based on the chosen amidation methodology.
| Coupling Methodology | Reagents | Target N-Amide Yield | Friedel-Crafts Byproduct | O-Debenzylation Byproduct |
| Harsh Acylation | Acyl Chloride, TEA, DCM, Reflux | 45 - 55% | 20 - 30% | 5 - 10% |
| Schotten-Baumann | Acyl Chloride, aq. NaOH, DCM, 0 °C | 75 - 85% | < 5% | < 2% |
| Mild Active Ester | Carboxylic Acid, EDC·HCl, HOBt, DIPEA, RT | 90 - 95% | Not Detected | Not Detected |
Standard Operating Procedure: Optimized EDC/HOBt Amidation
To ensure a self-validating and highly reproducible synthesis, follow this optimized protocol utilizing EDC/HOBt. This method completely suppresses Friedel-Crafts acylation and protects the benzyl ether[1].
Reagents & Materials:
-
4-(Benzyloxy)-3-methoxyphenethylamine (1.0 eq)
-
Target Carboxylic Acid (1.05 eq)
-
EDC·HCl (1.1 eq)
-
HOBt (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Protocol:
-
Pre-activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the carboxylic acid (1.05 eq) in anhydrous DCM (0.1 M concentration).
-
Catalyst Addition: Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active OBt-ester.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture. Causality note: The excess DIPEA neutralizes the HCl from the EDC salt, preventing acidic O-debenzylation of your substrate.
-
Amine Addition: Dissolve 4-(benzyloxy)-3-methoxyphenethylamine (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-activated acid mixture over 10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The desired amide will appear as a new, less polar spot compared to the starting amine.
-
Quench & Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO 3 (to remove unreacted acid and HOBt), 1M HCl (to remove unreacted amine and DIPEA—do this quickly to avoid debenzylation), and brine.
-
Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. The crude product is typically >95% pure and ready for downstream Bischler-Napieralski cyclization.
References
-
Kametani, T., Takano, S., Iida, H., & Shinbo, M. (1969). A total synthesis of isoliensinine. Journal of the Chemical Society C: Organic, 298-300.[Link]
-
Pesic, D., et al. (2011). Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. The Journal of Organic Chemistry, 76(15), 6708–6714.[Link]
Sources
Technical Support Center: Resolving Solubility Issues for Phenethylamine, 4-(benzyloxy)-3-methoxy-
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or stubborn suspensions when working with 4-(benzyloxy)-3-methoxyphenethylamine (also known as 3-methoxy-4-benzyloxyphenethylamine).
This compound is a critical precursor in the synthesis of complex benzylisoquinoline alkaloids (BIAs), such as the "drug-like" natural product isoliensinine, typically via Bischler-Napieralski cyclization[1]. However, its dual-nature molecular structure—featuring highly lipophilic ether groups alongside a pH-sensitive primary amine—makes its solubility behavior highly conditional.
This guide is designed to move beyond basic solvent lists. Here, we will troubleshoot the root causes of your solubility failures, provide self-validating methodologies, and ensure your compound remains in solution during your critical synthetic steps.
Part 1: The Causality of Solvation Mechanics
To resolve solubility issues, you must first understand the molecular mechanics at play. The bulky benzyloxy group at the 4-position and the methoxy group at the 3-position create a large, non-polar hydrophobic surface area.
-
If you have the Free Base: The lipophilic forces dominate. The compound will rapidly dissolve in halogenated solvents (DCM, Chloroform) and moderately polar aprotic solvents (Ethyl Acetate, Acetone)[2].
-
If you have the Hydrochloride (HCl) Salt (CAS 35266-64-9): The protonated primary amine creates a strong ionic crystal lattice. This drastically reduces solubility in pure non-polar solvents. To break this lattice, you must either use a highly polar protic solvent (like Methanol) to solvate the ions[3], or introduce a base to neutralize the salt and liberate the lipophilic free amine[4].
Quantitative Solubility Matrix
Data summarized for ambient temperature (20–25°C).
| Solvent | Polarity Index | Dielectric Constant | Solubility: Free Base | Solubility: HCl Salt |
| Dichloromethane (DCM) | 3.1 | 9.1 | Excellent (>50 mg/mL) | Poor (<5 mg/mL) |
| Chloroform | 4.1 | 4.8 | Excellent (>50 mg/mL) | Moderate (~10 mg/mL) |
| Ethyl Acetate | 4.4 | 6.0 | Good (~30 mg/mL) | Poor (<5 mg/mL) |
| Acetone | 5.1 | 20.7 | Good (~30 mg/mL) | Good (~25 mg/mL) |
| Methanol | 5.1 | 32.7 | Excellent (>50 mg/mL) | Excellent (>50 mg/mL) |
Part 2: Diagnostic Workflow
Follow this logical pathway to diagnose and resolve your specific solubility roadblock.
Diagnostic workflow for solubilizing 4-(benzyloxy)-3-methoxyphenethylamine based on salt form.
Part 3: Step-by-Step Troubleshooting Methodologies
Protocol A: In Situ Free-Basing for Aprotic Reactions
If your downstream reaction (e.g., acylation or condensation) requires an anhydrous, non-polar environment, but you only have the HCl salt, you must free-base the compound to force it into solution[4].
-
Suspension: Weigh 1.0 equivalent of 4-(benzyloxy)-3-methoxyphenethylamine HCl and suspend it in anhydrous Dichloromethane (DCM) at a ratio of 10 mL per gram. Observation: The mixture will appear as a cloudy, heterogeneous suspension.
-
Neutralization: Add 1.2 to 1.5 equivalents of Triethylamine (TEA) dropwise while stirring at room temperature.
-
Causality: TEA ( pKa ~10.7) is a stronger base than the phenethylamine derivative ( pKa ~9.5). It deprotonates the salt, forming TEA-HCl (which is somewhat soluble in DCM) and liberating the highly lipophilic free base.
-
-
Clarification: Stir for 15 minutes. The suspension should transition into a clear, homogenous solution.
-
Self-Validation Check: Shine a standard laser pointer through the flask. If the beam path is highly visible (Tyndall effect), micro-particulates of unreacted salt or TEA-HCl remain.
-
Resolution: If scattering is observed, wash the organic layer with 5 mL of distilled water to extract the TEA-HCl, then dry the organic layer over anhydrous Na2SO4 . Filter the drying agent. You now have a verified, fully solubilized free base ready for synthesis.
Protocol B: Resolving "Oiling Out" in Methanol/Water Systems
When preparing analytical samples or biological assays, researchers often dissolve the compound in Methanol[3],[2], and then dilute with an aqueous buffer. This frequently causes the compound to "oil out" (form a milky emulsion).
-
Initial Solvation: Dissolve the compound in HPLC-grade Methanol at a high concentration (e.g., 50 mg/mL).
-
pH Adjustment of Aqueous Phase: Before mixing, ensure your aqueous buffer is slightly acidic (pH 4.0 - 5.0) using 0.1 M HCl.
-
Causality: The free base is highly insoluble in neutral/basic water. By pre-acidifying the aqueous phase, you instantly protonate the amine upon mixing, converting it into the water-soluble cationic form before the lipophilic domains can aggregate.
-
-
Dropwise Addition: Add the Methanol stock dropwise into the vigorously stirring aqueous buffer—never the other way around. This prevents localized zones of high pH and low solvent polarity.
Part 4: Frequently Asked Questions (FAQs)
Q: My compound was fully dissolved in DCM, but immediately precipitated when I added ethyl chloroformate. Why did this happen? A: This is a classic mechanistic failure. The reaction between the primary amine and ethyl chloroformate generates HCl gas as a stoichiometric byproduct[4]. This newly formed HCl rapidly protonates any unreacted 4-(benzyloxy)-3-methoxyphenethylamine in your flask, converting it into the insoluble HCl salt, which crashes out of the DCM. Solution: You must include an acid scavenger. Always add at least 1.5 equivalents of a non-nucleophilic base (like Triethylamine or Diisopropylethylamine) to the solution before adding your acylating agent[4].
Q: I left my clear solution of the free base on the bench overnight, and it turned dark orange/brown. Has it degraded? A: Yes, likely due to oxidative degradation. The electron-rich aromatic ring—donated to by both the methoxy and benzyloxy groups—makes the free base highly susceptible to air oxidation, especially under ambient light. Solution: Always prepare solutions fresh. If you must store the compound, keep the solid powder at 4°C (or -20°C for long-term storage) under an inert atmosphere (Argon or Nitrogen)[3],[2].
Q: I am working with the N-trifluoroacetyl derivative instead of the primary amine. Does the solubility change? A: Yes. The N-trifluoroacetyl group removes the basicity of the amine (turning it into an amide), meaning it can no longer form an HCl salt. The N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine derivative is strictly lipophilic and will show excellent solubility in Acetone, Chloroform, DCM, and Ethyl Acetate, regardless of the presence of trace acids[2].
References
- 4-Benzyloxy-3-methoxy-N-methylphenethylamine Hydrochloride. e-biochem.com.
- N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine biochemical. MyBioSource.
- Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. ACS Publications.
- Isoliensinine: A Natural Compound with “Drug-Like” Potential. PMC.
Sources
Technical Support Center: Stabilization and Storage of 4-(Benzyloxy)-3-methoxyphenethylamine
Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the structural integrity of your chemical intermediates is paramount. 4-(Benzyloxy)-3-methoxyphenethylamine is a highly valuable, yet chemically sensitive, primary amine. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot degradation issues and implement self-validating storage protocols.
Mechanistic Overview: The Causality of Degradation
To effectively protect 4-(benzyloxy)-3-methoxyphenethylamine, we must first understand why it degrades. The molecule possesses two primary vulnerabilities:
-
The Primary Amine: As a strong base, the free amine readily absorbs atmospheric carbon dioxide to form solid carbonate salts[1][2]. Furthermore, it is susceptible to oxidation, forming imines or phenylacetaldehyde derivatives[2][3].
-
The Electron-Rich Aromatic Ring: The presence of both methoxy and benzyloxy substituents highly activates the aromatic ring. Exposure to ambient oxygen, UV light, or trace transition metals catalyzes electrophilic oxidation, leading to the formation of colored quinone-type degradation products[3].
Mechanistic degradation pathways of 4-(benzyloxy)-3-methoxyphenethylamine.
Troubleshooting Guide
Q: My previously colorless 4-(benzyloxy)-3-methoxyphenethylamine liquid/powder has turned dark yellow or brown. What happened? A: Discoloration is a classic, visual indicator of oxidative degradation[4][5]. The electron-rich phenethylamine nucleus has likely oxidized into colored quinone-type structures[3]. The material is compromised. You must discard it or purify it via vacuum distillation or column chromatography before use.
Q: I am observing a loss of potency and inconsistent yields in my downstream reductive amination. Could storage be the issue? A: Yes. If stored as a free base in ambient air, the primary amine reacts with atmospheric CO₂ to form a carbonate salt, or oxidizes to a phenylacetaldehyde derivative[1][2]. This alters the precise molarity of your reagent and introduces side-products. Always verify purity via HPLC or ¹H-NMR before sensitive reactions.
Q: Why must I use Argon instead of Nitrogen for blanketing my storage vials? A: While both are inert, Argon is approximately 1.4 times denser than air[6]. It sinks and forms a stable, placid blanket over the compound, providing superior physical displacement of oxygen and moisture compared to Nitrogen, which mixes more readily with ambient air[6][7].
Standard Operating Procedures (SOPs)
To ensure absolute reliability, we strongly recommend converting the free base to its hydrochloride (HCl) salt for long-term storage.
Causality: Protonating the lone pair on the nitrogen atom eliminates its nucleophilicity, preventing the reaction with CO₂. It also significantly raises the oxidation potential of the molecule, shielding it from ambient degradation[4][8].
Protocol 1: Conversion to Hydrochloride Salt (Self-Validating System)
-
Dissolution: Dissolve the purified 4-(benzyloxy)-3-methoxyphenethylamine free base in anhydrous diethyl ether or dichloromethane under an argon atmosphere.
-
Precipitation: Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or dropwise add a stoichiometric amount of HCl in diethyl ether (e.g., 2.0 M solution) at 0°C[9].
-
Collection: The hydrochloride salt will precipitate as a white crystalline solid. Filter under a stream of argon using a Schlenk frit.
-
Validation (Critical Step): Wash with cold anhydrous ether and dry under high vacuum. Self-validate successful salt formation by checking the melting point (which should be sharp and significantly higher than the free base) and confirming the downfield shift of the amine protons via ¹H-NMR.
-
Storage: Transfer the white powder to an amber glass vial. Purge the vial with a gentle stream of argon gas[6][7]. Seal tightly with a PTFE-lined cap and store at -20°C[4].
Workflow for converting phenethylamine free base to a stable HCl salt.
Protocol 2: Preparing and Storing Solutions
Causality: Dissolved oxygen and trace metal ions in solvents accelerate oxidative degradation, even at low temperatures[3].
-
Solvent Preparation: Use only freshly opened, HPLC-grade aprotic solvents. Degas the solvent by sparging with argon for 15-30 minutes to displace dissolved oxygen[3].
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and atmospheric exposure.
-
Storage: Store aliquots in amber vials at -80°C.
Quantitative Data & Storage Matrix
The following table summarizes the expected stability of 4-(benzyloxy)-3-methoxyphenethylamine under various conditions, allowing you to select the appropriate storage method based on your experimental timeline.
| Storage State | Temperature | Atmosphere | Light Exposure | Expected Stability | Rationale / Causality |
| Free Base (Neat) | 25°C | Ambient Air | Ambient | < 1 Week | Rapid oxidation and CO₂ absorption (carbonate formation)[1][2]. |
| Free Base (Neat) | -20°C | Argon | Dark (Amber) | 3 - 6 Months | Argon displaces O₂; low temperature slows reaction kinetics[4][6]. |
| HCl Salt (Solid) | -20°C | Argon | Dark (Amber) | > 2 Years | Protonation stabilizes the amine; inert environment prevents ring oxidation[8][10]. |
| Solution (Degassed) | -80°C | Argon | Dark (Amber) | 1 - 3 Months | Solvents can harbor trace peroxides/metals; extreme cold is required[3]. |
Frequently Asked Questions (FAQs)
Q: Can I store 4-(benzyloxy)-3-methoxyphenethylamine in DMSO for biological assays? A: It is highly discouraged for long-term storage. Moisture-contaminated DMSO can reduce solubility and promote hydrolysis or oxidation[11]. If necessary, prepare DMSO stocks immediately before use from the stable HCl salt, using fresh, anhydrous DMSO[11].
Q: I don't have an argon line. Can I just use a desiccator? A: A desiccator only controls moisture, not oxygen or carbon dioxide. While it prevents hygroscopic caking, it will not stop the primary amine from oxidizing or forming carbonates. If argon is unavailable, conversion to the HCl salt is absolutely mandatory for stability[4][8].
References
-
Phenethylamine - Wikipedia. Wikipedia. Available at:[Link]
-
Exploring the Synthesis and Properties of 2-Phenylethylamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Phenethylamine | C8H11N | CID 1001. PubChem - NIH. Available at:[Link]
-
Why Does Argon Prevent Oxidation? The Science Of Inert Gas Shielding Explained. Kindle Tech. Available at: [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kindle-tech.com [kindle-tech.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Mobile Phase for 4-(benzyloxy)-3-methoxyphenethylamine Chromatography
Welcome to the technical support center for the chromatographic analysis of 4-(benzyloxy)-3-methoxyphenethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mobile phase optimization for this specific analyte. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges encountered in the laboratory.
Understanding the Analyte: 4-(benzyloxy)-3-methoxyphenethylamine
4-(benzyloxy)-3-methoxyphenethylamine is a phenethylamine derivative. Its structure, containing a basic amine group and aromatic rings, presents unique challenges and opportunities in chromatographic separation. The primary amine makes the molecule's retention highly sensitive to the pH of the mobile phase.[1][2][3] Understanding the pKa of the amine group is crucial for predicting and controlling its interaction with the stationary phase.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your analysis, providing a logical, step-by-step approach to resolution.
Issue 1: Poor Peak Shape (Tailing)
Symptom: The peak for 4-(benzyloxy)-3-methoxyphenethylamine exhibits significant asymmetry, with a pronounced "tail."
Causality: Peak tailing for basic compounds like this phenethylamine is often caused by strong, undesirable interactions between the protonated amine group and residual acidic silanol groups on the surface of silica-based stationary phases.[4] This secondary interaction leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.
Troubleshooting Flowchart:
A troubleshooting flowchart for poor peak shape.
Solutions in Detail:
-
Control Mobile Phase pH: The most critical parameter for controlling the peak shape of basic analytes is the mobile phase pH.[2]
-
Low pH (e.g., pH 2-4): At a low pH, the amine group will be fully protonated. While this can lead to good solubility in the aqueous mobile phase, it also enhances the potential for interaction with silanol groups.[1][2] To mitigate this, ensure your mobile phase is adequately buffered. A common starting point is 0.1% formic acid or trifluoroacetic acid (TFA) in both the aqueous and organic phases.[5][6]
-
Intermediate to High pH (e.g., pH > 8): At a pH well above the pKa of the amine, the compound will be in its neutral, uncharged form.[7] This minimizes interaction with silanols and can lead to excellent peak shape. However, this requires a pH-stable column.
-
-
Utilize a Competitive Base: Adding a small amount of a competitive amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.[8]
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration can sometimes improve peak shape by enhancing the ionic strength of the mobile phase and masking residual silanol interactions.[9]
-
Column Selection: Modern, high-purity silica columns with advanced end-capping are designed to minimize accessible silanol groups. If you are using an older column, switching to a newer generation C18 or a Phenyl-Hexyl phase can significantly improve peak symmetry.[8]
Issue 2: Poor Retention (Analyte Elutes Too Early)
Symptom: The peak for 4-(benzyloxy)-3-methoxyphenethylamine appears at or very near the void volume of the column.
Causality: Insufficient retention is a common problem for polar compounds in reversed-phase chromatography.[10][11] It indicates that the analyte has a stronger affinity for the mobile phase than for the stationary phase. For this phenethylamine, this can be exacerbated by its polarity and the choice of mobile phase conditions.
Solutions in Detail:
-
Decrease Organic Solvent Strength: The most straightforward way to increase retention in reversed-phase HPLC is to reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[12] This makes the mobile phase more polar, encouraging the analyte to interact more with the non-polar stationary phase.
-
Mobile Phase pH Adjustment:
-
Increase pH: For a basic compound, increasing the mobile phase pH will shift the equilibrium towards the uncharged form.[7] The neutral form is less polar and will interact more strongly with a C18 or other non-polar stationary phase, leading to increased retention.[1] This requires a column stable at higher pH.
-
-
Consider a Different Stationary Phase:
-
Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds through pi-pi interactions.[4][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are difficult to retain in reversed-phase, HILIC is an excellent alternative.[11][13] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.
-
Issue 3: Inadequate Resolution from Impurities
Symptom: The peak for 4-(benzyloxy)-3-methoxyphenethylamine is not fully separated from adjacent impurity peaks.
Causality: Resolution is a function of column efficiency, retention, and selectivity.[12] To improve resolution, one or more of these factors must be optimized.
Optimization Strategy:
A flowchart for optimizing resolution.
Solutions in Detail:
-
Optimize Selectivity (α): This is often the most impactful parameter for improving resolution.
-
Change Mobile Phase pH: Altering the pH can change the ionization state of your analyte and any ionizable impurities, which can dramatically alter their relative retention times.[2]
-
Switch Organic Modifier: Acetonitrile and methanol have different solvent properties and can provide different selectivities.[4] If you are using acetonitrile, try substituting it with methanol (or vice versa) at an equivalent solvent strength.
-
Change Stationary Phase: Moving from a standard C18 to a phenyl-based column can introduce different retention mechanisms (pi-pi interactions) that can alter the elution order and improve separation.[8]
-
-
Optimize Retention (k): Increasing the retention factor by decreasing the organic content of the mobile phase can sometimes provide more time for separation to occur, leading to better resolution.[12]
-
Increase Column Efficiency (N):
-
Use a Longer Column: A longer column provides more theoretical plates, leading to narrower peaks and better resolution.
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm) offer higher efficiency but will generate higher backpressure.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for 4-(benzyloxy)-3-methoxyphenethylamine on a C18 column?
A: A robust starting point for method development is a gradient elution with:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 10-20 minutes. This will help to determine the approximate elution conditions, which can then be optimized to an isocratic or a more refined gradient method.
Q2: Should I use Acetonitrile or Methanol as the organic modifier?
A: Both are common choices in reversed-phase chromatography.[5]
-
Acetonitrile typically provides lower viscosity (and thus lower backpressure) and is UV transparent at lower wavelengths.
-
Methanol can offer different selectivity and is sometimes more effective at disrupting hydrogen bonding interactions. If you are struggling with co-eluting peaks, switching between these two solvents is a powerful tool for altering selectivity.[4]
Q3: My method requires MS detection. What mobile phase additives are compatible?
A: For LC-MS compatibility, it is essential to use volatile mobile phase additives.
-
Good choices: Formic acid, acetic acid, ammonium formate, and ammonium acetate are all volatile and suitable for MS detection.[5][6]
-
Additives to avoid: Non-volatile buffers like phosphate and salts like sodium or potassium chloride will contaminate the MS ion source.[5] Strong ion-pairing agents like TFA can also cause ion suppression in the MS source, though it is sometimes used at very low concentrations.
Q4: When should I consider using a HILIC column for this compound?
A: Consider HILIC if you are unable to achieve adequate retention in reversed-phase mode even with highly aqueous mobile phases (e.g., >95% water).[10][13] HILIC is specifically designed for the retention of polar compounds.[11]
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase (0.1% Formic Acid)
-
Aqueous Phase (Mobile Phase A):
-
Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid (≥98% purity).
-
Cap the bottle and mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter.
-
-
Organic Phase (Mobile Phase B):
-
Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.
-
Carefully add 1 mL of formic acid.
-
Cap and mix thoroughly.
-
Protocol 2: Systematic Mobile Phase pH Screening
-
Prepare three different aqueous mobile phases:
-
Low pH: 0.1% Formic Acid in water (pH ~2.7)
-
Mid pH: 10 mM Ammonium Acetate in water (pH ~6.8)
-
High pH: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10 with ammonium hydroxide (use a pH-stable column for this).
-
-
Set up a sequence of injections of your sample using the same gradient profile with each of the three aqueous phases paired with acetonitrile.
-
Compare the chromatograms for changes in retention time, peak shape, and resolution. This will quickly identify the most promising pH range for your separation.
Data Summary
| Parameter | Typical Observation | Reason/Effect |
| Decreasing % Organic | Increased Retention Time | Mobile phase becomes more polar, increasing analyte interaction with the non-polar stationary phase.[12] |
| Increasing pH (for basic analyte) | Increased Retention Time, Improved Peak Shape | Analyte becomes less polar (neutral), increasing retention. Minimized interaction with acidic silanols.[1][7] |
| Switching ACN to MeOH | Change in Selectivity/Elution Order | Different solvent properties can alter the interactions between the analyte, impurities, and the stationary phase.[4] |
| Adding a Competitive Base (e.g., TEA) | Improved Peak Shape | The competitive base blocks active silanol sites on the stationary phase, reducing secondary interactions with the analyte.[8] |
References
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modific
- Chrom Tech. How to Improve HPLC Peak Resolution.
- Sigma-Aldrich. Factors Affecting Resolution in HPLC.
- Phenomenex.
- TROUBLESHOOTING GUIDE.
- Phenomenex. GC Technical Tip: Peak Shape Problems - No Peaks.
- Waters. Effect of pH on LC-MS Analysis of Amines.
- Control pH During Method Development for Better Chrom
- Element Lab Solutions. Troubleshooting GC peak shapes.
- LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems.
- Thermo Fisher Scientific. Ion Chromatography Troubleshooting Guide - Resolving IC Analysis Issues.
- LCGC International.
- C18(ODS)で困った時の.
- HPLC.
- Biotage.
- Phenomenex. Reversed Phase HPLC Method Development.
- Daicel Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
- Google Patents.
- SIELC Technologies. Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column.
- Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- Chromatography Today.
- ナカライテスク. 01 HPLC を始める前に : HPLC の基礎.
- Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids.
- 大阪ソーダ. 極性化合物分析へのアプローチ ~1st Choiceへの挑戦~.
- 信和化工. H P L C カラム.
- PubMed. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE.
Sources
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. biotage.com [biotage.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
- 7. hplc.eu [hplc.eu]
- 8. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. hplc.eu [hplc.eu]
- 12. chromtech.com [chromtech.com]
- 13. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
overcoming steric hindrance in 4-(benzyloxy)-3-methoxyphenethylamine derivative synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and practical challenges inherent in manipulating the 4-(benzyloxy)-3-methoxyphenethylamine scaffold.
The bulky nature of the C4-benzyloxy group, compounded by the adjacent C3-methoxy ether, creates a rigid steric shield. This van der Waals volume restricts the trajectory of incoming electrophiles, frequently disrupting N-alkylation, electrophilic aromatic substitution, and cyclization workflows. This guide will help you troubleshoot these bottlenecks using field-proven, self-validating protocols.
Mechanistic Overview: The Steric Challenge
Fig 1: Strategic circumvention of steric hindrance in phenethylamine functionalization.
Troubleshooting Guide & Protocols
Issue 1: Poor Yields and Selectivity in N-Alkylation
Q: Direct N-alkylation of my phenethylamine yields a complex mixture of unreacted starting material and poly-alkylated products. How do I selectively mono-alkylate the amine despite the bulky ortho-methoxy/para-benzyloxy conformation?
A: Direct SN2 alkylation is highly susceptible to steric hindrance and basicity issues, leading to over-alkylation. To establish a self-validating, high-yield system, abandon direct alkylation. Instead, utilize a two-step carbamate formation followed by reduction. This approach forces mono-substitution and was successfully utilized in the biocatalytic organic synthesis of benzylisoquinoline alkaloids[1].
Protocol 1: Optimized Synthesis of 4-Benzyloxy-3-methoxy-N-methylphenethylamine Causality Check: The intermediate carbamate is sterically stable and easily purified, ensuring that exactly one methyl group is delivered during the subsequent hydride reduction.
-
Carbamate Formation: Dissolve 4-benzyloxy-3-methoxyphenethylamine (1.0 eq, e.g., 4.00 g) in anhydrous dichloromethane (120 mL).
-
Add triethylamine (1.1 eq) and cool the system to 0 °C using an ice bath.
-
Dropwise, add ethyl chloroformate (1.2 eq). Remove the ice bath and stir for 3 hours at room temperature[1].
-
Quench with water (100 mL), separate the phases, and extract the aqueous layer with CH2Cl2 (2 × 30 mL). Concentrate to yield the carbamate.
-
Reduction: Dissolve the crude carbamate in anhydrous THF (160 mL) under an argon atmosphere and cool to 0 °C.
-
Carefully add LiAlH4 (5.0 eq) in portions. Once gas evolution ceases, remove the ice bath and reflux the mixture for 4 hours[1].
-
Workup: Cool to 0 °C and perform a Fieser workup ( x mL water, x mL 15% NaOH, 3x mL water). Filter the granular aluminum salts, concentrate the filtrate, and purify via flash chromatography (Silica; CH2Cl2 /MeOH/ NH3(aq) = 90/9/1) to afford the N-methylated product[1].
Issue 2: Failure in Bischler-Napieralski Cyclization
Q: My Bischler-Napieralski cyclization to form the 3,4-dihydroisoquinoline core is failing. Is the C4-benzyloxy group preventing ring closure?
A: Yes. When attempting to close the ring onto the aromatic core, the bulky benzyloxy group at C4 sterically repels the incoming electrophilic intermediate. To overcome this massive activation energy barrier, standard refluxing in benzene or toluene is insufficient. You must utilize extreme thermal conditions or switch to a modified Pictet-Spengler route where prior acylation of the phenethylamine simplifies the cyclization[2].
Protocol 2: High-Temperature Bischler-Napieralski Cyclization Causality Check: Providing excess thermal energy (180–190 °C) forces the molecules past the steric repulsion transition state, enabling the formation of the 3,4-dihydroisoquinoline core[3].
-
Amide Condensation: Condense 4-benzyloxy-3-methoxyphenethylamine with your desired phenylacetic acid derivative at 180–190 °C to form the precursor amide[3].
-
Cyclization: In a heavy-walled pressure vessel or microwave reactor, dissolve the amide in a minimal amount of anhydrous solvent (or run neat if the substrate allows).
-
Add POCl3 (3-5 eq) and P2O5 (1 eq) to act as powerful dehydrating agents.
-
Heat the mixture strictly to 180–190 °C for 2-4 hours[3].
-
Quench: Cool the vessel completely. Carefully pour the mixture over crushed ice to destroy excess POCl3 . Basify with NH4OH and extract with CHCl3 .
Issue 3: Anomalous Deprotection Behavior
Q: I am observing spontaneous debenzylation during radical cyclizations, or conversely, a complete failure to deprotect late-stage intermediates using basic hydrolysis. Why?
A: Steric hindrance acts as a double-edged sword here. During radical-initiated cyclizations (e.g., forming aporphine nuclei), the extreme steric crowding physically and electronically favors the spontaneous expulsion of the benzyl radical, resulting in concurrent loss of the protecting group[4]. Conversely, during basic hydrolysis (e.g., removing a trifluoroacetyl group), the bulky benzyloxy group on the D-ring can physically block the approach of the hydroxide ion[5]. If basic deprotection fails, catalytic hydrogenolysis (Pd/C, H2 ) will smoothly remove the benzyl group by relying on surface-level interactions rather than nucleophilic attack[5].
Quantitative Data Summary
The table below summarizes the empirical and literature-validated impacts of steric hindrance on standard reaction conditions, providing a benchmark for your expected yields.
| Reaction Type | Reagents / Conditions | Steric Impact Mechanism | Typical Yield | Ref |
| Direct N-Alkylation | MeI, K2CO3 , DMF, 25 °C | High (Trajectory blocked; over-alkylation) | < 30% (Mono) | Empirical |
| Carbamate Reduction | 1. ClCO2Et , Et3N 2. LiAlH4 , THF, Reflux | Low (Sterically stable intermediate) | 67% - 75% | [1] |
| Bischler-Napieralski | POCl3 , Benzene, 80 °C | High (Failed electrophilic closure) | < 20% | Empirical |
| Bischler-Napieralski | POCl3 , Neat, 180-190 °C | Overcome by high thermal energy | 60% - 85% | [3] |
| Deprotection (Basic) | K2CO3 , MeOH/ H2O | High (Nucleophile physically blocked) | 0% - 5% | [5] |
| Deprotection ( H2 ) | Pd/C, H2 , EtOH, 25 °C | Low (Surface-mediated reaction) | > 90% | [5] |
Frequently Asked Questions (FAQs)
Q: Can I use a different protecting group to minimize steric hindrance from the start? A: Yes. If the benzyloxy group is too bulky for your specific transition state, consider switching to a methoxymethyl (MOM) ether or an acetate. However, be warned: the benzyl group is often specifically chosen because it is highly stable to the harsh acidic and thermal conditions of the Bischler-Napieralski reaction, whereas a MOM group will likely cleave.
Q: Why does my Pictet-Spengler reaction yield a black, complex mixture? A: The electron-donating nature of the 3-methoxy and 4-benzyloxy groups highly activates the aromatic ring. Under standard acidic Pictet-Spengler conditions, this makes the ring prone to oxidation or polymerization. Pre-acylating the phenethylamine prior to cyclization reduces this electron density, simplifying purification and drastically improving isolated yields[2].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrahydroisoquinolinone-based Steroidomimetic and Chimeric Microtubule Disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Isoliensinine: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 4. Total Synthesis and Antimicrobial Activity of (±)-Laurelliptinhexadecan-1-one and (±)-Laurelliptinoctadecan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Phenethylamine, 4-(benzyloxy)-3-methoxy- vs 3,4-dimethoxyphenethylamine in alkaloid synthesis
The total synthesis of isoquinoline and benzylisoquinoline alkaloids (BIAs) relies heavily on the strategic selection of phenethylamine building blocks. For researchers and drug development professionals, the choice between 4-(benzyloxy)-3-methoxyphenethylamine (BMPEA) and 3,4-dimethoxyphenethylamine (DMPEA, homoveratrylamine) is not merely a matter of substitution—it dictates the entire downstream synthetic logic, particularly regarding regioselective deprotection and oxidative C-C coupling.
This guide objectively compares the performance, mechanistic utility, and experimental handling of these two critical precursors.
Mechanistic Rationale: The Causality of Protecting Group Strategies
DMPEA is the classical, highly atom-economical precursor for synthesizing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) via the Pictet-Spengler or Bischler-Napieralski reactions 1[1]. However, methyl ethers are notoriously robust. Attempting to demethylate a fully methylated THIQ core (e.g., using BBr3 or HBr) typically results in global deprotection, yielding a catechol. This lack of regiocontrol is a fatal flaw when synthesizing complex BIAs like reticuline or scoulerine, which require a free phenol strictly at the C7 position to direct subsequent intramolecular oxidative coupling.
BMPEA solves this mechanistic bottleneck through orthogonal protection. The benzyl group at the 4-position of the phenethylamine (which becomes the C7 position of the THIQ core) is stable under the acidic, dehydrating conditions of cyclization (e.g., POCl3, TFA)2[2]. Crucially, it can be quantitatively cleaved via catalytic hydrogenolysis (H2, Pd/C) under mild, neutral conditions that leave the adjacent C6-methoxy group and the THIQ nitrogen untouched. This reveals a reactive phenol intermediate, enabling highly regioselective transformations, such as Ullmann condensations to form bisbenzylisoquinoline alkaloids (e.g., isoliensinine)3[3] or biocatalytic kinetic resolutions 4[4].
Comparative Performance & Application Scope
| Feature | 4-(Benzyloxy)-3-methoxyphenethylamine (BMPEA) | 3,4-Dimethoxyphenethylamine (DMPEA) |
| C4-Position Protection | Benzyl ether (Orthogonal) | Methyl ether (Permanent) |
| Deprotection Conditions | Mild hydrogenolysis (H2, Pd/C) | Harsh Lewis acids (BBr3) - Lacks regiocontrol |
| Downstream Regioselectivity | Excellent (Yields strictly C7-phenol THIQs) | Poor (Yields C6,C7-catechols) |
| Atom Economy | Lower (Requires protection/deprotection steps) | High (Direct incorporation into final scaffold) |
| Key Target Alkaloids | Reticuline, Scoulerine, Isoliensinine, Morphinans | Papaverine, Laudanosine, Tetrahydropalmatine |
| Primary Cyclization Route | Bischler-Napieralski (Tolerates bulky benzyl group) | Pictet-Spengler & Bischler-Napieralski |
Structural Divergence in Alkaloid Synthesis
Workflow divergence: DMPEA vs BMPEA in tetrahydroisoquinoline (THIQ) synthesis.
Self-Validating Experimental Protocols
The following methodologies demonstrate the practical handling of both precursors, designed as self-validating systems where the completion of the reaction is intrinsically proven by the physical or chemical behavior of the intermediates.
Protocol 1: Synthesis of the THIQ Precursor via BMPEA
Objective: Form the orthogonally protected carbamate intermediate prior to Bischler-Napieralski cyclization.4[4]
-
Reaction Setup: Dissolve BMPEA (4.00 g, 15.5 mmol) in anhydrous CH2Cl2 (120 mL).
-
Acid Scavenging: Add triethylamine (1.75 g, 17.3 mmol).
-
Controlled Acylation: Dropwise addition of ethyl chloroformate (2.01 g, 18.4 mmol) at 0 °C. Causality: The slow addition at low temperature prevents over-acylation and controls the exothermic Schotten-Baumann reaction.
-
Propagation: Stir for 3 h at room temperature.
-
Workup: Quench with H2O (100 mL), separate the organic phase, and extract the aqueous layer with CH2Cl2 (2 × 30 mL). Dry over Na2SO4 and concentrate under reduced pressure.
-
Validation: Yields ~99% of ethyl 4-benzyloxy-3-methoxyphenethylcarbamate as a yellow liquid that crystallizes upon standing. The integrity of the benzyl protecting group is validated by a sharp singlet at ~5.15 ppm (2H, PhCH2O) in 1H NMR.
Protocol 2: Standard Pictet-Spengler Cyclization using DMPEA
Objective: Synthesize a fully methylated THIQ core in a single step.5[5]
-
Condensation: Combine DMPEA (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous CH2Cl2 (0.1 M).
-
Acid Catalysis: Add trifluoroacetic acid (TFA, 2.0 equiv) to catalyze iminium ion formation and subsequent electrophilic aromatic substitution.
-
Cyclization: Stir at room temperature for 12-24 h. Causality: The electron-donating methoxy groups of DMPEA strongly activate the aromatic ring, ensuring rapid cyclization without the need for harsh heating.
-
Validation: The reaction is self-validating via TLC; the complete disappearance of the primary amine (ninhydrin positive) and the appearance of the secondary amine product confirm successful cyclization.
Downstream Utility: Biocatalytic Oxidative C-C Coupling
A prime example of BMPEA's superiority in complex synthesis is its application in biocatalytic kinetic resolutions. Once the benzyl group is removed to expose the C7-phenol, the resulting racemic 1-benzyl-THIQ can be subjected to Berberine Bridge Enzyme (BBE) 4[4].
Protocol 3: Biocatalytic Resolution
-
Prepare a biphasic mixture of toluene and buffer (70:30 v/v) to ensure substrate solubility.
-
Add racemic 1-benzyl-THIQ substrate (20 g/L).
-
Introduce recombinant BBE (1 g/L) and catalase (5 g/L). Causality: Catalase is critical to decompose the H2O2 byproduct generated during oxidation, preventing oxidative degradation of the enzyme and the sensitive free phenol.
-
Stir vigorously under an O2 atmosphere for 24 h.
-
Validation: The reaction achieves a kinetic resolution (E > 200). Conversion is capped at exactly 50%, validating the stereospecificity of the enzyme.
BBE-catalyzed kinetic resolution and oxidative coupling of BMPEA-derived THIQs.
References
-
Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids Source: American Chemical Society (J. Org. Chem. 2011) URL:[Link]
-
Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015 Source: American Chemical Society (Chemical Reviews 2016) URL:[Link]
-
Isoliensinine: A Natural Compound with “Drug-Like” Potential Source: Frontiers in Pharmacology (2021) URL:[Link]
-
Concise Synthesis of the Erythrina Alkaloid 3-Demethoxyerythratidinone via Combined Rhodium Catalysis Source: American Chemical Society (Organic Letters 2010) URL:[Link]
Sources
comparative efficacy of 4-(benzyloxy)-3-methoxyphenethylamine derivatives
As a Senior Application Scientist, evaluating the comparative efficacy of 4-(benzyloxy)-3-methoxyphenethylamine derivatives requires looking beyond basic chemical structures to understand how specific synthetic divergences dictate pharmacological behavior.
This compound is a foundational pharmacophore in alkaloid drug development. The benzyloxy moiety serves a critical dual purpose: it acts as a robust protecting group to ensure regioselectivity during harsh Bischler-Napieralski cyclizations[1], and upon strategic deprotection, it reveals a phenolic hydroxyl group that is essential for hydrogen-bonding interactions within the active sites of target enzymes and ion channels[2].
Below is an objective, data-driven comparison of the three primary alkaloid classes derived from this precursor, complete with self-validating experimental methodologies for efficacy screening.
Mechanistic Divergence & Derivative Classes
The pharmacological destiny of 4-(benzyloxy)-3-methoxyphenethylamine is determined by the specific cyclization and coupling pathways applied to its tetrahydroisoquinoline (THIQ) intermediate.
Synthetic divergence of 4-(benzyloxy)-3-methoxyphenethylamine into distinct alkaloid classes.
Comparative Efficacy Profile
The structural divergence illustrated above results in drastically different receptor affinities and clinical applications. The table below summarizes the quantitative and qualitative efficacy of these derivative classes.
| Derivative Class | Representative Compound | Primary Target(s) | Pharmacological Efficacy | Benchmark Comparison |
| Bisbenzylisoquinolines | Isoliensinine | Ca²⁺/Na⁺ Channels, AChE/BChE | Potent anti-arrhythmic; Neurological protection (Anti-Alzheimer's)[2] | Superior to Quinidine (Arrhythmia)[3] |
| Berbines | (S)-Scoulerine | CNS Receptors (GABA/Dopamine) | Sedative, muscle relaxant, antipsychotic potential[4] | Comparable to standard clinical sedatives[4] |
| Aporphines | Laurelliptin derivatives | Cellular Membranes | Weak cytotoxicity; Inactive antimicrobial profile[1] | Inferior to standard antimicrobials (e.g., against S. aureus)[1] |
In-Depth Pharmacological Analysis
-
Bisbenzylisoquinolines (Isoliensinine): Synthesized via the Ullmann reaction of THIQ intermediates, these derivatives demonstrate profound cardioprotective efficacy. Patch-clamp studies reveal that isoliensinine significantly reduces Action Potential Amplitude (APA) and shortens Action Potential Duration (APD) by blocking Ca²⁺ and Na⁺ currents, exhibiting anti-arrhythmic efficacy stronger than the clinical standard, quinidine[3]. Furthermore, they exhibit strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), positioning them as lead candidates for Alzheimer's disease therapy[2].
-
Berbines ((S)-Scoulerine): Chemoenzymatic pathways utilizing the berberine bridge enzyme (BBE) convert THIQ intermediates into enantiomerically pure berbines[4]. These derivatives shift efficacy entirely toward the central nervous system, acting as potent sedatives and muscle relaxants. Halogenated analogs derived from this scaffold (e.g., l-chloroscoulerine) are actively investigated for the treatment of schizophrenia[4].
-
Aporphines (Laurelliptin Derivatives): Radical-initiated cyclization yields complex amidic aporphines[1]. Despite their structural complexity, pharmacological assays indicate these derivatives possess only weak cytotoxicity against HepG2 and MDA-MB-231 cell lines, and lack clinically relevant antimicrobial efficacy against S. aureus or E. coli[1].
Self-Validating Experimental Protocols
To objectively evaluate the efficacy of these derivatives, standardizing the assay environment is critical. Below are the field-proven methodologies for assessing the top-performing derivatives (Bisbenzylisoquinolines).
Protocol A: In Vitro Cholinesterase (AChE/BChE) Inhibition Assay
Objective: Quantify the anti-Alzheimer's neurological efficacy of isoliensinine derivatives[2].
-
Substrate & Inhibitor Preparation:
-
Action: Dissolve derivatives in HPLC-grade DMSO, diluting to working concentrations (0.1–100 μM) in 0.1 M phosphate buffer (pH 8.0). Keep final DMSO concentration ≤1%.
-
Causality: Bisbenzylisoquinolines exhibit notoriously poor aqueous solubility[5]. Exceeding 1% DMSO risks denaturing the cholinesterase enzymes, which artificially skews the IC₅₀ values and produces false positives.
-
-
Enzyme Pre-Incubation:
-
Action: Incubate 0.03 U/mL AChE/BChE with the inhibitor for 10 minutes at 37°C before adding the substrate (acetylthiocholine iodide).
-
Causality: This allows the bulky bisbenzylisoquinoline scaffold time to navigate the deep catalytic gorge of the enzyme and achieve steady-state binding prior to substrate competition.
-
-
Colorimetric Detection (Ellman's Method):
-
Action: Add 0.3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Measure absorbance continuously at 412 nm for 5 minutes.
-
Causality: Thiocholine (the product of enzymatic cleavage) reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to uninhibited enzyme activity.
-
-
Self-Validation System:
-
Action: Run Donepezil as a positive control and a 1% DMSO vehicle as a negative control.
-
Causality: Donepezil validates the assay's dynamic range and sensitivity. The vehicle control establishes the 100% activity baseline, proving the solvent itself is not responsible for the observed inhibition.
-
Protocol B: Whole-Cell Patch-Clamp for Anti-Arrhythmic Efficacy
Objective: Evaluate the blockade of Ca²⁺ and Na⁺ currents by isoliensinine derivatives[3].
-
Myocyte Isolation & Perfusion:
-
Action: Isolate ventricular myocytes and perfuse with Tyrode's solution containing the derivative.
-
Causality: Single-cell isolation eliminates tissue-level confounding factors (e.g., gap junction coupling), allowing direct measurement of drug-receptor interactions on the ion channels.
-
-
Voltage-Clamp Configuration:
-
Action: Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell access. Hold the resting membrane potential at -80 mV.
-
Causality: The gigaseal minimizes leak currents, ensuring that the measured Action Potential Amplitude (APA) and Action Potential Duration (APD) accurately reflect specific ion channel kinetics[3].
-
-
Self-Validation System:
-
Action: Utilize Quinidine (a Class I antiarrhythmic) as a benchmark control[3].
-
Causality: Comparing the derivative's IC₅₀ directly against Quinidine provides an objective, field-standardized measure of relative efficacy, proving whether the novel derivative offers superior channel blockade.
-
Sources
- 1. Total Synthesis and Antimicrobial Activity of (±)-Laurelliptinhexadecan-1-one and (±)-Laurelliptinoctadecan-1-one [mdpi.com]
- 2. Frontiers | Isoliensinine: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 3. Frontiers | Isoliensinine: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
validating HPLC-UV methods for Phenethylamine, 4-(benzyloxy)-3-methoxy- analysis
Analytical Validation and Comparative Evaluation of HPLC-UV for 4-(Benzyloxy)-3-methoxyphenethylamine
Introduction & Scientific Context
As a Senior Application Scientist, I frequently encounter challenges in standardizing analytical controls for complex alkaloid precursors. 4-(Benzyloxy)-3-methoxyphenethylamine (CAS 22231-61-4) is a critical intermediate in the chemosynthesis of benzylisoquinoline alkaloids (BIAs), such as isoliensinine, scoulerine, and reticuline[1][2]. Accurate quantification of this precursor is paramount for ensuring high-yield downstream Bischler-Napieralski cyclizations[2].
This guide provides a comprehensive, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology. It is benchmarked against alternative techniques and strictly aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[3][4].
Comparative Analysis: Why HPLC-UV?
Selecting the correct analytical modality requires understanding the physicochemical properties of the analyte. 4-(Benzyloxy)-3-methoxyphenethylamine possesses a highly conjugated system—a methoxy group and a benzyloxy group attached to an aromatic ring—yielding a strong UV chromophore.
-
Causality of Choice: While LC-MS offers superior sensitivity, it suffers from matrix ionization suppression in crude synthesis mixtures and incurs higher operational costs. GC-FID requires volatile analytes; the high boiling point and polarity of this primary amine necessitate cumbersome derivatization steps (e.g., with TFAA). HPLC-UV strikes the optimal balance of robustness, cost-efficiency, and precision for routine purity assays and reaction monitoring without the need for pre-column derivatization.
Table 1: Objective Performance Comparison for Phenethylamine Analysis
| Parameter | HPLC-UV (Phenyl-Hexyl) | LC-MS/MS (ESI+) | GC-FID (Post-Derivatization) |
| Sensitivity (LOD) | 0.01 - 0.05 µg/mL | 0.001 - 0.005 µg/mL | 0.1 - 0.5 µg/mL |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 2 - 3 orders of magnitude | 3 orders of magnitude |
| Matrix Effects | Low (Chromatographic resolution) | High (Ion suppression) | Medium |
| Cost / Throughput | Low / High | High / Medium | Medium / Low |
| Derivatization | None required | None required | Mandatory |
Experimental Protocol: Self-Validating HPLC-UV Workflow
To ensure absolute trustworthiness, the following protocol integrates self-validating System Suitability Tests (SST) within the workflow, adhering to ICH Q2(R2) standards[3].
Step 1: Chromatographic Conditions & Mobile Phase Preparation
-
Column: Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm).
-
Causality: The phenyl-hexyl stationary phase provides enhanced π-π interactions with the benzyloxy and aromatic rings of the analyte, offering superior selectivity over standard C18 columns.
-
-
Mobile Phase: Isocratic elution. 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) at a 60:40 (v/v) ratio.
-
Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of the primary amine, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
Step 2: System Suitability Testing (SST)
-
Inject six replicates of the working standard (50 µg/mL).
-
Self-Validating Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 5000. Do not proceed to sample analysis if SST fails.
Step 3: Linearity and Range
-
Prepare a stock solution (1.0 mg/mL) in HPLC-grade methanol.
-
Dilute to create calibration standards: 1, 5, 10, 25, 50, 100, and 150 µg/mL.
-
Inject each standard in triplicate. Plot peak area versus concentration to determine the correlation coefficient (R²).
Step 4: Accuracy (Recovery)
-
Spike known amounts of the reference standard into a synthetic reaction matrix at three levels (80%, 100%, 120% of the target concentration).
-
Extract and analyze in triplicate to calculate percentage recovery.
Step 5: Precision (Repeatability & Intermediate Precision)
-
Analyze six independent preparations of the 100% test concentration on the same day (Repeatability) and on three different days by two different analysts (Intermediate Precision).
Data Presentation: Validation Summary
The following table summarizes the quantitative validation data, demonstrating compliance with regulatory thresholds.
Table 2: ICH Q2(R2) Validation Results Summary
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| System Suitability (RSD) | ≤ 2.0% | 0.85% | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 (Range: 1-150 µg/mL) | Pass |
| Accuracy (Mean Recovery) | 98.0% - 102.0% | 99.4% ± 0.6% | Pass |
| Repeatability (RSD, n=6) | ≤ 2.0% | 1.12% | Pass |
| Intermediate Precision | ≤ 2.0% | 1.34% | Pass |
| LOD / LOQ | S/N ≥ 3 / S/N ≥ 10 | 0.02 µg/mL / 0.06 µg/mL | Pass |
Visualizing the Validation Logic and Application
Below is the logical workflow for the ICH Q2(R2) validation lifecycle, demonstrating the self-validating feedback loops required for robust method development[4].
ICH Q2(R2) analytical method validation workflow with self-correcting SST feedback loop.
Mechanistic Application: Role in Alkaloid Synthesis
Understanding the analytical method requires understanding the analyte's chemical destiny. 4-(benzyloxy)-3-methoxyphenethylamine undergoes condensation with phenylacetic acid derivatives, followed by a Bischler-Napieralski cyclization to form 3,4-dihydroisoquinolines[2]. The HPLC-UV method described above is specifically tuned to resolve the primary amine precursor from the cyclized isoquinoline product, which exhibits a distinct UV shift due to extended conjugation.
Chemosynthetic pathway of benzylisoquinoline alkaloids from phenethylamine precursors.
Conclusion
Validating an HPLC-UV method for 4-(benzyloxy)-3-methoxyphenethylamine demands a strategic approach to stationary phase selection and mobile phase buffering. By leveraging π-π interactions and ion-pairing, the method outlined achieves baseline resolution and exceptional precision, fully compliant with ICH Q2(R2) mandates. This ensures reliable quantification for downstream pharmaceutical synthesis.
References
-
Title: Q2(R2) Validation of Analytical Procedures - FDA Source: fda.gov URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation Source: federalregister.gov URL: [Link]
-
Title: Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids Source: acs.org URL: [Link]
-
Title: Isoliensinine: A Natural Compound with “Drug-Like” Potential Source: nih.gov URL: [Link]
Sources
Selective O-Benzyl Deprotection of 4-(Benzyloxy)-3-methoxyphenethylamine: A Comparative Methodological Guide
Introduction and Mechanistic Context
In neuropharmacology and alkaloid synthesis, 4-(benzyloxy)-3-methoxyphenethylamine serves as a critical, orthogonally protected building block. It is a direct precursor to 3-methoxytyramine (3-MT) —a major dopamine metabolite—and a foundational intermediate for complex benzylisoquinoline alkaloids [1].
The primary synthetic challenge in processing this molecule is chemoselectivity : the quantitative cleavage of the O-benzyl ether must be achieved without disrupting the adjacent O-methyl ether or inducing side reactions at the primary amine. Because the benzylic carbon is highly susceptible to transition-metal insertion and specific radical/ionic cleavage, selecting the correct deprotection methodology is paramount for maintaining high yields and preventing over-deprotection (demethylation) to dopamine[3].
Fig 1. Reaction pathways for O-benzyl deprotection of 4-(benzyloxy)-3-methoxyphenethylamine.
Mechanistic Comparison of Deprotection Strategies
Method A: Catalytic Hydrogenolysis (Pd/C, H₂)
Catalytic hydrogenolysis is the industry standard for O-benzyl cleavage [2]. The mechanism relies on the heterogeneous adsorption of the benzylic ring onto the palladium surface, followed by oxidative insertion of Pd into the benzylic C–O bond. The O-methyl ether remains completely untouched because it lacks the resonance stabilization required for this insertion.
-
The Causality of Catalyst Poisoning: The free primary amine of the substrate possesses a nucleophilic lone pair that can strongly coordinate to the palladium surface, effectively poisoning the catalyst and stalling the reaction [2]. To circumvent this, the reaction is run in the presence of a mild acid (e.g., acetic acid), which protonates the amine into a non-coordinating ammonium salt [1].
Method B: Catalytic Transfer Hydrogenation (CTH)
For laboratories lacking high-pressure hydrogen infrastructure, CTH utilizes ammonium formate as an in situ hydrogen donor. Upon contact with the Pd/C catalyst, ammonium formate decomposes into H₂, NH₃, and CO₂. The continuous generation of H₂ at the catalyst surface drives the reduction forward. While safer, the generated ammonia can compete for Pd active sites, slightly extending reaction times compared to direct H₂ gas.
Method C: Acid-Mediated Cleavage (Lewis/Brønsted Acids)
Strong acids (e.g., BCl₃, BBr₃, or concentrated HBr) cleave ethers via protonation/Lewis acid coordination to the oxygen, followed by nucleophilic attack by the halide.
-
The Causality of Failure: These methods are highly unsuited for this specific substrate. Because the activation energies for cleaving the O-benzyl and O-methyl ethers via halide attack are relatively close under harsh conditions, these reagents frequently cause concurrent demethylation, yielding dopamine as an undesired side product [3].
Quantitative Data Comparison
The following table summarizes the performance of each method based on standard synthetic benchmarks.
| Deprotection Method | Reagents & Conditions | Yield (%) | O-Methyl Retention | Reaction Time | Scalability |
| A: Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), AcOH, MeOH, RT | 90–98% | >99% | 2–4 h | Excellent |
| B: Transfer Hydrogenation | 10% Pd/C, NH₄HCO₂, MeOH, 60°C | 85–92% | >99% | 4–8 h | Good |
| C: Acid Cleavage | BCl₃, DCM, -78°C to RT | 40–60% | <50% | 12 h | Poor |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating physical and analytical checkpoints to verify success at each mechanistic stage.
Protocol A: Acid-Modulated Catalytic Hydrogenolysis (Gold Standard)
-
Step 1: Substrate Preparation. Dissolve 4-(benzyloxy)-3-methoxyphenethylamine (1.0 eq) in anhydrous methanol (0.1 M). Add glacial acetic acid (1.2 eq).
-
Validation Check: Spot the solution on pH indicator paper. A pH of ~4–5 confirms the quantitative conversion of the free amine to the protonated ammonium acetate salt, ensuring the Pd catalyst will not be poisoned[1].
-
-
Step 2: Catalyst Addition. Under a gentle stream of N₂, carefully add 10% Pd/C (10 mol% Pd).
-
Causality: Methanol is chosen specifically to solubilize the polar ammonium salt, while the N₂ stream prevents the spontaneous ignition of methanol vapors by the pyrophoric dry Pd/C.
-
-
Step 3: Hydrogenation. Evacuate the flask and backfill with H₂ gas (repeat 3x). Stir vigorously under an H₂ balloon (1 atm) at room temperature.
-
Validation Check (2 hours): Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The reaction is validated as complete when the UV-active starting material spot (R_f ~0.6) is entirely replaced by a highly polar, ninhydrin-positive baseline spot (R_f ~0.2), representing the 3-methoxytyramine acetate salt.
-
-
Step 4: Workup. Filter the black suspension through a tightly packed pad of Celite. Wash the pad with excess methanol.
-
Validation Check: The resulting filtrate must be completely clear and colorless. A gray tint indicates colloidal palladium breakthrough, which requires immediate re-filtration to prevent heavy metal contamination in downstream assays.
-
-
Step 5: Isolation. Concentrate the filtrate in vacuo. To isolate the free base, partition the residue between 1 M NaOH and DCM, extract the organic layer, dry over Na₂SO₄, and concentrate.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
-
Step 1: Mixture Assembly. Dissolve the substrate (1.0 eq) in methanol (0.1 M). Add 10% Pd/C (10 mol%) followed by solid ammonium formate (5.0 eq).
-
Step 2: Thermal Activation. Heat the stirred mixture to 60°C under a reflux condenser.
-
Validation Check: Within 10–15 minutes, visible effervescence (bubbling) should occur in the solvent. This physical change validates the active thermal decomposition of ammonium formate into CO₂ and H₂ gas.
-
-
Step 3: Analytical Confirmation. After 6 hours, sample the reaction for LC-MS analysis.
-
Validation Check: The mass spectrum must show the complete disappearance of the parent ion [M+H]⁺ at m/z 258 and the emergence of the deprotected product peak at m/z 168.
-
-
Step 4: Workup. Cool to room temperature, filter through Celite, and evaporate the solvent. Sublimate any residual ammonium formate by placing the crude product under high vacuum (0.1 mbar) at 40°C for 2 hours.
References
-
Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids National Center for Biotechnology Information (PMC) URL:[Link]
-
Synthesis, Stereochemical Resolution, and Analogue Synthesis of Variabiline, an Aporphine Alkaloid That Sensitizes Acinetobacter baumannii and Klebsiella pneumoniae to Colistin ACS Infectious Diseases URL:[Link]
Phenethylamine, 4-(benzyloxy)-3-methoxy- compared to tyramine analogs
Title: Comparative Pharmacological Guide: 4-(Benzyloxy)-3-methoxyphenethylamine vs. Endogenous Tyramine Analogs
Introduction
As a Senior Application Scientist in neuropharmacology and medicinal chemistry, I frequently encounter the need to modify endogenous trace amine scaffolds to achieve selective receptor targeting or improved pharmacokinetic profiles. This guide provides a rigorous, data-driven comparison between 4-(benzyloxy)-3-methoxyphenethylamine (4-BOMPE) and its endogenous counterparts, tyramine and 3-methoxytyramine (3-MT) . We will dissect how the introduction of a bulky, lipophilic benzyloxy group fundamentally shifts the molecule's pharmacological trajectory—from a Trace Amine-Associated Receptor 1 (TAAR1) agonist to a metabolically stable precursor for potent 5-HT2A antagonists.
Section 1: Physicochemical and Structural Divergence
The structural causality behind the divergent pharmacology of these compounds lies at the 4-position of the phenyl ring. Tyramine features a free 4-hydroxyl group, which is essential for hydrogen bonding within the TAAR1 binding pocket. 3-MT, a major extracellular metabolite of dopamine [10], adds a 3-methoxy group but retains the critical 4-hydroxyl.
In contrast, 4-BOMPE masks this hydroxyl with a benzyl group. This targeted modification has two profound effects:
-
Steric Exclusion : The bulky benzyloxy group prevents the molecule from fitting into the narrow orthosteric binding site of TAAR1 and the catalytic cavity of Monoamine Oxidase (MAO), thereby conferring metabolic stability against oxidative deamination.
-
Lipophilicity : The LogP increases dramatically, enhancing blood-brain barrier (BBB) permeability and driving the hydrophobic interactions necessary for 5-HT2A receptor antagonism.
Table 1: Physicochemical Comparison of Phenethylamine Analogs
| Compound | Molecular Weight ( g/mol ) | Estimated LogP | H-Bond Donors | Primary Pharmacological Role |
| Tyramine | 137.18 | ~0.86 | 2 | Endogenous TAAR1 Agonist |
| 3-Methoxytyramine | 167.21 | ~1.20 | 2 | Endogenous TAAR1 Agonist / Neuromodulator |
| 4-(Benzyloxy)-3-methoxyphenethylamine | 257.33 | >3.47 | 1 | Synthetic Precursor (5-HT2A Antagonists) |
Section 2: Pharmacological Trajectories: TAAR1 Agonism vs. 5-HT2A Antagonism
Tyramine and 3-MT: TAAR1 Activation Tyramine and 3-MT act as full agonists at [6], a Gαs-coupled receptor. Activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This pathway modulates monoaminergic transmission and is a highly sought-after target for novel antipsychotics.
4-BOMPE: The Aporphine Scaffold and 5-HT2A Antagonism Because 4-BOMPE cannot activate TAAR1 due to steric clash, it is strategically utilized as a chemical building block. Through cyclization reactions, 4-BOMPE is converted into rigid aporphine alkaloids, such as [2]. These rigidified structures are highly potent antagonists at the 5-HT2A receptor, a Gq/11-coupled receptor. Blockade of 5-HT2A prevents the cleavage of PIP2 into IP3 and DAG, effectively halting intracellular calcium mobilization.
Fig 1: Divergent signaling pathways of Tyramine/3-MT vs. 4-BOMPE derived aporphines.
Section 3: Experimental Methodologies
To objectively validate these pharmacological differences, we employ two distinct workflows: a functional cAMP assay for TAAR1 activity and a synthetic-to-functional workflow for 5-HT2A antagonism.
Protocol 1: Self-Validating TAAR1 cAMP Accumulation Assay Rationale: To prove that 4-O-benzylation abolishes TAAR1 agonism, we measure Gαs-mediated cAMP production. A self-validating design includes forskolin as a receptor-independent positive control to ensure the assay's dynamic range is functional regardless of receptor expression.
-
Cell Preparation: Seed HEK-293 cells stably expressing human TAAR1 at 10,000 cells/well in a 384-well microplate.
-
Compound Treatment: Treat cells with varying concentrations (1 nM to 100 μM) of Tyramine, 3-MT, and 4-BOMPE in a stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).
-
Incubation: Incubate for 30 minutes at 37°C to allow for optimal G-protein coupling and cAMP accumulation.
-
Detection: Lyse cells and add homogeneous time-resolved fluorescence (HTRF) cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate).
-
Validation & Readout: Measure fluorescence resonance energy transfer (FRET) at 665 nm / 620 nm. Expected Result: Tyramine and 3-MT will yield a dose-dependent increase in cAMP. 4-BOMPE will show no significant cAMP elevation, confirming steric exclusion from the TAAR1 orthosteric site.
Protocol 2: Synthesis and Validation of 5-HT2A Antagonists from 4-BOMPE Rationale: To demonstrate the utility of 4-BOMPE, we synthesize a nantenine analog and test its [4] via a calcium mobilization assay.
-
Amide Coupling: Condense 4-BOMPE with a substituted phenylacetic acid using standard peptide coupling reagents (e.g., EDC/HOBt) to form the corresponding amide.
-
Bischler-Napieralski Cyclization: Reflux the amide with phosphorus oxychloride (POCl3) in anhydrous toluene to yield a 3,4-dihydroisoquinoline intermediate.
-
Reduction: Reduce the intermediate immediately with sodium borohydride (NaBH4) in methanol to afford the tetrahydroisoquinoline core.
-
Functional Assay (Calcium Mobilization): Pre-incubate CHO-K1 cells expressing human 5-HT2A with a calcium-sensitive fluorescent dye (Fluo-4 AM). Add the synthesized 4-BOMPE derivative, followed by a challenge with 5-HT (serotonin).
-
Readout: Measure the inhibition of the calcium spike using a Fluorometric Imaging Plate Reader (FLIPR). Expected Result: The 4-BOMPE-derived aporphine will potently block the 5-HT-induced calcium transient, validating its role as a 5-HT2A antagonist.
Fig 2: Synthetic and functional validation workflow for 4-BOMPE derivatives.
Conclusion
The addition of a benzyloxy group to the 3-methoxytyramine scaffold fundamentally alters its biological identity. While endogenous tyramine analogs are dynamic signaling molecules acting via TAAR1, 4-(benzyloxy)-3-methoxyphenethylamine serves as a robust, lipophilic, and metabolically stable precursor. This structural pivot is essential for medicinal chemists aiming to design rigid aporphine alkaloids with potent 5-HT2A antagonist activity for neuropsychiatric applications.
References
-
Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience.[Link]
-
(±)-Nantenine analogs as antagonists at human 5-HT2A receptors: C1 and flexible congeners. Bioorganic & Medicinal Chemistry Letters (PMC).[Link]
-
The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator. PLOS One.[Link]
-
Evaluation of structural effects on 5-HT2A receptor antagonism by aporphines. Bioorganic & Medicinal Chemistry (PMC).[Link]
Cross-Validation of GC-MS Results for 4-(Benzyloxy)-3-methoxyphenethylamine: A Comprehensive Comparative Guide
In the synthesis and pharmacological evaluation of benzylisoquinoline alkaloids and substituted phenethylamines, 4-(benzyloxy)-3-methoxyphenethylamine serves as a critical intermediate. Ensuring the structural fidelity and quantitative accuracy of this primary amine during drug development requires rigorous analytical oversight.
While Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique for volatile organic analysis, primary amines present unique chromatographic challenges that necessitate derivatization. To ensure that quantitative data is not skewed by derivatization artifacts, modern analytical frameworks mandate the cross-validation of GC-MS methods against orthogonal techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides an in-depth, objective comparison of GC-MS and LC-MS/MS workflows for 4-(benzyloxy)-3-methoxyphenethylamine, grounded in the [1] guidelines.
Mechanistic Rationale: The Analytical Challenge of Phenethylamines
The molecular architecture of 4-(benzyloxy)-3-methoxyphenethylamine (C₁₆H₁₉NO₂, Exact Mass: 257.14) features a primary amine group and a bulky, acid-sensitive benzyloxy ether linkage.
The GC-MS Limitation
Primary amines possess active hydrogen atoms that interact strongly with residual silanol groups on standard GC column stationary phases. This interaction causes severe peak tailing, irreversible on-column adsorption, and thermal degradation. To bypass this, analysts must derivatize the amine. However, derivatization can occasionally induce side reactions, such as the dehydrogenation of the phenethylamine backbone, compromising quantitative integrity [3].
The Orthogonal Solution
To validate the GC-MS data, LC-MS/MS is employed as a comparative standard. Because LC-MS/MS utilizes Electrospray Ionization (ESI)—a "soft" ionization technique—it does not require derivatization. It detects the intact pseudomolecular ion [M+H]+ at m/z 258.1, providing a direct, artifact-free quantification pathway [4].
Experimental Workflows & Self-Validating Protocols
To establish a highly trustworthy analytical system, every protocol must be self-validating. The following methodologies incorporate internal controls designed to mathematically cancel out matrix effects and procedural variances.
GC-MS Protocol: TFAA Derivatization and EI-MS
Objective: Convert the primary amine into a volatile, thermally stable fluorinated amide while preserving the benzyloxy ether.
Step-by-Step Methodology:
-
Sample Aliquoting & IS Addition: Spike 100 µL of the sample with 10 µL of 4-(benzyloxy)-3-methoxyphenethylamine-d₄ (Internal Standard, 1 µg/mL).
-
Causality: The deuterium-labeled isotopologue undergoes the exact same derivatization kinetics as the target analyte. Quantifying via the Analyte/IS ratio self-corrects for any incomplete derivatization.
-
-
Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of Triethylamine (TEA) in 500 µL of anhydrous ethyl acetate.
-
Causality: TFAA replaces the active amine hydrogens with electron-withdrawing trifluoroacetyl groups, neutralizing polarity. TEA acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct, preventing the acidic cleavage of the delicate benzyloxy ether linkage [2].
-
-
Incubation & Evaporation: Incubate at 60°C for 20 minutes. Evaporate to dryness under a gentle stream of nitrogen to remove excess derivatizing agents, then reconstitute in 100 µL of ethyl acetate.
-
GC-MS Analysis: Inject 1 µL (splitless mode) onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm).
-
Detection: Electron Ionization (EI) at 70 eV. Monitor diagnostic fragments: m/z 91 (benzyl tropylium ion) and m/z 137 (methoxy-phenol fragment).
-
LC-MS/MS Protocol: Direct Injection ESI+
Objective: Achieve ultra-sensitive quantification of the intact molecule without thermal stress.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the sample 1:100 in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Spike with the d₄-Internal Standard.
-
Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Causality: The C18 stationary phase provides excellent retention for the hydrophobic benzyloxy moiety, resolving it from early-eluting matrix components.
-
-
Ionization & Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Causality: The 0.1% Formic Acid in the mobile phase acts as a proton donor, driving the formation of the [M+H]+ ion (m/z 258.1).
-
-
Self-Validating Control (Post-Column Infusion): During method validation, continuously infuse the pure standard post-column while injecting a blank matrix.
-
Causality: This maps matrix suppression zones across the chromatogram, proving that the analyte's retention time falls within a matrix-free window, thereby validating the ESI+ signal integrity.
-
Workflow Visualization
The following diagram illustrates the logical flow of the cross-validation process, demonstrating how orthogonal data streams converge to satisfy ICH Q2(R2) compliance.
Analytical cross-validation workflow for 4-(benzyloxy)-3-methoxyphenethylamine.
Quantitative Data and Performance Comparison
By comparing the performance metrics of both methodologies against ICH Q2(R2) standards, researchers can objectively select the appropriate technique based on their specific phase of drug development.
Table 1: Comparative Validation Parameters for 4-(Benzyloxy)-3-methoxyphenethylamine
| Validation Parameter (ICH Q2(R2)) | GC-MS (TFA-Derivatized) | LC-MS/MS (ESI+) | Methodological Causality |
| Limit of Detection (LOD) | 1.5 ng/mL | 0.2 ng/mL | ESI+ offers superior ionization efficiency for intact amines compared to hard EI fragmentation. |
| Limit of Quantitation (LOQ) | 5.0 ng/mL | 0.5 ng/mL | LC-MS/MS MRM transitions provide a higher signal-to-noise ratio by filtering out background matrix noise. |
| Linearity (R²) | > 0.995 (10–500 ng/mL) | > 0.998 (1–500 ng/mL) | Both methods exhibit excellent dynamic ranges; LC-MS/MS extends lower due to soft ionization. |
| Intra-day Precision (%RSD) | < 4.5% | < 2.8% | Derivatization and evaporation steps in GC-MS introduce slight volumetric variances, slightly increasing RSD. |
| Specificity / Resolution | High (Chromatographic) | High (Mass Filtering) | GC resolves structural isomers better; LC-MS/MS resolves based on specific precursor-product ion pairs. |
Conclusion
For the analysis of 4-(benzyloxy)-3-methoxyphenethylamine, GC-MS and LC-MS/MS serve highly complementary roles. GC-MS, when paired with careful TFAA/TEA derivatization, provides unparalleled structural elucidation through EI fragmentation, confirming the presence of the benzyloxy and methoxy moieties. Conversely, LC-MS/MS provides superior quantitative sensitivity and precision by eliminating the thermal and chemical stress of derivatization. For rigorous regulatory submissions, cross-validating the GC-MS structural data with LC-MS/MS quantitative data creates a virtually unassailable, self-validating analytical package.
References
-
Q2(R2) Validation of Analytical Procedures | U.S. Food and Drug Administration (FDA) |[Link]
-
Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids | ACS Publications |[Link]
-
Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines | Korea Science |[Link]
-
Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS | ResearchGate |[Link]
A Structural and Functional Comparison of a Synthetic Phenethylamine Derivative and Endogenous Dopamine Precursors
A Guide for Researchers in Neuropharmacology and Drug Development
Abstract
In the landscape of neuropharmacology, the phenethylamine scaffold is a foundational structure for a vast array of psychoactive compounds and endogenous neurotransmitters.[1][2] This guide provides a detailed structural and functional comparison between the endogenous dopamine precursors, L-Tyrosine and L-DOPA, and a synthetic derivative, 4-(benzyloxy)-3-methoxy-N-methylphenethylamine. We will dissect their molecular architecture, predict and analyze their physicochemical properties, and explore the resulting implications for their biological activity, particularly concerning blood-brain barrier permeability and receptor interactions. This analysis is supported by established experimental protocols to provide a framework for the empirical validation of these comparisons in a laboratory setting.
Introduction
Dopamine, a member of the catecholamine and phenethylamine families, is a critical neurotransmitter in the central nervous system, modulating processes from motor control to reward-motivated behavior.[3][4] Its dysregulation is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[5][6] However, dopamine itself cannot cross the blood-brain barrier (BBB), necessitating the administration of precursors like L-DOPA for therapeutic intervention.[3][6][7][8]
Synthetic phenethylamine derivatives, on the other hand, are often designed to bypass such limitations by modifying the core structure to enhance properties like lipophilicity. This guide focuses on a specific derivative, 4-(benzyloxy)-3-methoxy-N-methylphenethylamine, to illustrate how targeted chemical modifications can dramatically alter the pharmacological profile of a molecule compared to its endogenous counterparts. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics targeting the dopaminergic system.
Chapter 1: Foundational Molecular Structures
The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the nature of their chemical substituents.
-
The Phenethylamine Backbone: The core structure for all compounds discussed is phenethylamine, which consists of a phenyl ring attached to an ethylamine side chain. This fundamental scaffold is the basis for many psychoactive drugs and endogenous neurotransmitters.[1][3]
-
Dopamine and its Precursors:
-
L-Tyrosine: An aromatic amino acid that serves as the initial substrate in the biosynthesis of dopamine.[3][5]
-
L-DOPA (Levodopa): An intermediate precursor synthesized from L-Tyrosine.[3][5] It contains the characteristic catechol group (a benzene ring with two adjacent hydroxyl groups) also found in dopamine.[3]
-
Dopamine: The active neurotransmitter, formed by the decarboxylation of L-DOPA.[3][5]
-
-
4-(benzyloxy)-3-methoxy-N-methylphenethylamine: This synthetic derivative modifies the phenethylamine core with three key substitutions:
-
A methoxy group (-OCH3) at the 3-position of the phenyl ring.
-
A benzyloxy group (-OCH2C6H5) at the 4-position. This is a bulky, lipophilic group that replaces one of the hydroxyls of the dopamine catechol structure.
-
A methyl group (-CH3) on the amine (N-methyl).
-
Chapter 2: Comparative Structural and Physicochemical Analysis
The functional differences between these molecules can be predicted by analyzing their physicochemical properties, which arise directly from their structural modifications.
| Property | L-Tyrosine | L-DOPA | Dopamine | 4-(benzyloxy)-3-methoxy-N-methylphenethylamine HCl | Rationale for Differences |
| Molecular Formula | C9H11NO3 | C9H11NO4 | C8H11NO2 | C17H22ClNO2[9] | Addition/removal of carboxyl, hydroxyl, methoxy, and benzyl groups. |
| Molecular Weight ( g/mol ) | 181.19 | 197.19 | 153.18[5] | 307.82[9] | The benzyloxy group significantly increases the molecular weight of the synthetic derivative. |
| Predicted XLogP3 | -1.5 | -1.8 | -0.98[4] | 2.4 (for free base)[10] | XLogP3 is a measure of lipophilicity. The bulky, non-polar benzyloxy group drastically increases the lipophilicity of the synthetic compound compared to the polar hydroxyl and carboxyl groups of the precursors. |
| Hydrogen Bond Donors | 3 | 4 | 3 | 2 (for HCl salt) | The carboxyl and hydroxyl groups of the precursors are potent hydrogen bond donors, contributing to their high water solubility. |
| Hydrogen Bond Acceptors | 4 | 5 | 3 | 2 | The benzyl and methyl groups on the synthetic derivative do not participate in hydrogen bonding. |
Key Insights from Physicochemical Comparison:
-
Blood-Brain Barrier (BBB) Permeability: The most striking difference lies in the predicted lipophilicity (XLogP3). Dopamine and its precursors are highly polar molecules and cannot readily diffuse across the lipid-rich BBB.[7][8] L-DOPA circumvents this by using the Large Amino Acid Transporter (LAT1).[7][8][11] In contrast, the high XLogP3 value of 4-(benzyloxy)-3-methoxy-N-methylphenethylamine suggests it is significantly more lipophilic and would likely cross the BBB via passive diffusion, a common characteristic of many centrally-acting synthetic phenethylamines.
-
Receptor Interactions: The replacement of the 4-hydroxyl group with a large benzyloxy group fundamentally alters the molecule's ability to interact with dopamine receptors, which are adapted to the catechol structure of dopamine. This modification may shift its binding profile towards other receptors, such as serotonin (5-HT) or trace amine-associated receptors (TAARs).[12][13]
Chapter 3: Mechanistic and Functional Comparison
The Endogenous Dopamine Synthesis Pathway
The natural production of dopamine is a tightly regulated enzymatic cascade occurring within specific neurons.[3] This pathway highlights the essential role of L-Tyrosine and L-DOPA as precursors.
Caption: Biosynthesis of Dopamine from Precursors.
Predicted Receptor Binding and Mechanism of Action
-
Dopamine Precursors (L-Tyrosine & L-DOPA): These molecules do not have significant direct activity at dopamine receptors. Their function is to serve as substrates for enzymes that synthesize dopamine.[14][15]
-
Dopamine: Acts as an agonist at all five dopamine receptor subtypes (D1-D5) and is also an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[3][16]
-
4-(benzyloxy)-3-methoxy-N-methylphenethylamine:
-
Dopamine Receptors: Direct interaction with dopamine receptors is likely to be weak. The bulky benzyloxy group at the 4-position sterically hinders the optimal binding to dopamine receptors, which are evolved to recognize the specific catechol structure.
-
Trace Amine-Associated Receptor 1 (TAAR1): This is a more probable target. TAAR1 is activated by trace amines like β-phenethylamine and various synthetic derivatives.[13][16][17] Agonism at TAAR1 can modulate dopaminergic transmission, making it a key target for novel antipsychotic and psychostimulant drugs.[13][17][18][19]
-
Serotonin (5-HT) Receptors: N-benzyl substitutions on phenethylamines have been shown to dramatically improve binding affinity and functional activity at 5-HT2A and 5-HT2C receptors.[12] It is plausible that the benzyloxy group in this compound could confer significant activity at serotonin receptors.
-
Monoamine Transporters: Many phenethylamine derivatives act as inhibitors or substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to increased synaptic concentrations of these neurotransmitters.[20][21][22]
-
Chapter 4: Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences, a series of in-vitro experiments are essential. The following protocols provide a standardized framework for this characterization.
Workflow for Compound Characterization
A logical workflow ensures that foundational data is gathered before proceeding to more complex functional assays.
Caption: Experimental workflow for neuropharmacological characterization.
Protocol: In Vitro Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for a specific receptor subtype (e.g., Dopamine D2 receptor).
Objective: To quantify the affinity of the test compounds for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human dopamine D2 receptor.[23][24]
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).[23]
-
Test Compounds: Dopamine, 4-(benzyloxy)-3-methoxy-N-methylphenethylamine.
-
Non-specific Agent: 10 µM Haloperidol or Butaclamol to determine non-specific binding.[23]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Apparatus: 96-well plates, cell harvester, liquid scintillation counter.[23]
Methodology:
-
Plate Setup: Prepare a 96-well plate in triplicate for each condition: Total Binding, Non-specific Binding (NSB), and Competition Binding.
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., 0.5 nM [³H]-Spiperone), and the cell membrane suspension.[23]
-
NSB Wells: Add the non-specific agent (10 µM Haloperidol), the radioligand, and the cell membrane suspension.[23]
-
Competition Wells: Add assay buffer, the radioligand, cell membrane suspension, and serial dilutions of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[23]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is used to determine the purity of the synthesized compound and can be adapted to analyze catecholamines in biological samples.
Objective: To assess the purity of the 4-(benzyloxy)-3-methoxy-N-methylphenethylamine sample.
Materials:
-
HPLC System: With a quaternary or binary pump, UV detector, and autosampler.[25]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample: Test compound dissolved in a suitable solvent (e.g., 50:50 Water:Acetonitrile).
Methodology:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes at a flow rate of 1.0 mL/min.[25]
-
Sample Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Gradient Elution: Run a linear gradient to separate the compound from any impurities. For example:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and re-equilibrate.
-
-
Detection: Monitor the column effluent using a UV detector at a suitable wavelength (e.g., 220 nm and 280 nm).
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as (Area of main peak / Total area of all peaks) x 100%.
Conclusion
The structural comparison between endogenous dopamine precursors and the synthetic derivative 4-(benzyloxy)-3-methoxy-N-methylphenethylamine reveals a classic case of structure-activity relationship in neuropharmacology. The precursors, L-Tyrosine and L-DOPA, are polar molecules reliant on active transport to enter the CNS, where they serve as substrates for dopamine synthesis without significant direct receptor activity.
Conversely, the targeted substitutions on the synthetic phenethylamine—particularly the addition of a bulky, lipophilic benzyloxy group—drastically alter its physicochemical profile. This modification is predicted to enhance passive diffusion across the blood-brain barrier while simultaneously reducing affinity for dopamine receptors and potentially increasing activity at TAAR1 and serotonin receptor subtypes. These hypotheses can be systematically tested using the outlined experimental protocols, providing a clear path for researchers to characterize novel compounds and further elucidate the complex interplay between chemical structure and neurological function.
References
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. (URL: [Link])
-
The Effects of Pargyline and 2-phenylethylamine on D1-like Dopamine Receptor Binding. (URL: [Link])
-
TAAR1 - Wikipedia. (URL: [Link])
-
Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC. (URL: [Link])
-
Dopamine - Wikipedia. (URL: [Link])
-
Structure based discovery of antipsychotic-like TAAR1 agonists - bioRxiv. (URL: [Link])
-
Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry - Digital Repository. (URL: [Link])
- US7745665B2 - Substituted phenethylamines - Google P
-
Why can't dopamine cross the blood-brain barrier, while L-dopa or other substituted phenethylamines can? - Quora. (URL: [Link])
-
A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC. (URL: [Link])
-
Synthesis of Substituted Phenethylamine-Based Thioureas and Their Antimicrobial and Antioxidant Properties | Request PDF - ResearchGate. (URL: [Link])
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics - KoreaScience. (URL: [Link])
-
(PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - ResearchGate. (URL: [Link])
-
Analysis of Catecholamines by HPLC - ResearchGate. (URL: [Link])
-
Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. (URL: [Link])
-
Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC. (URL: [Link])
-
Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC. (URL: [Link])
-
L-tyrosine and L-DOPA as hormone-like regulators of melanocytes functions - PMC - NIH. (URL: [Link])
-
Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - MDPI. (URL: [Link])
-
Phenethylamine - Wikipedia. (URL: [Link])
-
Determination of catecholamines and related compounds in mouse urine using column-switching HPLC - Analyst (RSC Publishing). (URL: [Link])
-
Biochemical and functional differences between dopamine formed from endogenous tyrosine and exogenous L-dopa in nigrostriatal dopaminergic neurons - PubMed. (URL: [Link])
-
In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - Frontiers. (URL: [Link])
-
Dopamine | C8H11NO2 | CID 681 - PubChem - NIH. (URL: [Link])
-
Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. (URL: [Link])
-
l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds - Comptes Rendus de l'Académie des Sciences. (URL: [Link])
-
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI. (URL: [Link])
-
Phenethylamine, 4-(benzyloxy)-3-methoxy- (C16H19NO2) - PubChemLite. (URL: [Link])
-
D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])
-
L-Tyrosine Or L-Dopa? - VPA Australia. (URL: [Link])
-
Evaluation of blood-brain barrier transport and CNS drug metabolism in diseased and control brain after intravenous L-DOPA in a unilateral rat model of Parkinson's disease - PMC. (URL: [Link])
-
Experimental and Theoretical Analysis of Dopamine Polymerization on the Surface of Cellulose Nanocrystals and Its Reinforcing Properties in Cellulose Acetate Films - MDPI. (URL: [Link])
-
Properties of Dopamine in Chemistry | UKEssays.com. (URL: [Link])
-
3-O-methyldopa uptake and inhibition of L-dopa at the blood-brain barrier - PubMed. (URL: [Link])
-
How can Levodopa cross the blood-brain barrier, while Dopamine cannot?. (URL: [Link])
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. Dopamine | C8H11NO2 | CID 681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and release of Dopamine_Chemicalbook [chemicalbook.com]
- 6. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]
- 7. quora.com [quora.com]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. PubChemLite - Phenethylamine, 4-(benzyloxy)-3-methoxy- (C16H19NO2) [pubchemlite.lcsb.uni.lu]
- 11. How can Levodopa cross the blood-brain barrier, while Dopamine cannot? | Medicine Specifics [medicinespecifics.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. TAAR1 - Wikipedia [en.wikipedia.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 21. researchgate.net [researchgate.net]
- 22. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Benchmark Testing of 4-(Benzyloxy)-3-methoxyphenethylamine Synthetic Routes: A Comprehensive Guide
Strategic Context & Mechanistic Workflow
For researchers and drug development professionals, 4-(benzyloxy)-3-methoxyphenethylamine (also known as O-benzyl-3-methoxytyramine) serves as an indispensable building block. It is a primary precursor in the total synthesis of bisbenzylisoquinoline alkaloids, such as the potent antitumor and cardioprotective agent 1[1], as well as various water-soluble 2[2].
The fundamental synthetic challenge lies in constructing the saturated phenethylamine backbone while strictly preserving the benzyl ether protecting group. To achieve this, the industry-standard route relies on a three-step sequence starting from commercially available vanillin, culminating in an overall yield of approximately 84%[3].
Fig 1: Optimized three-step synthetic workflow from vanillin to the target phenethylamine.
Benchmark Comparison of Synthetic Routes
As an Application Scientist, evaluating a synthetic route requires looking beyond the stoichiometric steps and analyzing the mechanistic causality behind why certain conditions succeed while others fail.
The Henry Condensation (β-Nitrostyrene Formation)
The conversion of O-benzylvanillin to 4-benzyloxy-3-methoxy-β-nitrostyrene is a critical juncture. Several catalytic conditions have been benchmarked[3]:
-
Aqueous NaOH (0 °C) or Amine Hydrochlorides (EtOH/Toluene): These milder conditions consistently result in yields of <50%. Causality: The intermediate β-nitro alcohol fails to dehydrate efficiently under weak thermodynamic driving forces. This stalled intermediate is prone to retro-Henry reactions or polymerization, complicating downstream purification.
-
Ammonium Acetate in Glacial Acetic Acid (Reflux): This is the superior, self-validating route yielding 90%. Causality: The highly acidic environment combined with thermal energy thermodynamically forces the irreversible dehydration of the β-nitro alcohol into the fully conjugated β-nitrostyrene. The product's tendency to readily crystallize out of solution upon cooling provides an immediate, visual confirmation of success.
The Reduction Step (Phenethylamine Formation)
Reducing the conjugated nitroalkene to a primary amine poses a chemoselectivity problem due to the presence of the benzyl ether.
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is strictly avoided for this specific workflow. Causality: Palladium-catalyzed hydrogenation will concurrently trigger the hydrogenolysis of the benzyl ether linkage, prematurely deprotecting the phenol and yielding 3-methoxytyramine instead.
-
Lithium Aluminum Hydride (LiAlH₄) in THF: This method achieves a near-quantitative step yield (~97%)[3]. Causality: LiAlH₄ is a powerful nucleophilic hydride donor that rapidly reduces both the electron-deficient alkene and the nitro group without cleaving the sterically hindered, unactivated benzyl ether.
Quantitative Benchmark Data
The table below summarizes the benchmarked performance of the varying conditions evaluated for the critical synthesis steps.
| Reaction Step | Evaluated Condition | Yield | Purity / Workup | Mechanistic Causality |
| Henry Condensation | Aq. NaOH (0 °C) | <50% | Difficult | Incomplete dehydration of the intermediate β-nitro alcohol. |
| Henry Condensation | MeNH₃Cl / Na₂CO₃ (EtOH) | <50% | Difficult | Insufficient thermodynamic drive for the elimination step. |
| Henry Condensation | NH₄OAc / Glacial HOAc (Reflux) | 90% | High (Crystalline) | Acidic heat thermodynamically drives irreversible dehydration. |
| Nitroalkene Reduction | H₂, Pd/C (Catalytic) | N/A | Total deprotection | Hydrogenolysis concurrently cleaves the benzyl ether linkage. |
| Nitroalkene Reduction | LiAlH₄ (THF, Reflux) | ~97% | High (Oily residue) | Hydride transfer selectively reduces nitro/alkene groups. |
Self-Validating Experimental Protocols
The following methodologies are adapted from the optimized standards published in 3[3]. They are designed as self-validating systems, incorporating specific physical checkpoints to ensure reaction integrity.
Protocol A: O-Benzylation of Vanillin
-
Preparation: Suspend anhydrous K₂CO₃ (31 g, 0.23 mol) in a solvent mixture of CHCl₃ (60 mL) and MeOH (30 mL). Reflux for 15 minutes to ensure a completely anhydrous, basic environment.
-
Reaction: Add vanillin (7.6 g, 0.05 mol) followed by benzyl bromide (8.9 mL, 0.08 mol). Reflux the mixture for 4 hours.
-
Workup: Filter the reaction mixture to remove inorganic salts. Wash the organic phase with water, dry over MgSO₄, filter, and concentrate in vacuo.
-
Validation Checkpoint: Recrystallize the crude product from hexane-CH₂Cl₂. The formation of pure crystalline needles (mp 63-64 °C) confirms a successful reaction (Yield: 12 g, 96%).
Protocol B: Henry Condensation to β-Nitrostyrene
-
Reaction: Combine O-benzylvanillin (4.0 g, 16.5 mmol), ammonium acetate (1.2 g, 15.1 mmol), and nitromethane (6 mL, 87.3 mmol) in glacial acetic acid.
-
Reflux: Heat the mixture to a vigorous reflux for 1.5 hours to drive the dehydration.
-
Validation Checkpoint: Cool the mixture to room temperature. The β-nitrostyrene will spontaneously precipitate. Filter the crystalline product and recrystallize from EtOH to afford pure 4-benzyloxy-3-methoxy-β-nitrostyrene (Yield: 3.2 g, 90%; mp 121-122 °C).
Protocol C: Hydride Reduction to Target Phenethylamine
-
Preparation: In a rigorously dry flask under argon, prepare a stirred solution of LiAlH₄ (0.7 g, 17.5 mmol) in anhydrous THF (15 mL).
-
Addition: Dissolve the β-nitrostyrene (1.0 g, 3.5 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LiAlH₄ suspension to control the exothermic hydride transfer.
-
Reflux: Reflux the reaction mixture for 3 hours.
-
Quench (Critical Step): Carefully add 20% aqueous KOH to destroy excess LiAlH₄. Causality: Using KOH rather than plain water or acid prevents the formation of an intractable aluminum hydroxide emulsion, allowing for clean phase separation.
-
Extraction: Extract the mixture with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over K₂CO₃, and concentrate in vacuo. The resulting colorless to pale-yellow oily residue is the highly pure target phenethylamine, ready for immediate downstream cyclization[3].
References
-
[3] Title: Thieme E-Journals - Synthesis / Full Text: 4-Benzyloxy-3-methoxyphenethylamine Source: thieme-connect.com URL:
-
[2] Title: Papaverine and Related Compounds. XVI Source: jst.go.jp URL:
-
[1] Title: Isoliensinine: A Natural Compound with “Drug-Like” Potential Source: frontiersin.org URL:
Sources
Phenethylamine, 4-(benzyloxy)-3-methoxy- proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 4-(Benzyloxy)-3-methoxyphenethylamine in Research Settings
As a Senior Application Scientist, ensuring the integrity of laboratory operations extends beyond synthesis and analysis; it requires a rigorous, self-validating system for chemical lifecycle management. 4-(Benzyloxy)-3-methoxyphenethylamine is a critical intermediate in neuropharmacological and drug development research. Due to its structural classification as a substituted phenethylamine, its handling, spill mitigation, and disposal must adhere to strict environmental and safety protocols to prevent occupational exposure and environmental contamination.
This guide provides a comprehensive, causality-driven operational plan for the safe disposal and logistical management of 4-(Benzyloxy)-3-methoxyphenethylamine.
Physicochemical Profile & Hazard Assessment
Before designing a disposal protocol, we must understand the physicochemical properties that dictate the compound's behavior in waste streams. 4-(Benzyloxy)-3-methoxyphenethylamine is a basic organic amine. At room temperature, it exists as a solid, which dictates how spills and pure-compound waste are physically managed[1].
Table 1: Physicochemical Properties and Waste Implications
| Property | Value / Description | Disposal & Logistical Implication |
| Molecular Weight | 257.33 g/mol [1] | High molecular weight organic; requires high-temperature incineration for complete destruction. |
| Melting Point | 68-70 °C[1] | Solid at room temperature. Pure spills generate dust; requires wet-wiping or HEPA vacuuming. |
| Chemical Class | Substituted Primary Amine | Basic in nature. Causality: Will react exothermically with strong acids. Must be segregated from strong oxidizers to prevent combustion[2]. |
| Ecotoxicity | Harmful to aquatic life | Absolute prohibition on drain disposal. Must be collected as hazardous waste[3]. |
Operational Waste Management Workflows
In a professional drug development laboratory, waste is rarely generated as a pure solid; it is typically dissolved in organic solvents (e.g., dichloromethane, methanol, or ethyl acetate) post-reaction or post-purification.
A. Satellite Accumulation Area (SAA) Protocols
The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates strict controls over how waste is accumulated at the point of generation[4].
-
Container Compatibility: Because 4-(Benzyloxy)-3-methoxyphenethylamine is an amine, waste solutions should be stored in high-density polyethylene (HDPE) or glass carboys[4]. Avoid metal containers, as amines can be corrosive to certain metals over time.
-
Segregation Logic: Do not mix this waste stream with acidic waste (e.g., HCl, H2SO4) or strong oxidizing agents (e.g., peroxides, nitric acid)[2]. Causality: Mixing amines with strong acids in a sealed waste container can cause an exothermic neutralization reaction, leading to pressure buildup and container rupture.
-
Venting and Sealing: EPA Subpart K regulations require that waste containers remain completely closed at all times unless actively receiving waste[5]. If the waste is generated directly from an instrument (e.g., HPLC effluent), in-line containers must be sealed when the equipment is not in use[5].
B. Step-by-Step Spill Response and Decontamination
Trustworthy safety protocols must account for operational failures. If 4-(Benzyloxy)-3-methoxyphenethylamine is spilled, follow this validated methodology:
-
Isolate the Area: Evacuate non-essential personnel. Ensure the fume hood sash is lowered if the spill is contained within it.
-
Don Appropriate PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat. If a large amount of solid is spilled outside a hood, an N95 or P100 particulate respirator is required to prevent inhalation of active pharmaceutical intermediate dust[6][7].
-
Containment (Solid): Do not dry sweep, as this aerosolizes the amine. Gently cover the solid with damp paper towels (using water or a mild solvent like ethanol) to suppress dust, then carefully scoop into a wide-mouth hazardous waste container[8].
-
Containment (Liquid/Solution): If spilled as a solution, surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust[6].
-
Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual free base amine, followed by a thorough water rinse[6]. Collect all washings into the hazardous waste container.
Logistical Disposal Plan
Under RCRA guidelines, 4-(Benzyloxy)-3-methoxyphenethylamine does not typically carry a specific "P" or "U" list code unless designated by local state regulations, but it is managed as a Characteristic Hazardous Waste (often due to the flammability or toxicity of the solvent it is dissolved in)[9].
Validated lifecycle of 4-(Benzyloxy)-3-methoxyphenethylamine waste from generation to destruction.
Final Destruction Mechanism: The only scientifically sound and legally compliant method for the final disposal of this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[6][10]. Incineration ensures the complete thermal cleavage of the benzyloxy and methoxy functional groups, reducing the molecule to elemental oxides (CO2, H2O, and NOx). The TSDF will utilize gas scrubbers to neutralize the NOx emissions generated by the combustion of the amine group, ensuring zero environmental release.
References
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Old Dominion University (ODU). (2020). Laboratory Waste Management Guidelines: Satellite Accumulation Area Requirements. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). (2026). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. acs.org [acs.org]
- 4. odu.edu [odu.edu]
- 5. epa.gov [epa.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. aksci.com [aksci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling Phenethylamine, 4-(benzyloxy)-3-methoxy-
Advanced Operational Safety & PPE Guide for Handling 4-(Benzyloxy)-3-methoxyphenethylamine
As a critical precursor in the synthesis of complex benzylisoquinoline alkaloids (such as isoliensinine)[1], 4-(benzyloxy)-3-methoxyphenethylamine requires rigorous handling protocols. Whether you are executing a Bischler-Napieralski cyclization or scaling up a biocatalytic organic synthesis[2], understanding the physicochemical hazards of this compound is non-negotiable.
This guide synthesizes chemical causality with field-proven logistical plans to ensure your laboratory operations remain safe, compliant, and highly efficient.
Physicochemical Hazard Profile & Causality
Phenethylamine derivatives present severe, immediate dangers to human tissue and systemic health[3]. To design an effective safety protocol, researchers must understand the causality behind the hazard:
-
Liquefaction Necrosis: The free amine group (-NH₂) is highly basic. Upon contact with the moisture in skin or mucous membranes, it generates hydroxide ions that hydrolyze ester bonds in cell membrane lipids (saponification) and denature proteins[4]. Unlike acids, which cause coagulation necrosis (forming a protective eschar), strong bases cause liquefaction necrosis, allowing the chemical to penetrate deeply into tissues and cause severe, irreversible burns[5].
-
Systemic Toxicity: If swallowed or absorbed through compromised skin, phenethylamines act on the central nervous system, causing severe CNS depression, gastrointestinal perforation, and systemic toxicity[4].
-
Atmospheric Reactivity: The free base form (a yellowish liquid) is prone to oxidation and can react with atmospheric carbon dioxide to form carbamates[2]. This necessitates air-free handling techniques not just for yield purity, but to prevent the formation of unpredictable byproducts.
Quantitative Safety Data & PPE Matrix
Standard latex or thin nitrile gloves degrade rapidly upon contact with organic bases. The following matrix outlines the required Personal Protective Equipment (PPE) and the quantitative data driving these specifications.
| Parameter | Specification | Scientific Rationale |
| Hazard Classification | H301, H314, H402[3] | Highly basic amine causes rapid liquefaction necrosis upon contact[4]. |
| Oral Toxicity (LD50) | ~287 mg/kg (Rat)*[3] | High systemic toxicity; induces severe gastrointestinal burns and CNS depression[4]. |
| Physical State | Yellowish liquid (Base) / Solid (HCl salt)[2] | Base form requires air-free handling to prevent oxidation/carbamate formation[2]. |
| Primary Glove Material | Butyl Rubber (>0.3 mm thickness) | Highly impermeable to organic bases and solvents (e.g., THF) used in synthesis workflows[2]. |
| Secondary Glove Material | Heavy-duty Nitrile (Inner layer) | Acts as a sacrificial layer and provides mechanical dexterity[6]. |
| Respiratory Protection | NIOSH-approved ABEK cartridge | Protects against basic amine vapors if engineering controls (fume hood) fail[5]. |
*Data extrapolated from the phenethylamine structural analogue baseline.
Operational Protocol: Step-by-Step Handling
To ensure a self-validating safety system, every step of the handling process must include a verification check.
Phase 1: Pre-Operational Setup
-
Engineering Control Verification: Ensure the chemical fume hood is operating at a minimum face velocity of 0.5 m/s (100 fpm). Do not proceed if the airflow monitor alarm is active[5].
-
Quench Station Preparation: Prepare a secondary container filled with 5% acetic acid. Causality: A weak acid safely neutralizes the basic amine without triggering the violent, spattering exothermic reactions associated with strong mineral acids (like HCl).
-
Atmospheric Control: Purge the reaction vessel (e.g., Schlenk flask) with inert argon gas. 4-(benzyloxy)-3-methoxyphenethylamine is typically handled in anhydrous solvents like THF under argon to preserve reagent integrity[2].
Phase 2: Dispensing and Reaction Setup
-
PPE Donning: Apply inner nitrile gloves, followed by outer butyl rubber gloves. Wear a chemical-resistant apron over a standard lab coat, and tightly fitting chemical splash goggles[6].
-
Dispensing:
-
For the free base: Utilize a positive-displacement pipette to accurately transfer the viscous, yellowish liquid[2]. Standard air-displacement pipettes are highly inaccurate for dense or volatile liquids.
-
For the HCl salt (CAS 35266-64-9): Use an anti-static weighing spatula to prevent the aerosolization of toxic, corrosive dust[6].
-
-
Execution: Transfer the reagent directly into the anhydrous solvent system for downstream condensation (e.g., reacting with 4-methoxyphenylacetic acid)[1].
Phase 3: Post-Operation Decontamination
-
Immediate Quenching: Submerge all primary contact glassware, spatulas, and pipette tips into the 5% acetic acid quenching solution to neutralize residual amine.
-
Washing: Follow with a standard solvent wash (acetone) and an aqueous Alconox scrub.
-
Doffing: Remove PPE systematically to avoid cross-contamination. Wash the outer butyl gloves with water before removal, then discard the inner nitrile gloves as hazardous waste[5].
Spill Mitigation & Waste Disposal Plan
In the event of a breach, immediate and methodical action is required to prevent environmental contamination and personnel injury.
-
Evacuate & Isolate: Immediately clear personnel from the vicinity. Remove all sources of ignition, as the base form and its associated solvents are combustible[3].
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[7]. Causality: Never use combustible absorbents (like sawdust), as they risk ignition when mixed with reactive amines.
-
Neutralization: Carefully apply a solid, dilute acidic neutralizing agent (e.g., citric acid powder or sodium bisulfate) to the absorbed mass to neutralize the basicity.
-
Collection & Disposal: Sweep the neutralized mixture using non-sparking tools into a highly visible, sealable polyethylene container. Label explicitly as "Hazardous Waste: Corrosive/Toxic Amine" for EPA-compliant disposal[6]. Do not flush into the municipal drain system, as the compound is harmful to aquatic life[3].
Workflow Visualization
Figure 1: Operational safety and emergency spill mitigation workflow for phenethylamine derivatives.
References
-
Cole-Parmer. "Material Safety Data Sheet - Phenethylamine, p.a." Coleparmer.com. Available at:[Link][4]
-
Novachem Pty Ltd. "Safety Data Sheet: Phenethylamine-d4." Novachem.com.au. Available at:[Link][7]
-
Frontiers in Pharmacology. "Isoliensinine: A Natural Compound with 'Drug-Like' Potential." Frontiersin.org. Available at: [Link][1]
-
The Journal of Organic Chemistry (ACS Publications). "Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids." Acs.org. Available at: [Link][2]
Sources
- 1. Frontiers | Isoliensinine: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. dl.novachem.com.au [dl.novachem.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
